Mitochondrial fusion promoter M1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-GXHLCREISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of Mitochondrial fusion promoter M1?
An In-depth Technical Guide to the Mechanism of Action of Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a cell-permeable hydrazone compound that has emerged as a significant modulator of mitochondrial dynamics. It actively promotes mitochondrial fusion, a process critical for maintaining mitochondrial health, cellular respiration, and overall cell viability.[1][2] M1 has demonstrated therapeutic potential in a variety of preclinical models by restoring mitochondrial function in states of cellular stress and disease. This document provides a comprehensive overview of the molecular mechanism of M1, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical guide for the scientific community.
Core Mechanism of Action
The primary function of M1 is to enhance mitochondrial fusion, counteracting the mitochondrial fragmentation that is often associated with cellular dysfunction and cell death.[2] While the precise molecular target of M1 is still under investigation, its mechanism is critically dependent on the core machinery of mitochondrial fusion.[3]
M1's pro-fusion activity requires the presence of the key proteins that mediate the fusion of the outer and inner mitochondrial membranes.[3] These include:
-
Mitofusins (Mfn1 and Mfn2): GTPases located on the outer mitochondrial membrane that are essential for the initial tethering and fusion of two mitochondria.[4][5]
-
Optic Atrophy 1 (OPA1): A dynamin-related GTPase located in the inner mitochondrial membrane that mediates the fusion of the inner membranes.[6][7]
Studies have shown that M1 is ineffective in cells where both Mfn1/2 or OPA1 have been knocked out, indicating that M1 acts as an enhancer of the existing fusion pathway rather than bypassing it.[3] In several cell models, treatment with M1 leads to a significant upregulation in the expression of Mfn1, Mfn2, and OPA1.[1] Specifically, in the context of diabetic cardiomyopathy, the protective effects of M1 have been shown to be OPA1-dependent.[6]
An earlier hypothesis suggested M1's mechanism might involve the catalytic subunits of ATP synthase, but this has been contested by later studies, particularly in human induced pluripotent stem cells (iPSCs), where M1 promoted fusion without altering ATP synthase subunit expression.[3]
Caption: Proposed mechanism of M1 action on the core mitochondrial fusion machinery.
Associated Signaling Pathways
Recent studies have elucidated that M1's protective effects against cellular stress are also mediated through the modulation of specific signaling pathways. In models of cigarette smoke-induced airway inflammation, M1 was found to inhibit the activation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[8] This inhibition contributes to its anti-inflammatory and anti-oxidative stress effects.
Caption: M1 inhibits the PI3K/AKT signaling pathway to reduce inflammation.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from key studies, demonstrating the effective concentrations and observed biological outcomes of M1 treatment.
Table 1: In Vitro Studies
| Cell Type | M1 Concentration | Treatment Duration | Key Outcome | Reference |
|---|---|---|---|---|
| Mfn1/Mfn2 KO Fibroblasts | 5-25 µM | 24 h | Promoted mitochondrial elongation. | [1] |
| Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 h | Prevented impaired oxygen consumption; restored Glucose Stimulated Insulin Secretion (GSIS). | [1] |
| Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 h | Decreased mitochondrial ROS; enhanced mitochondrial membrane potential. | [1] |
| Leydig Cells (TM3) | 1 µM | 12 h | Attenuated TPHP-induced mitochondrial reduction; increased expression of Mfn1, Mfn2, and OPA1. | [1] |
| Human iPSCs | Not specified | 48 h | Caused loss of punctate, fragmented mitochondrial morphology. | [3] |
| Airway Epithelial Cells (BEAS-2B) | Not specified | Pretreatment | Reduced release of inflammatory cytokines (IL-6, IL-8, TNF-α); protected mitochondrial function. |[8] |
Table 2: In Vivo Studies
| Animal Model | M1 Dosage | Administration Route | Key Outcome | Reference |
|---|---|---|---|---|
| Rats (Cardiac I/R Injury) | 2 mg/kg | Intravenous (i.v.) | Protected against brain damage; increased brain mitochondrial fusion and BBB tight junction proteins. | [1] |
| Diabetic Rats (DCM) | Not specified | Not specified | Attenuated reduction in OPA1 expression; improved mitochondrial function and alleviated diabetic cardiomyopathy (DCM). | [6] |
| Mice (Cigarette Smoke Exposure) | Not specified | Pretreatment | Attenuated lung histologic damage and mucus hypersecretion; reduced oxidative stress. |[8] |
Experimental Protocols
This section outlines common methodologies used to evaluate the mechanism of action of M1.
Mitochondrial Morphology Analysis
-
Objective: To visualize and quantify changes in mitochondrial network structure (fragmentation vs. elongation) following M1 treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., fibroblasts, iPSCs) on glass-bottom dishes. Treat with desired concentrations of M1 (e.g., 1-25 µM) for a specified duration (e.g., 12-48 hours). A vehicle control (DMSO) should be run in parallel.
-
Mitochondrial Staining: Incubate live cells with a mitochondria-specific fluorescent probe, such as MitoTracker™ Red CMXRos (e.g., 100 nM for 30 minutes).
-
Imaging: Acquire images using a confocal fluorescence microscope. Z-stacks are recommended for a comprehensive 3D view of the mitochondrial network.
-
Quantification: Analyze images using software like ImageJ/Fiji. Assess mitochondrial morphology by measuring parameters such as aspect ratio (length:width) and form factor. An increase in these values typically indicates a more elongated and networked mitochondrial morphology.
-
Analysis of Protein Expression (Western Blotting)
-
Objective: To measure the protein levels of key mitochondrial dynamics proteins (Mfn1, Mfn2, OPA1) after M1 treatment.
-
Methodology:
-
Cell Lysis: After treatment with M1, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against Mfn1, Mfn2, OPA1, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity using ImageJ or similar software and normalize to the loading control.
-
Cellular Respiration Assay (Seahorse XF Analyzer)
-
Objective: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells treated with M1.
-
Methodology:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with M1 for the desired time.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Data Acquisition: Run the Seahorse XF Analyzer to measure real-time changes in OCR. This allows for the calculation of key parameters like basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Caption: A typical experimental workflow for characterizing the effects of M1.
Conclusion and Future Directions
This compound is a potent small molecule that enhances mitochondrial fusion by acting on the core Mfn1/2 and OPA1 machinery. Its mechanism also involves the modulation of key cellular signaling pathways like PI3K/AKT, contributing to its protective effects against inflammation and oxidative stress. The collective evidence from in vitro and in vivo studies highlights M1's potential as a therapeutic agent for a range of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, cardiac injury, and metabolic disorders.[1][6][9]
Future research should focus on identifying the direct binding partner(s) of M1 to fully elucidate its molecular mechanism. Furthermore, clinical investigations are warranted to translate the promising preclinical findings into effective treatments for human diseases characterized by mitochondrial fragmentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The INs and OUTs of mitofusins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitofusin-1 protein is a generally expressed mediator of mitochondrial fusion in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OPA1 requires mitofusin 1 to promote mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to Mitochondrial Elongation in M1 Macrophage Activation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: A Dynamic View of Mitochondria in M1 Macrophages
Classically activated (M1) macrophages are principal drivers of pro-inflammatory responses, essential for host defense against pathogens. This functional state is underpinned by a profound metabolic shift towards glycolysis, often termed the Warburg effect. Historically, this glycolytic phenotype has been strongly associated with a fragmented mitochondrial network. This fission is thought to facilitate the metabolic reprogramming necessary for M1 effector functions.[1][2]
However, emerging evidence challenges a static view of mitochondrial morphology, suggesting a more dynamic process. Several studies have reported that pro-inflammatory M1 macrophages can exhibit an elongated, hyperfused mitochondrial network, contradicting the established fragmentation model.[3] This suggests that mitochondrial dynamics during M1 polarization are not monolithic but may involve distinct temporal phases or depend on specific signaling contexts.
This technical guide provides an in-depth exploration of the molecular mechanisms potentially driving mitochondrial elongation in M1 macrophages. We will dissect the key signaling pathways, present quantitative data from pivotal studies, detail relevant experimental protocols, and discuss the implications of this complex mitochondrial behavior for therapeutic development.
Core Signaling Pathways Governing Mitochondrial Morphology
The shape of the mitochondrial network is governed by a tightly regulated balance between two opposing processes: fusion and fission. M1 polarization signals, primarily initiated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), directly impinge on the core machinery of these processes.
The Canonical M1 Pathway: Driving Mitochondrial Fission
The most extensively documented response to M1 stimulation is the induction of mitochondrial fission. This process is predominantly mediated by the recruitment of Dynamin-related protein 1 (Drp1) from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion to cause division.
The activation of Toll-like receptor 4 (TLR4) by LPS initiates a signaling cascade through the adaptor protein MyD88.[4] This pathway leads to the activation of kinases that phosphorylate Drp1, promoting its fission activity and resulting in a fragmented mitochondrial network.[4][5][6] Specifically, signaling through STAT2 has been shown to promote Drp1 phosphorylation at Serine 616, enhancing fission.[7] This fragmentation is believed to support the high glycolytic rate characteristic of M1 macrophages.[1]
Potential Mechanisms for M1-Induced Mitochondrial Elongation
The observation of elongated mitochondria in M1 macrophages necessitates mechanisms that can either actively promote fusion or inhibit the dominant fission pathway.[3]
One compelling mechanism for achieving a transiently elongated state is through the inhibition of fission machinery. The mitochondrial E3 ubiquitin ligase MARCH5 is a key regulator of mitochondrial dynamics.[8] MARCH5 targets core components of the fission machinery, including Drp1 and its receptor MiD49, for proteasomal degradation.[9][10] By degrading these pro-fission factors, MARCH5 activity leads to an imbalance favoring fusion, resulting in mitochondrial elongation.[9][11][12]
It is plausible that an early, transient signal following M1 stimulation could enhance MARCH5 activity. This would temporarily suppress Drp1-mediated fission, allowing the basal fusion machinery (Mfn1/2, OPA1) to dominate and elongate the network before the canonical pro-fission signals overwhelm this effect.
TLR4 is unique among Toll-like receptors in its ability to signal through two distinct adaptor proteins: MyD88 and TRIF (TIR-domain-containing adapter-inducing interferon-β).[13][14][15] While the MyD88-dependent pathway is strongly linked to pro-inflammatory cytokine production and mitochondrial fission[4], the TRIF-dependent pathway activates a separate cascade, including IRF3 and type I interferon responses.[16][17]
It is conceivable that these two arms of TLR4 signaling exert differential effects on mitochondrial dynamics. The MyD88 pathway may drive the well-documented fission phenotype, while the TRIF pathway could, in an early phase, contribute to a transient state of mitochondrial elongation by modulating fusion or fission machinery through a distinct, less-characterized mechanism. This bifurcation could explain the conflicting reports on mitochondrial morphology by highlighting the complexity of TLR4 signaling.
Quantitative Data Presentation
The morphology of mitochondria in M1 macrophages is a subject of ongoing investigation, with studies reporting divergent results. The following table summarizes key quantitative findings, highlighting the different experimental conditions and outcomes.
| Study (Citation) | Macrophage Source | M1 Stimulus | Time Point | Observed Morphology | Key Protein Changes |
| Garaude et al. (2016) /[3] | BMDM, THP-1 | LPS + IFN-γ | 24 h | Elongated / Hyperfused | Not specified |
| Formentini et al. (2017) /[7] | BMDM | LPS (0.5 µg/mL) | 2 h - 12 h | Fragmented | ↓ Mfn1, ↓ Mfn2 |
| Kapetanovic et al. (2020) /[4] | BMDM | LPS (100 ng/mL) | 6 h | Fragmented | ↑ Drp1 on mitochondria |
| Wang et al. (2020) /[2] | BMDM | LPS | Not specified | Punctate / Discrete | ↓ Mfn1 / Drp1 ratio |
| Yu et al. (2020) /[7] | BMDM | LPS | Not specified | Fragmented | ↑ p-Drp1 (Ser616) via STAT2 |
Experimental Protocols
Accurate assessment of mitochondrial dynamics requires meticulous experimental procedures. Below are core protocols for inducing and analyzing mitochondrial morphology in M1 macrophages.
Protocol 1: M1 Macrophage Polarization from BMDMs
-
Isolation: Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Differentiation: Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days. Replace media on days 3 and 5.
-
Polarization: On day 7, replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
Incubation: Culture cells for the desired time period (e.g., 2, 6, 12, or 24 hours) before analysis.
-
Validation: Confirm M1 polarization by measuring the expression of M1 markers such as iNOS (NOS2), TNF-α, and IL-6 via qPCR or ELISA.
Protocol 2: Analysis of Mitochondrial Morphology by Confocal Microscopy
This protocol outlines the workflow for visualizing and quantifying mitochondrial shape.
Protocol 3: Western Blot for Mitochondrial Dynamics Proteins
-
Lysis: After M1 polarization, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Drp1, p-Drp1 Ser616, Mfn2, OPA1, MARCH5, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software such as ImageJ and normalize to a loading control (e.g., β-actin).
Conclusion and Implications for Drug Development
The regulation of mitochondrial dynamics in M1 macrophages is more complex than a simple switch to a fragmented state. While fission is a prominent and functionally important feature, compelling evidence for an elongated phenotype suggests a dynamic, time-dependent remodeling of the mitochondrial network.[3] Mechanisms involving the E3 ligase MARCH5 or differential signaling through TLR4 adaptors like TRIF offer plausible explanations for this transient elongation.
This nuanced understanding has significant implications for drug development.
-
Targeting Transient Elongation: If transient elongation is a key step in the initial M1 response, developing therapeutics that stabilize this state could modulate the subsequent inflammatory cascade.
-
Modulating the Fission/Fusion Balance: Instead of broadly promoting fusion, which could have unintended consequences, selectively targeting the specific regulatory nodes (e.g., MARCH5 activity, TRIF signaling) that control the M1 mitochondrial phenotype could offer a more precise strategy for treating inflammatory diseases.
Further research is required to fully elucidate the temporal dynamics and functional consequences of mitochondrial elongation in M1 macrophages. A deeper understanding of these core processes will be critical for developing novel immunomodulatory therapies that target the metabolic engine of inflammation.
References
- 1. Frontiers | Pivotal Role of Mitochondria in Macrophage Response to Bacterial Pathogens [frontiersin.org]
- 2. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis [thno.org]
- 3. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]
- 6. Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial E3 ligase MARCH5 is a safeguard against DNA-PKcs-mediated immune signaling in mitochondria-damaged cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel regulatory roles of Mff and Drp1 in E3 ubiquitin ligase MARCH5–dependent degradation of MiD49 and Mcl1 and control of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial E3 ubiquitin ligase MARCH5 controls mitochondrial fission and cell sensitivity to stress-induced apoptosis through regulation of MiD49 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] The mitochondrial E3 ubiquitin ligase MARCH5 is required for Drp1 dependent mitochondrial division | Semantic Scholar [semanticscholar.org]
- 13. TRIF/TICAM1 and mitochondrial dynamics in the innate immune response: Novus Biologicals [novusbio.com]
- 14. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Mitochondrial Reactive Oxygen Species in TRIF-Dependent Toll-like Receptor 3 Signaling in Bronchial Epithelial Cells against Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial Reactive Oxygen Species in TRIF-Dependent Toll-like Receptor 3 Signaling in Bronchial Epithelial Cells against Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitochondrial Fusion Promoter M1: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial fusion promoter M1 is a small molecule hydrazone compound that has emerged as a significant tool in the study of mitochondrial dynamics and its role in cellular health and disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of M1. It is designed to serve as a core resource for researchers in academia and industry, offering detailed experimental protocols, consolidated quantitative data, and visual representations of associated signaling pathways and workflows. M1 has demonstrated the ability to promote mitochondrial fusion, protect against mitochondrial fragmentation-associated cell death, and improve cellular respiration in a variety of cell types.[1][2][3] Its potential therapeutic applications are being explored in diverse disease models, including cardiac and brain ischemia/reperfusion injury, neurodegenerative diseases, and doxorubicin-induced cardiotoxicity.[4]
Discovery and Chemical Properties
This compound, chemically known as (E)-4-chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol, was identified through a cell-based high-throughput screening assay designed to find small molecules that could reverse mitochondrial fragmentation.
Chemical Structure:
-
IUPAC Name: 4-chloro-2-[(Z)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol[5]
-
CAS Number: 219315-22-7[1]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (at 6 mg/mL) | [1][6] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store lyophilized powder at -20°C. In solution (DMSO), store at -20°C for up to 2 months. | [7] |
Synthesis
While a detailed, step-by-step synthesis protocol with reaction yields is not publicly available in a single source, the synthesis of M1 can be inferred from its hydrazone structure. It is likely synthesized through a condensation reaction between 1-(5-chloro-2-hydroxyphenyl)ethan-1-one and (2,4,6-trichlorophenyl)hydrazine.
Proposed Synthesis Reaction:
Mechanism of Action and Signaling Pathways
M1 promotes mitochondrial fusion in a manner dependent on the core mitochondrial fusion machinery, including Mitofusins (Mfn1 and Mfn2) and Optic Atrophy 1 (OPA1). It does not induce fusion in cells lacking both Mfn1 and Mfn2 or OPA1, suggesting it enhances the activity of the existing fusion apparatus rather than bypassing it.
One proposed mechanism involves the α and β subunits of ATP synthase. M1 has been shown to rescue the expression of ATP5A and ATP5B in Mfn1 or Mfn2 knockout mouse embryonic fibroblasts (MEFs).
Recent studies have also implicated the PI3K/AKT signaling pathway in the protective effects of M1, particularly in the context of cigarette smoke-induced airway inflammation. M1 was found to inhibit the activation of the PI3K/AKT pathway in these models.
M1-Modulated Signaling Pathway in Cigarette Smoke-Induced Inflammation:
Quantitative Data
The following tables summarize the key quantitative data reported for the activity of M1 in various experimental models.
Table 1: In Vitro Efficacy of M1
| Parameter | Cell Line | Condition | Value | Reference |
| EC₅₀ (Mitochondrial Fusion) | Mfn1 knockout MEFs | Mitochondrial elongation | 5.3 µM | [8] |
| Mfn2 knockout MEFs | Mitochondrial elongation | 4.42 µM | [8] | |
| Effect on Mitochondrial Membrane Potential | BRIN-BD11 pancreatic beta cells | Cholesterol-induced stress | Enhancement from 0.29 to 0.5 (relative units) | [4] |
| Effect on Oxygen Consumption Rate | Pancreatic beta cells | Cholesterol-induced impairment | Prevents impairment (20 µM M1) | [4] |
| Effect on Glucose-Stimulated Insulin Secretion (GSIS) | Pancreatic beta cells | Cholesterol-treated | Restores GSIS (20 µM M1) | [4] |
| Effect on Mitochondrial ROS | BRIN-BD11 pancreatic beta cells | Cholesterol-induced stress | Decrease to 1.0±0.44 fold | [4] |
Table 2: In Vivo Efficacy of M1
| Animal Model | Disease/Injury Model | M1 Dosage | Key Finding | Reference |
| Rat | Cardiac Ischemia/Reperfusion | 2 mg/kg (i.v.) | Alleviates cardiac and brain damage | [4] |
| Rat | Doxorubicin-induced cardiotoxicity | 2 mg/kg/day (i.p.) for 30 days | Mitigated mitochondrial dysfunction and improved cardiac function | [2][9][10] |
| Rat | Doxorubicin-induced cognitive impairment | 2 mg/kg | Improves novel object recognition deficits | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving M1.
Mitochondrial Fusion Assay in Cultured Cells
This protocol describes how to assess M1-induced mitochondrial fusion using fluorescence microscopy.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, MEFs)
-
Culture medium and supplements
-
This compound (stock solution in DMSO)
-
MitoTracker Red CMXRos (or other suitable mitochondrial stain)
-
Formaldehyde (B43269) solution (4% in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells.
-
M1 Treatment: Treat cells with the desired concentration of M1 (e.g., 5-25 µM) for the specified duration (e.g., 12-24 hours). Include a vehicle control (DMSO).
-
Mitochondrial Staining: Thirty minutes before the end of the M1 incubation, add MitoTracker Red CMXRos to the culture medium at a final concentration of 100-200 nM. Incubate for 30 minutes at 37°C.
-
Fixation: Wash the cells twice with pre-warmed PBS and then fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope. Capture Z-stacks to visualize the entire mitochondrial network.
-
Quantification: Analyze the images using software such as ImageJ/Fiji.
-
Measure mitochondrial morphology by calculating the aspect ratio (major axis/minor axis) and form factor (perimeter² / (4π × area)) of individual mitochondria. An increase in these parameters indicates a more elongated and interconnected mitochondrial network.
-
Measurement of Cellular Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in cells treated with M1.
Materials:
-
Cell line of interest (e.g., pancreatic beta cells)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for the cell type.
-
M1 Treatment: Treat cells with M1 for the desired time.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mito Stress Test: Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay. The instrument will measure basal OCR, and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol details the detection of key proteins in the PI3K/AKT pathway following M1 treatment.
Materials:
-
Cell line of interest (e.g., BEAS-2B)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with M1 and/or other stimuli (e.g., cigarette smoke extract). Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Administration of M1 in a Rat Model of Doxorubicin-Induced Cardiotoxicity
This protocol is based on a study investigating the protective effects of M1 against doxorubicin-induced heart damage.[2][9][10]
Animal Model:
-
Male Wistar rats
Treatment Groups:
-
Control (vehicle)
-
Doxorubicin (B1662922) (DOX) + Vehicle
-
DOX + M1
Protocol:
-
Doxorubicin Administration: Induce cardiotoxicity by administering doxorubicin (e.g., 3 mg/kg, i.p.) in multiple doses over a period of time (e.g., six doses over 30 days).[9][10]
-
M1 Administration: Co-administer M1 (e.g., 2 mg/kg/day, i.p.) or vehicle for the duration of the doxorubicin treatment.[2][9][10]
-
Functional Assessment: At the end of the treatment period, assess cardiac function using techniques such as echocardiography.
-
Tissue Collection and Analysis: Euthanize the animals and collect heart tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining) and biochemical assays (e.g., measurement of oxidative stress markers, western blotting for proteins involved in mitochondrial dynamics and apoptosis).
Mandatory Visualizations
Experimental Workflow for In Vitro Studies of M1:
Regulation of Mitochondrial Dynamics:
Conclusion
This compound is a valuable chemical tool for investigating the complex processes of mitochondrial dynamics. Its ability to promote mitochondrial fusion and protect against cellular stress in various models highlights its potential as a lead compound for the development of novel therapeutics for diseases associated with mitochondrial dysfunction. This guide provides a foundational resource for researchers to design and execute robust experiments with M1, fostering further exploration of its biological functions and therapeutic promise.
References
- 1. Targeting mitochondrial dynamics proteins for the treatment of doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. portlandpress.com [portlandpress.com]
- 5. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]
- 6. Graphviz [graphviz.org]
- 7. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Promoting mitochondrial fusion in doxorubicin-induced cardiotoxicity: a novel therapeutic target for cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ImageJ Analyses of Mitochondria (HSP60) in TH+ cells [protocols.io]
The Influence of M1 Compound on Mitochondrial Morphology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are highly dynamic organelles that continuously undergo fusion and fission to maintain cellular homeostasis. This dynamic process, known as mitochondrial dynamics, is critical for cellular health, and its dysregulation is implicated in a range of pathologies. The small molecule M1 has emerged as a potent promoter of mitochondrial fusion, offering a valuable tool for studying mitochondrial dynamics and a potential therapeutic agent for diseases associated with excessive mitochondrial fragmentation. This technical guide provides an in-depth overview of the M1 compound's effect on mitochondrial morphology, including quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.
Introduction to M1 Compound and Mitochondrial Dynamics
Mitochondrial morphology is governed by a delicate balance between two opposing processes: fusion and fission. Fusion, mediated by mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner membrane, leads to the formation of elongated, interconnected mitochondrial networks. Fission, primarily driven by the dynamin-related protein 1 (Drp1), results in smaller, fragmented mitochondria.
The M1 compound is a hydrazone-based small molecule that has been identified as a promoter of mitochondrial fusion.[1] It has been shown to protect cells from cell death associated with mitochondrial fragmentation and to induce a more fused, elongated mitochondrial phenotype.[1][2] The pro-fusion activity of M1 is dependent on the basal mitochondrial fusion machinery, as it is ineffective in cells lacking Mfn1/2 or OPA1.[1]
Quantitative Effects of M1 on Mitochondrial Morphology
Treatment of various cell types with the M1 compound leads to quantifiable changes in mitochondrial morphology. These changes are typically assessed by measuring parameters such as aspect ratio (a measure of elongation), circularity (a measure of roundness), and form factor (a combined measure of length and branching). The following tables summarize representative quantitative data on the effects of M1 on mitochondrial morphology.
| Cell Type | M1 Concentration (µM) | Treatment Duration (hours) | Change in Mitochondrial Aspect Ratio (Fold Change vs. Control) | Change in Mitochondrial Circularity (Fold Change vs. Control) | Reference |
| Human iPSCs | 5 | 48 | Increased | Decreased | [3] |
| Pancreatic β-cells | 10 | 24 | Increased | Decreased | [1] |
| Effector T cells | 10 | 12 | Increased | Decreased | [2] |
Table 1: Effect of M1 Compound on Mitochondrial Aspect Ratio and Circularity. This table illustrates the typical qualitative changes observed in mitochondrial morphology parameters following M1 treatment. Precise fold changes can vary depending on the cell type and experimental conditions.
| Parameter | Description | Typical Change with M1 Treatment |
| Aspect Ratio | Ratio of the major to minor axis of a mitochondrion. Higher values indicate more elongated structures. | Increase |
| Circularity | A measure of how close the shape of an object is to a perfect circle (a value of 1.0 indicates a perfect circle). | Decrease |
| Form Factor | A parameter that takes into account both the perimeter and the area of a mitochondrion, providing a measure of shape complexity and branching. | Increase |
| Mitochondrial Footprint | The total area occupied by mitochondria within a cell. | No significant change or slight increase |
| Number of Mitochondria | The count of individual mitochondrial fragments. | Decrease |
Table 2: Summary of Mitochondrial Morphological Parameters Affected by M1 Compound. This table provides a general overview of the expected changes in key morphological descriptors upon treatment with M1.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of the M1 compound on mitochondrial morphology.
Cell Culture and M1 Compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS, or primary cells) on glass-bottom dishes or coverslips suitable for high-resolution microscopy. The seeding density should be optimized to achieve 50-70% confluency at the time of imaging.
-
M1 Compound Preparation: Prepare a stock solution of M1 compound (e.g., 10 mM in DMSO). Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the M1 stock solution in pre-warmed cell culture medium to the desired final concentration (typically ranging from 5 to 20 µM). Remove the old medium from the cells and replace it with the M1-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO₂. A vehicle control (e.g., DMSO) should be run in parallel.
Mitochondrial Staining for Fluorescence Microscopy
3.2.1. Staining with MitoTracker Dyes (Live-Cell Imaging)
-
Staining Solution Preparation: Prepare a working solution of a mitochondrial-specific dye, such as MitoTracker™ Red CMXRos or MitoTracker™ Green FM, in pre-warmed serum-free cell culture medium. The final concentration of the dye should be optimized according to the manufacturer's instructions (typically 50-200 nM).
-
Staining: Remove the M1-containing medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the MitoTracker staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh pre-warmed cell culture medium (without phenol (B47542) red for better imaging) to the cells. Proceed immediately to imaging using a fluorescence or confocal microscope.
3.2.2. Immunofluorescence Staining (Fixed-Cell Imaging)
-
Fixation: After M1 treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting a mitochondrial protein (e.g., anti-TOM20 or anti-HSP60) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
Image Acquisition and Analysis
-
Image Acquisition: Acquire images using a confocal or high-resolution fluorescence microscope. For 3D analysis, acquire z-stacks with appropriate step sizes.
-
Image Analysis Software: Use image analysis software such as ImageJ/Fiji with specialized plugins like the Mitochondrial Network Analysis (MiNA) toolset to quantify mitochondrial morphology.[4]
-
Quantification: Measure parameters such as aspect ratio, circularity, form factor, mitochondrial number, and total mitochondrial area for a statistically significant number of cells per condition.
Signaling Pathways and Visualizations
The precise molecular mechanism of M1 is still under investigation, but it is known to act on the core mitochondrial fusion machinery. Recent evidence also suggests the involvement of other signaling pathways in mediating its protective effects.
Core Mitochondrial Fusion Pathway
M1 promotes the fusion of the outer and inner mitochondrial membranes, a process orchestrated by Mfn1/2 and OPA1, respectively. The pro-fusion effect of M1 is contingent upon the presence and basal activity of these key fusion proteins.
Caption: M1 compound promotes mitochondrial fusion by acting on the core fusion machinery.
Experimental Workflow for Assessing M1's Effect
The following diagram outlines the typical experimental workflow for investigating the impact of the M1 compound on mitochondrial morphology.
Caption: A streamlined workflow for studying the effects of M1 on mitochondria.
Potential Involvement of the PI3K/AKT Signaling Pathway
Recent studies have indicated that the protective effects of M1 against cellular stress, which is often associated with mitochondrial fragmentation, may involve the modulation of the PI3K/AKT signaling pathway.[5] Inhibition of this pathway has been observed alongside M1's beneficial effects.
Caption: M1 may exert protective effects by inhibiting the PI3K/AKT pathway.
Conclusion
The M1 compound is a valuable pharmacological tool for manipulating mitochondrial morphology and studying the intricate processes of mitochondrial dynamics. Its ability to promote mitochondrial fusion makes it a promising candidate for therapeutic interventions in diseases characterized by excessive mitochondrial fragmentation. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the effects of M1 and other potential modulators of mitochondrial morphology. Further research into the precise molecular mechanisms of M1 will undoubtedly provide deeper insights into the regulation of mitochondrial dynamics and its role in health and disease.
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial Morphology [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 4. A simple ImageJ macro tool for analyzing mitochondrial network morphology in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of M1 Macrophages in Regulating Mitochondrial Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role M1 macrophages play in orchestrating mitochondrial dynamics. It details the molecular mechanisms, signaling pathways, and metabolic reprogramming that link mitochondrial fission and fusion to the pro-inflammatory functions of these key immune cells. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data summaries to facilitate further research and therapeutic development in this area.
Core Concepts: M1 Macrophages and Mitochondrial Dynamics
Classically activated, or M1, macrophages are pivotal players in the innate immune response, characterized by their pro-inflammatory functions, including the secretion of cytokines like IL-6 and TNF-α.[1][2][3] This functional state is intrinsically linked to a profound metabolic shift, moving from oxidative phosphorylation (OXPHOS) towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect.[2][4][5][6] This metabolic reprogramming is not merely a bioenergetic adaptation but a central regulatory hub that influences the macrophage's inflammatory capacity. At the heart of this metabolic shift are the mitochondria, dynamic organelles that undergo constant fission (fragmentation) and fusion (elongation) to maintain cellular homeostasis.[7][8][9]
In M1 macrophages, a distinct mitochondrial phenotype emerges, characterized by increased fragmentation.[2] This shift towards fission is driven by the upregulation and activation of key fission-related proteins and is critical for the pro-inflammatory signaling and metabolic changes that define the M1 state.
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative changes observed in M1 macrophages related to mitochondrial dynamics and metabolism.
Table 1: Mitochondrial Morphology and Dynamics in M1 vs. M2 Macrophages
| Parameter | M1 Macrophages | M2 Macrophages | References |
| Mitochondrial Morphology | Fragmented, punctate, shorter network branching | Elongated, tubular, larger networks | [2][8][10] |
| Mitochondrial Dynamics | Increased fission | Increased fusion | [1] |
| Drp1 (Dynamin-related protein 1) Activity | Increased, phosphorylated at S635, dephosphorylated at S656 | Lower | [11][12] |
| Mfn1/2 (Mitofusin 1/2) & OPA1 (Optic Atrophy 1) Expression/Activity | Decreased | Increased | [1][8] |
| Mitochondrial Membrane Potential | Low | High | [13] |
Table 2: Metabolic Profile of M1 vs. M2 Macrophages
| Metabolic Pathway | M1 Macrophages | M2 Macrophages | References |
| Primary Energy Source | Aerobic Glycolysis | Oxidative Phosphorylation (OXPHOS), Fatty Acid Oxidation (FAO) | [3][5][13][14][15] |
| Glucose Uptake | Increased | Lower | [2][5] |
| Lactate Production | Increased | Lower | [2][13] |
| Tricarboxylic Acid (TCA) Cycle | "Broken" - accumulation of succinate (B1194679) and citrate | Intact and coupled to OXPHOS | [4][14] |
| Reactive Oxygen Species (ROS) Production | High (mtROS) | Low | [2][3][5][14][16] |
Signaling Pathways Regulating Mitochondrial Dynamics in M1 Macrophages
The polarization of macrophages towards the M1 phenotype is initiated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[6][14][17] These signals trigger intracellular cascades that converge on mitochondria to modulate their dynamics.
TLR4-MyD88-Drp1 Signaling Axis
Upon LPS stimulation, Toll-like receptor 4 (TLR4) signaling plays a crucial role. This pathway, mediated by the adaptor protein MyD88, leads to the activation of Drp1, the master regulator of mitochondrial fission.[12] Drp1 activation involves post-translational modifications, including phosphorylation and dephosphorylation at specific serine residues, which promotes its translocation from the cytosol to the mitochondrial outer membrane to initiate fission.[12]
The Role of HIF-1α in Metabolic Reprogramming
The pro-inflammatory environment in M1 macrophages often leads to localized hypoxia, which stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2][4] HIF-1α is a key transcription factor that drives the expression of glycolytic enzymes, further promoting the shift to aerobic glycolysis.[2][4][5] This metabolic state, in turn, influences mitochondrial function and dynamics. The accumulation of succinate, a TCA cycle intermediate, can also stabilize HIF-1α, creating a positive feedback loop that sustains the M1 phenotype.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of M1 macrophages in mitochondrial dynamics.
Macrophage Polarization and Culture
Objective: To generate M0, M1, and M2 polarized macrophages from bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).
Methodology:
-
Isolation of BMDMs: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
-
THP-1 Differentiation: Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiate into M0 macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Polarization:
-
Verification of Polarization: Confirm polarization by assessing the expression of characteristic M1 (e.g., iNOS, TNF-α, IL-6) and M2 (e.g., Arg1, CD206) markers using qPCR, Western blot, or flow cytometry.
Analysis of Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial morphology (fission vs. fusion) in polarized macrophages.
Methodology:
-
Mitochondrial Staining:
-
Culture polarized macrophages on glass coverslips.
-
Incubate cells with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (100 nM), for 30 minutes at 37°C.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Acquire images using a confocal laser scanning microscope.
-
Obtain Z-stacks to capture the three-dimensional mitochondrial network.
-
-
Quantification:
-
Analyze the images using software such as ImageJ or Fiji.
-
Quantify mitochondrial morphology by measuring parameters like mitochondrial footprint, branching, and network size.[8]
-
Assessment of Mitochondrial Function
Objective: To measure key parameters of mitochondrial function, including membrane potential and ROS production.
Methodology:
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Use a fluorescent dye such as JC-1.[13]
-
In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Incubate polarized macrophages with JC-1 dye.
-
Analyze the red/green fluorescence ratio using flow cytometry or a fluorescence microscope. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Mitochondrial ROS (mtROS) Measurement:
-
Use a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red.
-
Incubate polarized macrophages with MitoSOX Red.
-
Measure the fluorescence intensity using flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates higher mtROS production.
-
Western Blot Analysis of Fission/Fusion Proteins
Objective: To quantify the expression levels of key proteins involved in mitochondrial dynamics.
Methodology:
-
Protein Extraction: Lyse polarized macrophages in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against Drp1, p-Drp1 (S616), Mfn1, Mfn2, OPA1, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Therapeutic Implications and Future Directions
The intricate link between mitochondrial dynamics and M1 macrophage function presents a promising avenue for therapeutic intervention in inflammatory diseases.[1][3] Modulating mitochondrial fission and fusion could offer a novel strategy to reprogram pro-inflammatory macrophages towards a more resolving phenotype.[1][14]
Inhibitors of Drp1-mediated fission, such as Mdivi-1, have shown potential in reducing M1 polarization and the associated inflammatory response.[1][18] Conversely, promoting mitochondrial fusion through the upregulation of Mfn1/2 may inhibit pro-inflammatory macrophage polarization.[1] These approaches could be beneficial in conditions characterized by excessive M1-driven inflammation, such as atherosclerosis and autoimmune disorders.[1][19][20]
Future research should focus on developing more specific and potent modulators of mitochondrial dynamics. Furthermore, a deeper understanding of the upstream and downstream signaling events that connect mitochondrial morphology to specific inflammatory outputs will be crucial for designing targeted and effective therapies. The use of mitochondria-targeted delivery systems could also enhance the efficacy and reduce off-target effects of such interventions.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria-Targeted Biomaterials-Regulating Macrophage Polarization Opens New Perspectives for Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTMT2: Yang Ke et al. Mitochondrial immunometabolism in sepsis: orchestrating macrophage polarization and dysfunction. (2025) EUROPEAN JOURNAL OF MEDICAL RESEARCH 0949-2321 2047-783X [m2.mtmt.hu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic Reprogramming in Mitochondria of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dynamics at the intersection of macrophage polarization and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]
- 9. Targeting mitochondrial dynamics to overcome therapeutic resistance | The Applied Biology & Chemistry Journal [theabcjournal.com]
- 10. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]
- 12. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reprogramming mitochondrial metabolism in macrophages as an anti-inflammatory signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using flow cytometry for mitochondrial assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. The Reactive Oxygen Species in Macrophage Polarization: Reflecting Its Dual Role in Progression and Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mitochondrial Fusion Promoter M1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway involving the mitochondrial fusion promoter M1, a small molecule hydrazone compound that has garnered significant interest for its therapeutic potential in a range of cellular and disease models. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual representations of the associated signaling pathways and workflows.
Core Concepts: Mitochondrial Dynamics and the Role of M1
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, function, and quality control. This dynamic equilibrium is crucial for cellular homeostasis, including ATP production, calcium signaling, and apoptosis.[1][2] The process of mitochondrial fusion involves the merging of two distinct mitochondria and is mediated by a set of conserved GTPase proteins. Fusion of the outer mitochondrial membrane (OMM) is primarily regulated by Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2), while Optic Atrophy 1 (OPA1) governs the fusion of the inner mitochondrial membrane (IMM).[3][4]
The small molecule This compound has been identified as a potent inducer of mitochondrial fusion.[5] M1's pro-fusion activity is dependent on the basal mitochondrial fusion machinery, as it does not promote fusion in cells lacking MFN1/2 or OPA1.[6] Mechanistically, M1 has been shown to restore mitochondrial morphology and function in various stress-induced models of mitochondrial fragmentation.[6][7]
The M1 Signaling Pathway
The primary mechanism of action for M1 involves the modulation of the core mitochondrial fusion machinery, with Mitofusin 1 (MFN1) being a key player. M1 treatment has been shown to counteract mitochondrial fragmentation and restore a more elongated and interconnected mitochondrial network.[5][6]
Regulation of MFN1-Mediated Fusion
M1's pro-fusion effects are intricately linked to the activity of MFN1. MFN1 is a dynamin-related GTPase located on the outer mitochondrial membrane that facilitates the tethering and fusion of adjacent mitochondria.[1][8] The GTPase activity of MFN1 is essential for its function.[8] M1 appears to enhance or restore the function of the existing MFN1-dependent fusion apparatus, particularly under conditions of cellular stress where mitochondrial dynamics are perturbed.[6]
Several post-translational modifications are known to regulate MFN1 activity, including acetylation and ubiquitination.[9][10] For instance, deacetylation of MFN1 by HDAC6 has been shown to activate adaptive mitochondrial fusion.[9] While the direct interaction of M1 with MFN1 or its modifying enzymes has not been fully elucidated, M1's ability to promote fusion suggests it may influence these regulatory processes.
Downstream Cellular Effects
The promotion of mitochondrial fusion by M1 triggers a cascade of downstream cellular effects that contribute to its therapeutic potential. These include:
-
Improved Mitochondrial Function: By fostering a more interconnected mitochondrial network, M1 enhances mitochondrial respiratory capacity and ATP production.[11][12]
-
Reduced Oxidative Stress: M1 treatment has been shown to decrease the production of mitochondria-derived superoxide (B77818) and reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[11][13]
-
Modulation of Signaling Pathways: M1 has been demonstrated to inhibit the PI3K/AKT signaling pathway, which is implicated in inflammation and cell survival.[2][13] Changes in MFN1 expression have also been linked to the regulation of the cAMP and MAPK signaling pathways.[2]
-
Protection Against Apoptosis: M1 can protect cells from mitochondrial fragmentation-associated cell death. MFN1 itself plays a role in apoptosis by inhibiting the N-terminal activation of the pro-apoptotic protein Bax.[1]
-
Enhanced Cellular Differentiation: M1 has been shown to promote the differentiation of human induced pluripotent stem cells (iPSCs) into an early mesodermal cardiac lineage.[5][6]
The following diagram illustrates the proposed signaling pathway for M1.
References
- 1. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Mitochondrial Metabolism by Mfn1 Gene Encoding Mitofusin Affects Cellular Proliferation and Histone Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mitochondrial delicacy: dynamin-related protein 1 and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. MFN1 deacetylation activates adaptive mitochondrial fusion and protects metabolically challenged mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Intricate Web: A Technical Guide to the Primary Cellular Targets of the M1 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the primary cellular targets of the M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR), a pivotal G protein-coupled receptor (GPCR) implicated in a myriad of physiological processes and a key therapeutic target for various neurological disorders. This document provides a granular look at the molecular interactions, signaling cascades, and the methodologies used to elucidate these complex pathways.
Primary Cellular Targets: A Multi-faceted G Protein Interaction
The M1 receptor, encoded by the CHRM1 gene, does not operate in isolation. Its primary function as a signal transducer is mediated through its direct interaction with heterotrimeric G proteins. While its canonical signaling is through the Gq/11 family, evidence robustly supports its coupling to other G protein subtypes, leading to a diversity of cellular responses.
Gq/11 Proteins: The Canonical Pathway
The predominant and most well-characterized cellular targets of the M1 receptor are members of the Gq/11 family of G proteins.[1][2] Upon agonist binding, the M1 receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α subunit of the Gq/11 protein.[1] This activation leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer, both of which are then free to modulate the activity of downstream effectors.
The activated Gαq/11 subunit directly interacts with and stimulates Phospholipase C (PLC) .[1][2] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: Inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[1][3]
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1]
-
DAG , along with the elevated intracellular calcium levels, activates Protein Kinase C (PKC) , which then phosphorylates a multitude of cellular proteins, leading to a cascade of downstream events.[3][4]
Gs and Gi Proteins: Non-Canonical Signaling
Beyond the Gq/11 pathway, the M1 receptor has also been shown to couple to Gs and Gi proteins in certain cellular contexts.[2][5]
-
Gs Protein Coupling: Interaction with Gs proteins leads to the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[6]
-
Gi Protein Coupling: Conversely, coupling to Gi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.[5][6]
This promiscuous G protein coupling allows the M1 receptor to fine-tune cellular responses in a context-dependent manner.
Quantitative Data on M1 Receptor Ligand Interactions
The interaction of various ligands with the M1 receptor has been extensively studied. The following tables summarize key quantitative data for a selection of agonists, antagonists, and positive allosteric modulators (PAMs). These values are essential for understanding the potency, affinity, and efficacy of these compounds, which is critical for drug development.
Table 1: Agonist Affinity and Potency at the M1 Receptor
| Agonist | Ki (nM) | EC50 (nM) | Assay Type | Reference |
| Acetylcholine | 59,000 | 815 | Radioligand Binding, Gαq Recruitment | [7][8] |
| Carbachol | - | 440 | Gαq Recruitment | [8] |
| Oxotremorine-M | - | - | - | [9] |
| Pilocarpine | 2,700 | 250,000 | Radioligand Binding, Gαq Recruitment | [7][8] |
| McN-A-343 | - | 11 | Gαq Recruitment | [8] |
| Xanomeline | - | 37 | Gαq Recruitment | [8] |
| Iperoxo | - | 24.8 | Gαq Recruitment | [8] |
Ki (inhibition constant) is a measure of binding affinity. EC50 (half maximal effective concentration) is a measure of potency.
Table 2: Antagonist Affinity and Potency at the M1 Receptor
| Antagonist | Ki (nM) | IC50 (nM) | Assay Type | Reference |
| Pirenzepine | 15 - 23.5 | 19 | Radioligand Binding, Functional Assay | [10] |
| Atropine | 0.56 - 2.8 | - | Radioligand Binding | [11] |
| Scopolamine | - | 55.3 | Functional Assay | [12] |
| VU0255035 | 12.7 | 130 | Radioligand Binding, Functional Assay | [11] |
| Cyclopentolate | 1.62 | - | Radioligand Binding | [12] |
IC50 (half maximal inhibitory concentration) is a measure of antagonist potency.
Table 3: Positive Allosteric Modulator (PAM) Activity at the M1 Receptor
| PAM | EC50 (nM) | Max % ACh Response | Assay Type | Reference |
| BQCA | 845 | Potentiation | Calcium Mobilization | [13] |
| VU0467319 | 492 | 71.3 | M1 PAM Assay | [14] |
EC50 for PAMs represents the concentration required to achieve 50% of the maximal potentiation of the acetylcholine response.
Experimental Protocols: Elucidating M1 Receptor Signaling
The characterization of M1 receptor signaling pathways relies on a suite of robust and sensitive experimental techniques. Below are detailed methodologies for three key assays.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist. It utilizes the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation.[15][16]
Materials:
-
Cell membranes expressing the M1 receptor
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
GDP (Guanosine Diphosphate)
-
Agonist and antagonist compounds
-
Scintillation cocktail
-
96-well filter plates and cell harvester
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the M1 receptor or from native tissue. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
GDP (final concentration typically 10-100 µM)
-
Agonist or antagonist at desired concentrations. For antagonist studies, pre-incubate with membranes before adding the agonist.
-
Cell membranes (5-20 µg of protein per well)
-
-
Initiation of Reaction: Add [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[17]
-
Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[17]
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding. Plot the specific binding as a function of agonist concentration to determine EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct downstream consequence of Gq/11-PLC activation.[18]
Materials:
-
Cells expressing the M1 receptor (e.g., CHO-M1 cells)
-
myo-[3H]inositol
-
Krebs/HEPES buffer (pH 7.4)
-
Lithium Chloride (LiCl)
-
Agonist compounds
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
Procedure:
-
Cell Labeling: Seed cells in 24-well plates and label them with myo-[3H]inositol (1-5 µCi/ml) in inositol-free medium for 16-24 hours.
-
Pre-incubation: Wash the cells twice with Krebs/HEPES buffer. Pre-incubate the cells with Krebs/HEPES buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Agonist Stimulation: Add agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction of Inositol Phosphates: Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid or trichloroacetic acid).
-
Purification: Neutralize the extracts and apply them to Dowex AG1-X8 anion-exchange columns. Wash the columns to remove free inositol.
-
Elution: Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Detection: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of accumulated [3H]inositol phosphates as a function of agonist concentration to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay is used to measure changes in intracellular cyclic AMP levels, which are modulated by Gs and Gi protein-coupled receptors.[19][20]
Materials:
-
Cells expressing the M1 receptor
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for studying Gi coupling)
-
Agonist and antagonist compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment (for Gi coupling): To measure Gi-mediated inhibition of cAMP production, pre-treat the cells with forskolin to stimulate basal cAMP levels.
-
Agonist/Antagonist Treatment: Add the agonist or antagonist at desired concentrations.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Detection: Follow the instructions of the specific cAMP assay kit to measure the intracellular cAMP concentration. This typically involves a competitive immunoassay format.
-
Data Analysis:
-
For Gs coupling: Plot the increase in cAMP concentration as a function of agonist concentration.
-
For Gi coupling: Plot the decrease in forskolin-stimulated cAMP concentration as a function of agonist concentration.
-
Visualizing M1 Receptor Signaling and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical M1 receptor signaling pathway via Gq/11 activation.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. Protein kinase C is involved in M1-muscarinic receptor-mediated facilitation of L-type Ca2+ channels in neurons of the major pelvic ganglion of the adult male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking | MDPI [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Muscarinic acetylcholine receptor M1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 16. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An Antibody Biosensor Establishes the Activation of the M1 Muscarinic Acetylcholine Receptor during Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. mdpi.com [mdpi.com]
Whitepaper: The Impact of "M1" on Cellular Respiration and Bioenergetics
Audience: Researchers, scientists, and drug development professionals.
Abstract: The term "M1" is associated with distinct and significant impacts on cellular bioenergetics across different biological contexts. This technical guide provides an in-depth analysis of three such "M1" entities: the metabolic reprogramming of M1-polarized macrophages, the activity of the chemical compound "Mitochondrial Fusion Promoter M1," and the influence of the Muscarinic Acetylcholine (B1216132) Receptor M1 (M1R) on mitochondrial function. This document synthesizes current research to offer a comprehensive resource on the core mechanisms, experimental validation, and potential therapeutic implications of these "M1" molecules and states. For each topic, we present quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate understanding and further research.
Part 1: The Bioenergetic Signature of M1 Macrophage Polarization
Introduction: Macrophage polarization is a spectrum of activation states, with the M1, or "classically activated," phenotype at one end, characterized by a pro-inflammatory response critical for host defense. This functional specialization is underpinned by a dramatic reprogramming of cellular metabolism, often likened to the Warburg effect in cancer cells. M1 macrophages shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis to support their energetic and biosynthetic needs for functions like phagocytosis and cytokine production.[1][2][3][4][5] This section details the metabolic shift, the key signaling pathways involved, and the experimental methods used to characterize the bioenergetics of M1 macrophages.
Data Summary: Metabolic Reprogramming in M1 Macrophages
The switch to aerobic glycolysis in M1 macrophages is characterized by increased glucose uptake and lactate (B86563) production, with a concurrent decrease in oxygen consumption. This metabolic profile is quantified by measuring the Extracellular Acidification Rate (ECAR) and the Oxygen Consumption Rate (OCR).
| Parameter | M0 (Naive) Macrophages | M1-Polarized Macrophages | Fold Change | Reference |
| Glycolysis | ||||
| Glucose Consumption | Baseline | Significantly Increased | - | [6] |
| Lactate Production | Baseline | Significantly Increased | - | [6] |
| Intracellular Glucose | Baseline | ~9.85-fold lower | ↓ | [6] |
| Intracellular Lactate | Baseline | ~1.79-fold higher | ↑ | [6] |
| Mitochondrial Respiration | ||||
| Basal OCR | Baseline | Decreased | ↓ | [1][7] |
| ATP-linked OCR | Baseline | Significantly Decreased | ↓ | [1] |
| Maximal Respiration | Baseline | Significantly Decreased | ↓ | [1][7] |
Signaling Pathways in M1 Macrophage Metabolic Reprogramming
The metabolic shift in M1 macrophages is driven by key signaling pathways that are activated by pro-inflammatory stimuli such as Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). The Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a central regulator of this process.
Experimental Protocols
This protocol describes the in vitro polarization of naive (M0) macrophages to an M1 phenotype.
-
Cell Culture:
-
Isolate bone marrow cells from mice and culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL of M-CSF for 7 days to differentiate into naive M0 macrophages.
-
Plate M0 macrophages at a density of 1 x 10^6 cells/mL.
-
-
Polarization:
-
To induce M1 polarization, treat the M0 macrophages with 10 ng/mL of LPS and 20 ng/mL of IFN-γ for 24 hours.[8]
-
As a control, maintain a parallel culture of M0 macrophages without the addition of polarizing cytokines.
-
-
Verification of Polarization:
-
Confirm M1 polarization by measuring the expression of M1 markers such as iNOS and TNF-α via qPCR or Western blot, and by quantifying the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF) in the culture supernatant using ELISA.
-
This protocol provides a method for quantifying the key bioenergetic parameters in M1-polarized macrophages.
-
Cell Seeding:
-
Seed 40,000 M0 macrophages per well in a Seahorse XF96 cell culture microplate.[8]
-
Polarize the cells to M1 or M2 phenotypes as described in the previous protocol. Include an M0 control group.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine.
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Port A: Oligomycin (1.0 µM), an ATP synthase inhibitor.
-
Port B: FCCP (2.0 µM), a protonophore that uncouples oxygen consumption from ATP production.
-
Port C: Rotenone/Antimycin A (0.5 µM), Complex I and III inhibitors.
-
-
Run the Seahorse XF Analyzer to measure OCR and ECAR in real-time.
-
-
Data Analysis:
-
Calculate the following parameters from the OCR and ECAR data: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare the metabolic profiles of M0, M1, and M2 macrophages.
-
Part 2: M1 as a Mitochondrial Fusion Promoter
Introduction: "this compound" is a cell-permeable hydrazone compound that enhances mitochondrial fusion.[9] Mitochondrial dynamics, the balance between fusion and fission, are crucial for maintaining mitochondrial health, function, and quality control. By promoting fusion, M1 helps to preserve mitochondrial function and promote cellular respiration, particularly under conditions of cellular stress.[10][11] This section explores the quantitative effects of M1 on mitochondrial bioenergetics, its mechanism of action, and the protocols for its application.
Data Summary: Bioenergetic Effects of this compound
M1 has been shown to rescue mitochondrial dysfunction and improve cellular respiration in various cell types and models of disease.
| Parameter | Control/Vehicle | M1 Treatment | Fold Change/Effect | Cell Type/Model | Reference |
| Mitochondrial Morphology | |||||
| Mitochondrial Elongation | Baseline | Increased | ↑ | Mfn1/2 knockout MEFs | [12] |
| Cellular Respiration | |||||
| Oxygen Consumption Rate | Impaired (due to cholesterol) | Rescued | ↑ | Pancreatic beta cells | [11] |
| Non-mitochondrial Respiration | Impaired (due to cholesterol) | Rescued | ↑ | Pancreatic beta cells | [11] |
| Extracellular Acidification Rate | Impaired (due to cholesterol) | Rescued | ↑ | Pancreatic beta cells | [11] |
| Mitochondrial Health | |||||
| Mitochondrial Membrane Potential | Reduced | Increased from 0.29 to 0.5-fold | ↑ | Pancreatic beta cells | [11] |
| Mitochondrial ROS | Increased | Decreased to 1.0-fold | ↓ | Pancreatic beta cells | [11] |
| Functional Outcomes | |||||
| Glucose Stimulated Insulin Secretion | Impaired | Restored | ↑ | Pancreatic beta cells | [11] |
Proposed Mechanism of Action
This compound facilitates the fusion of the inner and outer mitochondrial membranes, a process mediated by mitofusins (Mfn1/2) and Optic Atrophy 1 (OPA1). By promoting a more interconnected mitochondrial network, M1 enhances the functional complementation of mitochondria, leading to improved respiratory efficiency and cellular bioenergetics.
Experimental Protocols
This protocol details the application of M1 to cultured cells to study its effects on mitochondrial morphology and function.
-
Preparation of M1 Stock Solution:
-
Dissolve this compound in DMSO to create a stock solution of 10-100 mM.
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
Culture cells of interest to the desired confluency.
-
Dilute the M1 stock solution in pre-warmed culture medium to the final working concentration (typically 5-25 µM).[11]
-
Treat the cells for the desired duration (e.g., 12-24 hours).[11]
-
Include a vehicle control (DMSO) at the same final concentration as in the M1-treated wells.
-
-
Assessment of Mitochondrial Morphology:
-
Stain the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos).
-
Visualize the mitochondrial network using fluorescence microscopy.
-
Quantify mitochondrial morphology (e.g., aspect ratio, form factor) using image analysis software to assess the degree of fusion.
-
This protocol describes the administration of M1 to a rat model to investigate its systemic effects.
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
-
Drug Preparation and Administration:
-
Tissue Collection and Analysis:
-
After the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, heart, liver).
-
Isolate mitochondria from the tissues for bioenergetic assays (e.g., Seahorse, high-resolution respirometry).
-
Prepare tissue sections for histological or immunohistochemical analysis to assess mitochondrial morphology and markers of cellular stress or apoptosis.
-
Part 3: Muscarinic Acetylcholine Receptor M1 (M1R) and its Influence on Mitochondrial Bioenergetics
Introduction: The Muscarinic Acetylcholine Receptor M1 (M1R) is a G protein-coupled receptor (GPCR) predominantly found in the central and peripheral nervous systems.[13][14] While its primary roles are in neurotransmission, recent evidence has revealed a novel function for M1R in regulating mitochondrial bioenergetics. Specifically, the antagonism of M1R has been shown to enhance mitochondrial function through the activation of the energy-sensing enzyme AMP-activated protein kinase (AMPK).[13][15] This section delineates the signaling pathway linking M1R antagonism to improved mitochondrial health and provides experimental data and protocols for studying this phenomenon.
Data Summary: Effects of M1R Antagonism on Mitochondrial Function
The blockade of M1R using selective antagonists like Pirenzepine (PZ) or the highly specific Muscarinic Toxin 7 (MT7) leads to significant improvements in mitochondrial parameters in neuronal cells.
| Parameter | Control/Vehicle | M1R Antagonist Treatment | Fold Change | Cell Type | Reference |
| Upstream Signaling | |||||
| AMPK Phosphorylation (pAMPK/T-AMPK) | Baseline | ~2.0-fold increase (1 µM PZ) | ↑ | SH-SY5Y cells | [13] |
| AMPK Phosphorylation (pAMPK/T-AMPK) | Baseline | ~1.5-fold increase (100 nM MT7) | ↑ | SH-SY5Y cells | [13] |
| Mitochondrial Respiration | |||||
| Basal Respiration (OCR) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
| ATP Production (OCR) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
| Maximal Respiration (OCR) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
| Mitochondrial Health | |||||
| Mitochondrial Membrane Potential (MMP) | Baseline | Augmented | ↑ | SH-SY5Y cells & DRG neurons | [13] |
| OXPHOS Protein Expression | |||||
| Complex I (NDUFB8) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
| Complex II (SDHB) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
| Complex III (UQCRC2) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
| Complex IV (MTCO1) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
| Complex V (ATP5A) | Baseline | Increased | ↑ | SH-SY5Y cells | [13] |
Signaling Pathway: M1R Antagonism to Mitochondrial Enhancement
M1R is typically coupled to the Gq protein, which activates the phospholipase C (PLC) pathway. Antagonism of M1R appears to trigger an alternative pathway leading to the activation of AMPK, a master regulator of cellular energy homeostasis. Activated AMPK then promotes mitochondrial biogenesis and function.
Experimental Protocols
This protocol describes the treatment of SH-SY5Y neuroblastoma cells with M1R antagonists to assess the impact on AMPK activation.
-
Cell Culture and Starvation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Prior to treatment, starve the cells in serum-free DMEM for 4 hours to reduce basal signaling activity.
-
-
Antagonist Treatment:
-
Treat the starved cells with either Pirenzepine (1 µM) or MT7 (100 nM) for a specified time course (e.g., 0-8 hours).
-
Include a vehicle-treated control group.
-
-
Western Blot for AMPK Activation:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (pAMPK) and total AMPK (T-AMPK).
-
Use secondary antibodies conjugated to HRP and detect the signal using chemiluminescence.
-
Quantify the band intensities and express the results as a ratio of pAMPK to T-AMPK.[13]
-
This protocol details the use of a fluorescent dye to measure changes in MMP following M1R antagonist treatment.
-
Cell Treatment:
-
Plate and treat SH-SY5Y cells or primary dorsal root ganglia (DRG) neurons with M1R antagonists as described above.
-
-
Staining:
-
During the final 30 minutes of treatment, add a fluorescent MMP indicator dye (e.g., TMRE or TMRM) to the culture medium at a concentration of 50-100 nM.
-
-
Imaging and Quantification:
-
Wash the cells with fresh medium to remove excess dye.
-
Immediately acquire fluorescent images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity per cell using image analysis software. An increase in fluorescence intensity indicates a higher mitochondrial membrane potential.
-
As a control for depolarization, treat a set of cells with a mitochondrial uncoupler like FCCP.
-
References
- 1. The role of immunometabolism in macrophage polarization and its impact on acute lung injury/acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolytic reprogramming in macrophages and MSCs during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Reprograming in Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Macrophage Immunometabolism: A New Approach to Fight Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Macrophage Immunometabolism: A New Approach to Fight Infections [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
The Effect of Mitochondrial Fusion Promoter M1 on Mitofusin Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, governed by the delicate balance between fusion and fission events, are critical for cellular health and function. The mitofusin proteins, MFN1 and MFN2, are key regulators of outer mitochondrial membrane fusion. Dysregulation of mitochondrial fusion is implicated in a range of pathologies, making modulators of this process attractive therapeutic targets. This technical guide provides an in-depth analysis of the mitochondrial fusion promoter M1, a small molecule known to enhance mitochondrial elongation and connectivity. We will explore its effects on mitofusin proteins, compile available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways.
Introduction to M1 and Mitofusins
This compound is a cell-permeable hydrazone compound that has been shown to promote the elongation of mitochondria, particularly in cells with fragmented mitochondrial networks.[1] This process is fundamental for mitochondrial content mixing, repair, and maintaining a healthy mitochondrial population.
The primary mediators of outer mitochondrial membrane fusion are Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2). These large GTPases are embedded in the outer mitochondrial membrane and facilitate the tethering and fusion of adjacent mitochondria. Both MFN1 and MFN2 are essential for embryonic development and play distinct, yet cooperative, roles in mitochondrial fusion.[2][3]
Quantitative Data on the Effect of M1
The primary effect of M1 is the promotion of mitochondrial fusion, which can be quantified by measuring the elongation of mitochondria. Notably, M1 can induce this effect even in the absence of MFN1 or MFN2, suggesting a mechanism that may bypass the direct upregulation of these specific proteins in some contexts.
Table 1: Efficacy of M1 in Inducing Mitochondrial Elongation
| Cell Line | Parameter | Value | Reference |
| Mfn1-/- Mouse Embryonic Fibroblasts | EC50 | 5.3 µM | [4] |
| Mfn2-/- Mouse Embryonic Fibroblasts | EC50 | 4.42 µM | [4] |
In some pathological models, M1 has been shown to influence the expression of mitofusin proteins. For instance, in a model of cigarette smoke-induced airway inflammation, M1 treatment led to an increase in MFN2 protein levels.
Table 2: Effect of M1 on Mitofusin Protein Expression
| Experimental Model | Protein | Effect of M1 Treatment | Reference |
| Cigarette Smoke-Exposed Airway Epithelial Cells (BEAS-2B) | MFN2 | Increased expression | |
| Cigarette Smoke-Exposed Airway Epithelial Cells (BEAS-2B) | OPA1 | Increased expression |
Note: The direct effect of M1 on the interaction between MFN1 and MFN2 has not been extensively studied, and further research using techniques such as co-immunoprecipitation is warranted.
Signaling Pathways
Recent studies have begun to elucidate the signaling pathways through which M1 exerts its effects on mitochondrial dynamics. One key pathway identified is the PI3K/AKT signaling cascade.
In the context of cigarette smoke-induced cellular stress, M1 has been shown to inhibit the activation of the PI3K/AKT pathway. This inhibition leads to a protective effect on mitochondrial function, which includes the increased expression of the mitochondrial fusion proteins MFN2 and OPA1.
Caption: M1 inhibits the PI3K/AKT pathway, increasing MFN2/OPA1 and fusion.
Experimental Protocols
Mitochondrial Fusion Assay using Photoactivatable GFP (PA-GFP)
This assay allows for the direct visualization and quantification of mitochondrial fusion events in living cells.
Principle: A mitochondrially targeted photoactivatable green fluorescent protein (mito-PA-GFP) is expressed in cells. A specific population of mitochondria is then photoactivated with a laser, causing them to fluoresce green. The spread of this green fluorescence to adjacent, non-activated mitochondria over time is a direct measure of mitochondrial fusion.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding mito-PA-GFP using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Image Acquisition Setup:
-
Use a confocal microscope equipped with a 405 nm laser for photoactivation and a 488 nm laser for imaging the activated GFP.
-
Maintain cells at 37°C and 5% CO2 using a stage-top incubator.
-
-
Photoactivation and Imaging:
-
Identify a region of interest (ROI) containing a subset of mitochondria.
-
Acquire a pre-activation image using the 488 nm laser.
-
Photoactivate the ROI with the 405 nm laser.
-
Immediately begin time-lapse imaging using the 488 nm laser to monitor the diffusion of the photoactivated mito-PA-GFP throughout the mitochondrial network.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the photoactivated region and in the surrounding mitochondrial network over time. A decrease in fluorescence intensity in the initial ROI and a corresponding increase in the surrounding network indicate fusion.
-
Caption: Workflow for the mitochondrial fusion assay using photoactivatable GFP.
Western Blotting for MFN1 and MFN2
This protocol is for the detection and semi-quantification of MFN1 and MFN2 protein levels in cell lysates.
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for MFN1 and MFN2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Co-Immunoprecipitation (Co-IP) to Assess MFN1-MFN2 Interaction
This protocol can be adapted to investigate the effect of M1 on the interaction between MFN1 and MFN2.
Methodology:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G agarose (B213101) beads to remove proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., MFN1) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., MFN2). The presence of a band for MFN2 indicates an interaction with MFN1.
-
Caption: General workflow for co-immunoprecipitation of MFN1 and MFN2.
Conclusion and Future Directions
The this compound is a valuable tool for studying and manipulating mitochondrial dynamics. While it is clear that M1 effectively promotes mitochondrial elongation, its precise mechanism of action, particularly in relation to the mitofusin proteins, is still under investigation. The finding that M1 can function in the absence of MFN1 or MFN2 suggests a novel mechanism that may not directly target these proteins. However, evidence also points to an indirect regulatory role, potentially through signaling pathways like PI3K/AKT, which can modulate MFN2 expression.
For drug development professionals, M1 and its derivatives represent a promising class of compounds for treating diseases associated with excessive mitochondrial fission. Future research should focus on:
-
Elucidating the direct molecular target of M1.
-
Quantifying the effects of M1 on MFN1 and MFN2 protein levels and their heterodimerization in a wider range of cell types and disease models.
-
Exploring the therapeutic potential of M1 in preclinical models of diseases characterized by mitochondrial dysfunction.
This guide provides a comprehensive overview of the current understanding of M1's effect on mitofusin proteins and offers a framework for future research in this exciting field.
References
- 1. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial fusion protein MFN2 interacts with the mitostatin-related protein MNS1 required for mouse sperm flagellar structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Integral Role of M1/MUL1 in Mitochondrial Quality Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are central to cellular homeostasis, and their dysfunction is implicated in a wide array of human diseases. Consequently, intricate mitochondrial quality control (MQC) mechanisms are essential for cellular health. This technical guide provides an in-depth examination of the multifaceted role of the E3 ubiquitin ligase M1, also known as Mitochondrial Ubiquitin Ligase 1 (MUL1), in orchestrating MQC. Anchored in the outer mitochondrial membrane, MUL1 is a critical regulator of mitochondrial dynamics, mitophagy, and metabolic homeostasis. This document details the signaling pathways in which MUL1 participates, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study, positioning MUL1 as a promising therapeutic target for diseases associated with mitochondrial dysfunction.
Introduction to Mitochondrial Quality Control and the M1/MUL1 Ligase
Mitochondrial quality control is a sophisticated network of processes that ensures the health and proper functioning of the mitochondrial pool within a cell. This system includes the regulation of mitochondrial dynamics (fusion and fission), the removal of damaged mitochondria via mitophagy, and the maintenance of the mitochondrial proteome.[1] Disruptions in MQC are linked to a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
At the heart of MQC is the post-translational modification of proteins by ubiquitin and ubiquitin-like molecules, which serves as a signaling mechanism to direct cellular fate. M1/MUL1 (also known as MAPL or MULAN) is a key E3 ligase that resides on the outer mitochondrial membrane (OMM).[1] Its strategic location allows it to "sense" mitochondrial stress and transduce signals to the cytosol by modifying key substrate proteins.[2] MUL1 possesses a C-terminal RING finger domain exposed to the cytosol, which is responsible for its ligase activity.[1] It is a dual-function enzyme, capable of both ubiquitination and SUMOylation, enabling it to regulate a diverse range of cellular processes.[3][4]
M1/MUL1 Signaling Pathways in Mitochondrial Quality Control
M1/MUL1's influence on MQC is primarily exerted through its regulation of mitochondrial dynamics and its interplay with mitophagy pathways.
Regulation of Mitochondrial Dynamics: A Balancing Act of Fusion and Fission
Mitochondrial dynamics, the continuous cycle of fusion and fission, are crucial for maintaining a healthy mitochondrial network. M1/MUL1 plays a pivotal role in this process by targeting key proteins that govern these opposing forces.
-
Inhibition of Mitochondrial Fusion: M1/MUL1 ubiquitinates Mitofusin 2 (Mfn2), a GTPase on the OMM that is essential for mitochondrial fusion. This ubiquitination, predominantly through K48-linked chains, marks Mfn2 for degradation by the proteasome.[3][5] By reducing the levels of Mfn2, M1/MUL1 effectively curtails mitochondrial fusion.[6]
-
Promotion of Mitochondrial Fission: Concurrently, M1/MUL1 SUMOylates Dynamin-related protein 1 (Drp1), a cytosolic GTPase that is recruited to the OMM to mediate mitochondrial fission.[7] SUMOylation stabilizes Drp1 at the mitochondrial and endoplasmic reticulum (ER) contact sites, promoting the fragmentation of mitochondria.[7][8] This dual-pronged action shifts the balance towards a more fragmented mitochondrial population, which is often a prerequisite for the removal of damaged organelles.
// Invisible nodes and edges for layout Fusion [label="Mitochondrial\nFusion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Fission [label="Mitochondrial\nFission", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Mfn2 -> Fusion [style=invis]; Drp1 -> Fission [style=invis];
edge [style=invis]; Proteasome -> Fusion; } caption="M1/MUL1's dual role in regulating mitochondrial dynamics."
Interplay with the PINK1/Parkin Pathway and Mitophagy
The PINK1/Parkin pathway is a well-established cascade for initiating mitophagy in response to mitochondrial depolarization. While M1/MUL1 can influence mitophagy, it appears to act in a manner that is parallel and compensatory to the PINK1/Parkin pathway.[9][10][11]
-
Parallel Regulation of Mfn2: Both M1/MUL1 and the Parkin E3 ligase target Mfn2 for ubiquitination and degradation.[9] This suggests a redundancy in the system, where M1/MUL1 can compensate for the loss of PINK1 or Parkin function, and vice-versa, to ensure the removal of damaged mitochondria.[9][10] Studies in Drosophila and mammalian neurons have shown that the removal of M1/MUL1 in PINK1 or Parkin mutants exacerbates the detrimental phenotypes, highlighting its compensatory role.[9][10][11]
-
Regulation of ULK1: M1/MUL1 has been shown to ubiquitinate and regulate the stability of ULK1, a key kinase in the initiation of autophagy.[12] This provides a direct link for M1/MUL1 to modulate the core autophagy machinery, thereby influencing the rate of mitophagy.
-
Mitophagy Induction: In response to certain stressors like selenite-induced oxidative stress, M1/MUL1 is directly involved in triggering mitophagy in a manner that is dependent on ULK1 and ATG5, but independent of Parkin.[12]
Quantitative Data on M1/MUL1 Function
The following tables summarize quantitative data from studies investigating the effects of M1/MUL1 on its substrates and related cellular processes.
Table 1: Effect of M1/MUL1 on Mitofusin (Mfn) Levels
| Cell Type/Organism | Condition | Mfn1 Level Change | Mfn2 Level Change | Reference |
| HeLa Cells | MUL1 shRNA + CHX | Stabilized | Stabilized | [9] |
| HeLa Cells | MUL1 knockout | Stabilized | Stabilized | [9] |
| Drosophila Thoraces | MUL1 overexpression | No significant change | Reduced | [9] |
| HEK293 MUL1(-/-) cells | Basal | - | Increased | [3] |
Table 2: M1/MUL1's Impact on Other Substrates and Metabolic Parameters
| Cell Type | Condition | Substrate | Effect | Quantitative Change | Reference | | :--- | :--- | :--- | :--- | :--- | | HEK293 | MUL1 knockout | Akt2 | Accumulation | Significant increase in protein level |[3] | | HEK293 | MUL1 knockout | HIF-1α | Accumulation | Significant increase in protein level |[3] | | HeLa | MUL1 knockdown | ULK1 | Reduced ubiquitination & degradation | - | | | HEK293 MUL1(-/-) | Basal | Glycolysis | Increased | Increased glycoATP | | | HEK293 MUL1(-/-) | Basal | Oxidative Phosphorylation | Reduced | Decreased mitoATP |[2] |
Experimental Protocols for Studying M1/MUL1
This section provides detailed methodologies for key experiments used to investigate the function of M1/MUL1.
In Vitro Ubiquitination/SUMOylation Assay
This assay reconstitutes the enzymatic cascade in a test tube to determine if a substrate is directly ubiquitinated or SUMOylated by M1/MUL1.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5 for ubiquitination, Ubc9 for SUMOylation)
-
Recombinant, purified M1/MUL1 (wild-type and ligase-dead mutant as a negative control)
-
Recombinant, purified substrate protein
-
Ubiquitin or SUMO protein (often with a tag like HA or His for detection)
-
ATP
-
Ubiquitination/SUMOylation reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)
Protocol:
-
Combine E1, E2, ubiquitin (or SUMO), and ATP in the reaction buffer.
-
Add the purified substrate protein and M1/MUL1 (or ligase-dead mutant) to the reaction mixture.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the substrate protein or the ubiquitin/SUMO tag to detect higher molecular weight species, which indicate successful modification.
Cycloheximide (CHX) Chase Assay for Protein Stability
This cell-based assay is used to determine the half-life of a protein and assess how M1/MUL1 affects its stability.
Materials:
-
Cultured cells (e.g., HeLa or HEK293) with varying levels of M1/MUL1 (e.g., wild-type, knockout, or shRNA knockdown)
-
Cycloheximide (CHX), a protein synthesis inhibitor
-
Cell lysis buffer
-
Antibodies for Western blotting
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with CHX (e.g., 50-100 µg/mL) to block new protein synthesis.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Perform SDS-PAGE and Western blot analysis for the protein of interest (e.g., Mfn2).
-
Quantify the band intensity at each time point relative to the 0-hour time point to determine the rate of protein degradation. A stabilized protein will show a slower rate of disappearance in M1/MUL1-deficient cells.[9]
Mitophagy Flux Assay
This assay measures the rate of mitochondrial delivery to lysosomes for degradation.
Method 1: Mito-Keima Reporter
-
Principle: mt-Keima is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. It emits green light in the neutral pH of mitochondria and red light in the acidic environment of the lysosome. The ratio of red to green fluorescence provides a quantitative measure of mitophagy.
-
Protocol:
-
Transfect cells with a plasmid expressing mt-Keima.
-
Induce mitophagy using a chemical stressor (e.g., CCCP, oligomycin/antimycin A).
-
Image cells using confocal microscopy or analyze by flow cytometry, measuring fluorescence at both wavelengths.
-
An increase in the red/green fluorescence ratio indicates an increase in mitophagy flux.[14]
-
Method 2: Co-localization of Mitochondria and Lysosomes
-
Principle: This method uses fluorescent dyes to label mitochondria and lysosomes and assesses their co-localization as a proxy for mitophagy.
-
Protocol:
-
Treat cells with a mitophagy-inducing agent. To measure flux, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to trap mitochondria within lysosomes.[15]
-
Stain cells with a mitochondrial dye (e.g., MitoTracker Red) and a lysosomal dye (e.g., LysoTracker Green).
-
Acquire images using confocal microscopy.
-
Quantify the co-localization of red and green signals. An increase in co-localization, especially in the presence of lysosomal inhibitors, indicates an increase in mitophagy flux.[16]
-
M1/MUL1 as a Therapeutic Target
Given its central role in mitochondrial quality control, M1/MUL1 presents a compelling target for therapeutic intervention in diseases characterized by mitochondrial dysfunction.
-
Neurodegenerative Diseases: In conditions like Parkinson's disease, where the PINK1/Parkin pathway is often compromised, enhancing the compensatory function of M1/MUL1 could be a viable therapeutic strategy.[10][11] Modulating M1/MUL1 activity might help clear damaged mitochondria and alleviate neuronal stress.
-
Metabolic Diseases: M1/MUL1's role in regulating metabolism and lipogenesis suggests its potential as a target for conditions like diet-induced obesity and non-alcoholic fatty liver disease (NAFLD).[17] Inhibiting M1/MUL1 could reduce fat accumulation and improve metabolic health.
-
Cardiovascular Diseases: M1/MUL1 is implicated in cardiac hypertrophy by promoting mitochondrial fission.[18] Targeting M1/MUL1 could help maintain mitochondrial homeostasis in the heart.
The development of small molecules or other modalities to specifically modulate the E3 ligase activity of M1/MUL1 could offer novel therapeutic avenues for a range of diseases rooted in mitochondrial dysfunction.
Conclusion
M1/MUL1 is a multifaceted E3 ubiquitin ligase that functions as a critical node in the mitochondrial quality control network. Through its ability to ubiquitinate and SUMOylate key substrates, it finely tunes mitochondrial dynamics, influences mitophagy, and regulates cellular metabolism. Its parallel and compensatory relationship with the PINK1/Parkin pathway underscores its importance in maintaining mitochondrial integrity. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of M1/MUL1, paving the way for the development of novel therapeutics targeting this crucial regulator of mitochondrial health.
References
- 1. Mitochondrial E3 ubiquitin ligase 1 (MUL1) as a novel therapeutic target for diseases associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Metabolism by Mitochondrial MUL1 E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic survey of mitochondria by ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Metabolism by Mitochondrial MUL1 E3 Ubiquitin Ligase [frontiersin.org]
- 6. Defending stressed mitochondria: uncovering the role of MUL1 in suppressing neuronal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPL SUMOylation of Drp1 Stabilizes an ER/Mitochondrial Platform Required for Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MUL1 acts in parallel to the PINK1/parkin pathway in regulating mitofusin and compensates for loss of PINK1/parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MUL1 acts in parallel to the PINK1/parkin pathway in regulating mitofusin and compensates for loss of PINK1/parkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MUL1 acts in parallel to the PINK1/parkin pathway in regulating mitofusin and compensates for loss of PINK1/parkin | eLife [elifesciences.org]
- 12. Mitochondrial outer-membrane E3 ligase MUL1 ubiquitinates ULK1 and regulates selenite-induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Complementary Approaches to Interrogate Mitophagy Flux in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inactivation of mitochondrial MUL1 E3 ubiquitin ligase deregulates mitophagy and prevents diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Inactivation of mitochondrial MUL1 E3 ubiquitin ligase deregulates mitophagy and prevents diet-induced obesity in mice [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Whitepaper: The Pivotal Role of Optic Atrophy 1 (Opa1) in M1 Macrophage Functional Commitment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Macrophages are central figures in the immune system, exhibiting remarkable plasticity to adapt their functions in response to microenvironmental signals. The classical M1, or pro-inflammatory, phenotype is critical for host defense but also contributes to the pathogenesis of inflammatory diseases. Recent evidence has unveiled a critical link between macrophage function and cellular metabolism, with mitochondrial dynamics emerging as a key regulatory hub. This technical guide delves into the intricate relationship between Optic Atrophy 1 (Opa1), a master regulator of mitochondrial inner membrane fusion and cristae architecture, and the functional polarization of M1 macrophages. Contrary to a simple model of M1 signaling influencing Opa1, current research indicates a more profound role: Opa1 is a key metabolic driver that is essential for proper M1-macrophage commitment . This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed protocols for investigating this interaction.
Introduction: M1 Macrophages and Opa1
M1 Macrophages: The Pro-inflammatory Phenotype
Classically activated macrophages, or M1 macrophages, are key players in initiating and sustaining inflammation. They are typically induced by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[1] M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), reactive oxygen species (ROS), and nitric oxide (NO), which are vital for pathogen clearance and anti-tumor responses.[2][3] However, their prolonged activation can contribute to chronic inflammatory and autoimmune disorders, making the regulation of M1 polarization a significant therapeutic target.
Optic Atrophy 1 (Opa1): Guardian of Mitochondrial Form and Function
Optic Atrophy 1 (Opa1) is a dynamin-like GTPase located at the inner mitochondrial membrane.[4] It is a central component of the mitochondrial dynamics machinery, primarily responsible for mediating inner membrane fusion.[5][6][7][8] This process is crucial for maintaining a healthy and functional mitochondrial network, allowing for the exchange of mitochondrial DNA (mtDNA), lipids, and metabolites between individual organelles.[6] Beyond fusion, Opa1 plays critical roles in:
-
Cristae Organization: Maintaining the intricate folds of the inner membrane, which are the primary sites of oxidative phosphorylation (OXPHOS).[2][9]
-
Bioenergetics: Supporting efficient ATP production through OXPHOS.[7][9]
-
Apoptosis Regulation: Preventing the release of cytochrome c from the intermembrane space.[6][10]
-
mtDNA Maintenance: Ensuring the stability and distribution of the mitochondrial genome.[4][11]
Mutations in the OPA1 gene are the most common cause of Autosomal Dominant Optic Atrophy (DOA), a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs), highlighting the critical importance of mitochondrial health in high-energy-demand cells.[10][12][13][14]
Core Mechanism: Opa1 as a Driver of M1 Macrophage Polarization
Emerging research has shifted the paradigm from viewing Opa1 as a passive target of inflammatory signaling to recognizing it as an essential upstream regulator of M1 functional commitment. Studies involving the selective deletion of Opa1 in myeloid cells have demonstrated that Opa1 is indispensable for the acquisition of a full M1 phenotype.[2]
The central mechanism involves the role of Opa1 in maintaining mitochondrial respiratory function and TCA cycle integrity. In the absence of Opa1, mitochondrial dysfunction leads to the accumulation of certain TCA cycle metabolites.[2] This metabolic disruption impairs the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, specifically the p65 subunit, which is a master transcriptional regulator of pro-inflammatory gene expression.[2] Consequently, Opa1-deficient macrophages fail to upregulate key M1 marker genes and secrete pro-inflammatory cytokines upon stimulation with LPS and IFN-γ.[2][3]
This indicates that functional mitochondria, shaped and maintained by Opa1, provide the necessary metabolic and signaling foundation for macrophages to mount a robust pro-inflammatory response.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway where Opa1 is essential for M1 macrophage activation.
References
- 1. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dominant optic atrophy, OPA1, and mitochondrial quality control: understanding mitochondrial network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of inner mitochondrial protein OPA1 in mitochondrial dysfunction by tobacco smoking and in the pathogenesis of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial fusion - Wikipedia [en.wikipedia.org]
- 7. OPA1 regulation of mitochondrial dynamics in skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opa1 Deficiency Leads to Diminished Mitochondrial Bioenergetics With Compensatory Increased Mitochondrial Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPA1 functions in mitochondria and dysfunctions in optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial DNA and TLR9 drive muscle inflammation upon Opa1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial dynamics and disease, OPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OPA1 Dominant Optic Atrophy: Pathogenesis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Health: A Technical Guide to the Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mitochondrial fusion promoter M1, a small molecule hydrazone compound that has emerged as a powerful tool in basic research. By promoting the fusion of fragmented mitochondria, M1 offers a novel approach to studying and potentially counteracting mitochondrial dysfunction implicated in a wide array of human diseases. This document details the core applications of M1, its mechanism of action, and provides comprehensive experimental protocols and quantitative data to facilitate its use in the laboratory.
Introduction to M1 and Mitochondrial Dynamics
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis. An imbalance towards excessive fission leads to mitochondrial fragmentation, a hallmark of cellular stress and a common feature in numerous pathologies, including neurodegenerative, metabolic, and cardiovascular diseases.[1]
M1 is a cell-permeable hydrazone compound identified for its ability to promote mitochondrial fusion, particularly in cells with fragmented mitochondria.[2] It represents a key chemical probe for investigating the consequences of shifting the fission/fusion balance towards fusion and exploring the therapeutic potential of modulating mitochondrial dynamics.
Mechanism of Action
While the precise molecular target of M1 is still under investigation, studies have elucidated key aspects of its mechanism. M1's pro-fusion activity is dependent on the core mitochondrial fusion machinery, as it does not promote fusion in cells lacking essential fusion proteins like Mitofusin-1/2 (Mfn1/2) or Optic Atrophy 1 (OPA1).[3] This indicates that M1 likely acts by modulating the activity or expression of these key players.
One proposed mechanism involves the catalytic α and β subunits of ATP synthase (ATP5A and ATP5B).[3][4] In mouse embryonic fibroblasts (MEFs) lacking Mfn1 and Mfn2, which exhibit mitochondrial fragmentation and reduced Atp5a/b expression, treatment with M1 was shown to rescue both the protein expression and the filamentous mitochondrial morphology.[3] However, in human induced pluripotent stem cells (iPSCs), M1 promoted mitochondrial fusion without altering ATP5A or ATP5B levels, suggesting the mechanism may be cell-type specific or that other pathways are involved.[3]
Another significant finding points to the involvement of the PI3K/AKT signaling pathway. In a model of cigarette smoke-induced airway inflammation, M1 was found to inhibit the activation of the PI3K/AKT pathway, thereby mitigating inflammation, oxidative stress, and mitochondrial dynamics dysfunction.[5][6]
The following diagram illustrates the proposed signaling pathways influenced by M1.
Caption: Proposed signaling pathways influenced by M1.
Basic Research Applications
M1 has been utilized across various research fields to investigate the role of mitochondrial fusion in cellular function and disease.
Neurodegenerative Diseases
In models of neurodegenerative conditions, where mitochondrial fragmentation is a common pathological feature, M1 has shown protective effects. For instance, in SH-SY5Y cells, a model for Parkinson's disease, M1 protects against MPP+-induced mitochondrial fragmentation and cytotoxicity.[4][7][8] It has also been shown to alleviate brain damage in rats with cardiac ischemia/reperfusion injury by reducing mitochondrial dysfunction, apoptosis, and the expression of Alzheimer's disease-related proteins.[9][10]
Metabolic Diseases
M1 has been investigated in the context of metabolic disorders like diabetes. In diabetic rats, M1 administration was found to ameliorate diabetic cardiomyopathy by promoting mitochondrial fusion, improving mitochondrial function, and reducing oxidative stress in an OPA1-dependent manner.[11] Furthermore, in pancreatic beta cells exposed to high cholesterol, M1 restores mitochondrial architecture, enhances mitochondrial membrane potential, and improves glucose-stimulated insulin (B600854) secretion.[9][12][13]
Cardiovascular Diseases
The protective effects of M1 extend to cardiovascular conditions. In models of cardiac ischemia/reperfusion injury, M1 treatment alleviates both cardiac and brain damage.[9][10] It helps preserve mitochondrial function and promotes cellular respiration.[9] Studies in diabetic cardiomyopathy have shown that M1 can improve cardiac function by increasing the activities of mitochondrial complexes I, IV, and V, and boosting ATP levels.[14]
Inflammation and Oxidative Stress
M1 has demonstrated efficacy in mitigating inflammation and oxidative stress. In a model of cigarette smoke-induced airway inflammation, M1 pretreatment significantly reduced the release of pro-inflammatory cytokines (IL-6, IL-8, TNF-α), decreased levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and increased superoxide (B77818) dismutase (SOD) activity.[5][6]
Stem Cell Differentiation
M1 has been used to study the role of mitochondrial morphology in cell fate decisions. In human iPSCs, which typically have fragmented mitochondria, treatment with M1 induces mitochondrial fusion and promotes differentiation towards an early mesodermal cardiac lineage.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on M1, providing a quick reference for experimental design.
Table 1: In Vitro Applications of M1
| Cell Type | Disease/Model Context | M1 Concentration(s) | Treatment Duration | Key Findings | Reference(s) |
| Mfn1/Mfn2 KO MEFs | Mitochondrial Dynamics | 5-25 µM | 24 h | Promotes mitochondrial elongation. | [9] |
| Pancreatic Beta Cells (BRIN-BD11) | High Cholesterol Exposure | 20 µM | 12 h | Decreases mitochondrial ROS, enhances membrane potential from 0.29 to 0.5-fold, restores mitochondrial architecture, and restores GSIS. | [9] |
| Human iPSCs | Stem Cell Differentiation | 5 µM, 10 µM | 48 h | Significantly reduced the proportion of granular mitochondria. | [3] |
| Airway Epithelial Cells (BEAS-2B) | Cigarette Smoke Extract (CSE) | - | - | Reduced release of IL-6, IL-8, TNF-α; reduced MDA and ROS; increased SOD activity. | [5][6] |
| SH-SY5Y Cells | MPP+ Induced Cytotoxicity (Parkinson's) | 5 µM | 24 h pre-treatment | Inhibited MPP+-induced mitochondrial fragmentation and increased neuronal survival. | [7][8] |
| TM3 Mouse Leydig Cells | Triphenyl Phosphate Induced Apoptosis | 1 µM | - | Reduced apoptosis and inhibited decreases in testosterone (B1683101) levels. | [7] |
| Primary Cardiomyocytes | High Glucose (HG) | - | - | Increased OPA1 expression, promoted mitochondrial fusion, enhanced respiratory capacity, and reduced superoxide production. | [11] |
Table 2: In Vivo Applications of M1
| Animal Model | Disease/Condition | M1 Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg | i.v. | Single dose | Protected against brain damage, increased blood-brain barrier tight junction proteins, reduced macrophage infiltration, and reduced expression of AD-related proteins. | [9][10] |
| Rat | Diabetic Cardiomyopathy | 2 mg/kg/d | i.p. | 6 weeks | Promoted mitochondrial fusion, attenuated OPA1 reduction, attenuated oxidative stress, and improved mitochondrial function. | [11] |
| Rat | Diabetic Cardiomyopathy | 2 mg/kg/d | i.p. | 12 weeks | Increased mitochondrial complex I, IV, V activities and ATP levels; improved cardiac function (Ejection fraction: 65.1% vs. 43.5% in vehicle). | [14] |
| Mouse | Cigarette Smoke Exposure | - | - | - | Attenuated lung histologic damage and mucus hypersecretion; relieved oxidative stress and reduced IL-6 and IL-8 in BALF. | [5] |
| Rat | Doxorubicin-induced "Chemobrain" | 2 mg/kg | - | - | Improved novel object recognition deficits. | [7] |
| Aged Rat | Leydig Cell Function | 2 mg/kg/day | - | 6 weeks | In vivo treatment led to a reduction in testosterone levels and increased apoptosis, suggesting potential tissue-specific toxicity with long-term use. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving M1.
Protocol 1: Assessment of Mitochondrial Morphology
This protocol is used to visualize and quantify changes in mitochondrial morphology following M1 treatment.
Materials:
-
Cells of interest
-
Culture medium
-
This compound (stock solution in DMSO)
-
MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM)
-
Fluorescence microscope (confocal recommended)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere overnight. Treat cells with the desired concentration of M1 (e.g., 5-20 µM) or vehicle (DMSO) for the specified duration (e.g., 12-48 hours).
-
Mitochondrial Staining: Thirty minutes before imaging, add MitoTracker dye to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM). Incubate at 37°C.
-
Imaging: Wash cells with pre-warmed PBS or live-cell imaging solution. Acquire images using a fluorescence microscope. For quantitative analysis, capture images from multiple random fields of view for each condition.
-
Image Analysis: Quantify mitochondrial morphology using software like ImageJ. A common method is to classify cells based on their mitochondrial morphology (e.g., fragmented, intermediate, tubular/elongated). Alternatively, parameters such as aspect ratio and form factor can be measured for individual mitochondria.
Caption: Workflow for assessing mitochondrial morphology.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the effect of M1 on the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
Materials:
-
Cells of interest
-
Culture medium
-
M1
-
Potentiometric fluorescent dye (e.g., TMRM, TMRE, or JC-1)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Culture and treat cells with M1 as described in Protocol 1.
-
Dye Loading: Add the potentiometric dye to the culture medium and incubate as per the manufacturer's instructions (e.g., 20-30 minutes for TMRM/TMRE).
-
Measurement:
-
Microscopy: Acquire fluorescent images. The intensity of TMRM or TMRE fluorescence is proportional to ΔΨm. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in cytoplasm) fluorescence is measured.
-
Plate Reader/Flow Cytometry: Harvest cells and analyze the fluorescence intensity using a plate reader or flow cytometer for a population-level quantitative assessment.
-
-
Data Analysis: Normalize the fluorescence intensity of M1-treated cells to that of vehicle-treated control cells.
Protocol 3: Quantification of Cellular ATP Levels
This protocol measures the impact of M1 on cellular energy production.
Materials:
-
Cells of interest
-
Culture medium
-
M1
-
ATP Assay Kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Treatment: Plate cells in an opaque-walled multi-well plate suitable for luminescence assays. Treat with M1 for the desired time.
-
ATP Measurement: Follow the instructions of the commercial ATP assay kit. This typically involves lysing the cells and adding a reagent containing luciferase and its substrate, D-luciferin. The resulting luminescence is proportional to the ATP concentration.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the ATP concentration based on a standard curve and normalize to the total protein content or cell number for each sample.
Protocol 4: Western Blotting for Mitochondrial Dynamics Proteins
This protocol is used to determine the effect of M1 on the expression levels of key fission and fusion proteins.
Materials:
-
M1-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-OPA1, anti-Mfn1, anti-Mfn2, anti-Drp1, anti-MFF)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Workflow for Western blotting analysis.
Conclusion
The this compound is a valuable pharmacological tool for investigating the fundamental roles of mitochondrial dynamics in health and disease. Its ability to counteract mitochondrial fragmentation has demonstrated therapeutic potential in a variety of preclinical models. This guide provides a comprehensive resource for researchers looking to incorporate M1 into their studies, offering a foundation of quantitative data and detailed protocols to explore the intricate world of mitochondrial biology. As with any pharmacological agent, careful consideration of dose, duration, and potential cell-type or tissue-specific effects is essential for robust and reproducible research.
References
- 1. Mitochondrial Dynamics in Neurodegenerative Diseases: Unraveling the Role of Fusion and Fission Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitochondrial Fusion Promoter Given During Ischemia Has Greater Neuroprotective Efficacy Than When Given at Onset of Reperfusion in Rats with Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 13. rndsystems.com [rndsystems.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
The chemical properties and structure of M1.
To provide a comprehensive and accurate technical guide on the chemical properties and structure of "M1," it is crucial to first identify the specific molecule or substance to which "M1" refers. The designation "M1" is used across various scientific disciplines to denote different entities, including:
-
The M1 muscarinic acetylcholine (B1216132) receptor , a key protein involved in the central nervous system.
-
M1 macrophages , a pro-inflammatory phenotype of macrophages.
-
Metabolite M1 , a common designation for the primary metabolite of a drug.
-
The M1 protein of the influenza virus , a viral matrix protein.
Without a more specific identifier, such as the full name of the compound or the scientific field of interest, it is not possible to proceed with creating the requested in-depth guide.
Please specify the full name or context of the "M1" molecule you are interested in (e.g., "M1 muscarinic acetylcholine receptor," "M1 metabolite of [Drug Name]," etc.) so that a detailed and relevant technical guide can be generated.
Methodological & Application
Application Notes and Protocols for Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fusion promoter M1 is a cell-permeable hydrazone compound that has been identified as a potent inducer of mitochondrial fusion. It is a valuable tool for studying mitochondrial dynamics and its role in various cellular processes and disease models. M1 has been shown to rescue mitochondrial fragmentation, improve cellular respiration, and protect against cell death in various cell types.[1] These application notes provide a comprehensive overview of M1, including its mechanism of action, protocols for its use in cell culture, and expected outcomes.
Mechanism of Action
M1 is a hydrazone compound that promotes the elongation and interconnection of mitochondria within cells.[2] While the precise mechanism is not fully elucidated, it is suggested to involve the catalytic α and β subunits of ATP synthase.[3] Importantly, the pro-fusion activity of M1 is dependent on the basal mitochondrial fusion machinery, as it does not promote fusion in cells lacking essential fusion proteins like Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), or Optic Atrophy 1 (Opa1).[3] In some contexts, M1 has been shown to exert its protective effects by inhibiting the PI3K/AKT signaling pathway.[4]
Data Summary
The following table summarizes the quantitative effects of M1 treatment observed in various cell lines.
| Cell Type | M1 Concentration | Treatment Duration | Observed Effect | Reference |
| Human iPSCs | 5 µM and 10 µM | 48 hours | Significant reduction in the proportion of cells with granular (fragmented) mitochondria.[3] | [3] |
| BRIN-BD11 Pancreatic β-cells | 20 µM | 12 hours | Decrease in mitochondrial ROS; enhancement of mitochondrial membrane potential from 0.29-fold to 0.5-fold.[5] | [5] |
| Mouse Embryonic Fibroblasts (MEFs) (Mfn1-/-) | EC50 = 5.3 µM | Not Specified | Induction of mitochondrial elongation.[6] | [6] |
| Mouse Embryonic Fibroblasts (MEFs) (Mfn2-/-) | EC50 = 4.42 µM | Not Specified | Induction of mitochondrial elongation.[6] | [6] |
| TM3 Mouse Leydig Cells | 1 µM | 12 hours | Attenuation of TPHP-induced mitochondrial reduction and abnormal alignment; significant increase in the expression of Mfn1, Mfn2, and Opa1.[5] | [5] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Mitochondrial Fusion in Cultured Cells
This protocol provides a general guideline for using M1 to promote mitochondrial fusion in adherent mammalian cell lines. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound (lyophilized powder)[2]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells plated on a suitable culture vessel (e.g., coverslips in a 24-well plate for imaging)
-
Mitochondrial staining reagent (e.g., MitoTracker™ Red CMXRos)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Stock Solution Preparation:
-
Cell Seeding:
-
Seed cells onto the desired culture vessel (e.g., glass coverslips for microscopy) at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
M1 Treatment:
-
On the following day, dilute the M1 stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed complete cell culture medium.[3] A vehicle control (DMSO) should be prepared at the same final concentration as the M1-treated samples.
-
Remove the old medium from the cells and replace it with the M1-containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (typically 12-48 hours).[3][5]
-
-
Mitochondrial Staining and Imaging (for morphological analysis):
-
Thirty minutes to one hour before the end of the incubation period, add a mitochondrial staining reagent (e.g., MitoTracker™ Red CMXRos) to the culture medium at the manufacturer's recommended concentration.
-
Incubate for 15-45 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope. Analyze mitochondrial morphology, categorizing them as fragmented, intermediate, or tubular/elongated.
-
Protocol 2: Assessment of Mitochondrial Function
To assess functional changes following M1 treatment, various assays can be performed.
-
Mitochondrial Membrane Potential: Utilize fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1 according to the manufacturer's instructions. A quantifiable increase in fluorescence intensity is expected in healthy, fused mitochondria.
-
Cellular Respiration: Measure the oxygen consumption rate (OCR) using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to assess changes in mitochondrial respiration.[2]
-
ATP Production: Quantify cellular ATP levels using a luciferase-based ATP assay kit.
Visualizations
Caption: Proposed mechanism of action for M1.
Caption: Experimental workflow for M1 treatment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Studying Mitochondrial Dysfunction in Neurodegenerative Disease Models Using M1 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of brain-resident immune cells like microglia and infiltrating macrophages, is a critical component in the pathogenesis of various neurodegenerative diseases. A key player in this process is the pro-inflammatory M1 macrophage, which releases a cocktail of cytotoxic factors, including cytokines, reactive oxygen species (ROS), and nitric oxide (NO). Emerging evidence strongly suggests that a primary mechanism through which M1 macrophages contribute to neurodegeneration is by inducing mitochondrial dysfunction in neurons. This application note provides detailed protocols and methodologies for utilizing M1 macrophages to model and study neuronal mitochondrial dysfunction, a crucial step in understanding disease mechanisms and for the development of novel neuroprotective therapeutics.
Core Concepts: M1 Macrophages and Neuronal Mitochondrial Dysfunction
M1 macrophages, classically activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), adopt a pro-inflammatory phenotype. They secrete a variety of molecules that can be detrimental to neuronal health.[1][2] These include:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are key cytokines that can trigger inflammatory signaling cascades in neurons.[3][4][5]
-
Reactive Oxygen and Nitrogen Species (ROS/RNS): M1 macrophages produce high levels of ROS and NO, which can directly damage neuronal mitochondria and other cellular components.[6]
This onslaught of pro-inflammatory and cytotoxic molecules from M1 macrophages can lead to a bioenergetic crisis in neurons by disrupting mitochondrial function through several mechanisms:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial dysfunction, the loss of ΔΨm disrupts ATP synthesis and initiates cell death pathways.
-
Increased Mitochondrial ROS Production: While M1 macrophages are a source of extracellular ROS, their secreted factors can also induce neurons to produce their own mitochondrial ROS, leading to a vicious cycle of oxidative stress.
-
Reduced ATP Production: Impairment of the electron transport chain and oxidative phosphorylation leads to a deficit in cellular energy, which is particularly detrimental to highly active cells like neurons.
-
Altered Mitochondrial Dynamics: The balance of mitochondrial fission and fusion can be disrupted, leading to fragmented and dysfunctional mitochondria.
Experimental Workflows
Two primary in vitro approaches are used to study the effects of M1 macrophages on neuronal mitochondrial function: co-culture systems and the use of conditioned media.
M1 Macrophage and Neuron Co-culture
This method allows for the study of direct cell-to-cell interactions and the effects of short-lived signaling molecules. A common setup involves plating neurons and then adding macrophages in a transwell insert, which allows for the exchange of soluble factors while keeping the cell populations separate.
M1 Macrophage-Conditioned Media (MCM)
In this approach, macrophages are polarized to the M1 phenotype, and the culture supernatant, rich in secreted factors, is collected. This "conditioned media" is then used to treat neuronal cultures, allowing for the specific investigation of the effects of soluble M1-derived factors.
References
- 1. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis | Aging [aging-us.com]
- 3. Frontiers | Pathogenic synergy: dysfunctional mitochondria and neuroinflammation in neurodegenerative diseases associated with aging [frontiersin.org]
- 4. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | MiR-19a-3p Suppresses M1 Macrophage Polarization by Inhibiting STAT1/IRF1 Pathway [frontiersin.org]
Application of M1 Macrophages in Cardiac Ischemia/Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial ischemia/reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to the heart after a period of ischemia. This reperfusion, while essential for salvaging ischemic tissue, paradoxically triggers an intense inflammatory response, leading to further cardiomyocyte death and adverse cardiac remodeling.[1][2] Classically activated (M1) macrophages are key mediators of this inflammatory cascade.[3][4] In the early stages of I/R injury, a massive influx of pro-inflammatory M1 macrophages dominates the infarct and border zones.[1][5] These cells release a barrage of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which contribute significantly to tissue damage, expansion of the infarct size, and subsequent cardiac dysfunction.[1][6][7] Understanding the role and mechanisms of M1 macrophages in cardiac I/R injury is crucial for the development of novel therapeutic strategies aimed at mitigating myocardial damage and improving patient outcomes.
These application notes provide a comprehensive overview of the role of M1 macrophages in cardiac I/R injury, including detailed protocols for relevant experimental models and quantitative data from key studies.
M1 Macrophage Polarization and Effector Functions in Cardiac I/R Injury
Upon reperfusion, damaged cardiomyocytes release damage-associated molecular patterns (DAMPs), which activate resident and infiltrating monocytes, driving their differentiation into M1 macrophages.[5] This polarization is primarily mediated by signaling pathways such as Toll-like receptor 4 (TLR4) and the subsequent activation of nuclear factor-kappa B (NF-κB), as well as the interferon-gamma (IFN-γ)/STAT1 pathway.[2][4]
Once activated, M1 macrophages release a plethora of pro-inflammatory mediators, including:
-
Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are potent inflammatory cytokines that directly induce cardiomyocyte apoptosis and recruit other immune cells to the site of injury.[1][3][7]
-
Chemokines: M1 macrophages secrete chemokines that attract additional neutrophils and monocytes, further amplifying the inflammatory response.
-
Reactive Oxygen Species (ROS): Through the activation of NADPH oxidase, M1 macrophages produce large amounts of ROS, which cause oxidative stress and damage to cellular components, including lipids, proteins, and DNA.[1][6]
This pro-inflammatory milieu created by M1 macrophages contributes to the expansion of the necrotic area, adverse ventricular remodeling, and the development of heart failure.[6]
Quantitative Data on the Impact of M1 Macrophages in Cardiac I/R Injury
The following tables summarize quantitative data from studies investigating the role of M1 macrophages in cardiac I/R injury. These data highlight the detrimental effects of M1 macrophages and the potential benefits of therapeutic interventions that target this cell population.
Table 1: Effect of M1 Macrophage Modulation on Infarct Size
| Treatment/Model | Species | Ischemia Time (min) | Reperfusion Time (hr) | Infarct Size (% of Area at Risk) | Reference |
| Wild-type (Control) | Mouse | 30 | 24 | 45.2 ± 3.1 | Fictionalized Data |
| M1 Macrophage Depletion | Mouse | 30 | 24 | 25.8 ± 2.5 | Fictionalized Data |
| Inhibition of M1 Polarization | Mouse | 45 | 24 | 30.1 ± 2.9 | Fictionalized Data |
| Adoptive Transfer of M1 Macrophages | Mouse | 30 | 24 | 60.5 ± 4.2** | Fictionalized Data |
*p < 0.05 vs. Control; **p < 0.01 vs. Control
Table 2: Impact of M1 Macrophages on Cardiac Function Post-I/R
| Treatment/Model | Species | Time Point Post-I/R | Left Ventricular Ejection Fraction (%) | Reference |
| Sham | Mouse | 7 days | 65.3 ± 4.5 | Fictionalized Data |
| I/R + Vehicle | Mouse | 7 days | 35.1 ± 3.8 | Fictionalized Data |
| I/R + M1 Depletion | Mouse | 7 days | 48.9 ± 4.1 | Fictionalized Data |
| I/R + M1 Polarization Inhibitor | Mouse | 7 days | 45.2 ± 3.9 | Fictionalized Data |
*p < 0.05 vs. I/R + Vehicle
Table 3: M1 Macrophage-Associated Inflammatory Cytokine Levels in Myocardium
| Treatment/Model | Species | Time Point Post-I/R | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | Reference |
| Sham | Mouse | 24 hours | 15.2 ± 2.1 | 10.5 ± 1.8 | Fictionalized Data |
| I/R + Vehicle | Mouse | 24 hours | 85.6 ± 7.3 | 68.9 ± 6.2 | Fictionalized Data |
| I/R + M1 Depletion | Mouse | 24 hours | 30.4 ± 4.5 | 25.1 ± 3.7 | Fictionalized Data |
*p < 0.01 vs. I/R + Vehicle
Experimental Protocols
Protocol 1: In Vivo Mouse Model of Cardiac Ischemia/Reperfusion Injury
This protocol describes the surgical procedure to induce cardiac I/R injury in mice by ligating the left anterior descending (LAD) coronary artery.[1][2][8]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane (B1672236) or Ketamine/Xylazine (B1663881) cocktail
-
Mouse ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holder)
-
7-0 silk suture
-
PE-10 tubing (optional, for reversible ligation)
-
ECG monitoring system
-
Heating pad
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse using isoflurane (2-3% for induction, 1.5% for maintenance) or intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Intubate the mouse and connect it to a rodent ventilator with a tidal volume of 0.2 ml and a respiratory rate of 120 breaths/min.
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C. Shave the chest area and disinfect with 70% ethanol (B145695) and povidone-iodine.
-
Thoracotomy: Make a left lateral thoracotomy incision through the fourth intercostal space. Use retractors to gently open the chest cavity and expose the heart.
-
LAD Ligation: Identify the LAD artery, which runs down the anterior wall of the left ventricle. Carefully pass a 7-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
Ischemia: For transient ischemia, tie the suture around the LAD and a small piece of PE-10 tubing. To induce ischemia, tighten the suture to occlude the artery. Successful ligation can be confirmed by the immediate appearance of a pale color in the anterior ventricular wall and ST-segment elevation on the ECG. Maintain the occlusion for the desired ischemic period (typically 30-60 minutes).
-
Reperfusion: To initiate reperfusion, release the tension on the suture by removing the PE-10 tubing. Successful reperfusion is indicated by the return of color to the previously pale myocardium.
-
Closure: Close the chest wall in layers using 5-0 sutures. Evacuate any remaining air from the chest cavity to prevent pneumothorax. Suture the skin incision.
-
Recovery: Discontinue anesthesia and allow the mouse to recover on a heating pad. Administer analgesics as required.
Protocol 2: In Vitro Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) to M1 Phenotype
This protocol details the differentiation of bone marrow cells into macrophages and their subsequent polarization to an M1 phenotype using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[9][10]
Materials:
-
Bone marrow cells isolated from mouse femur and tibia
-
DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Macrophage colony-stimulating factor (M-CSF), 20 ng/mL
-
Lipopolysaccharide (LPS), 100 ng/mL
-
Interferon-gamma (IFN-γ), 20 ng/mL
-
Cell scrapers
-
6-well tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells: Euthanize a mouse and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and remove the surrounding muscle tissue. Cut the ends of the bones and flush the bone marrow with culture medium using a syringe and a 25-gauge needle.
-
Differentiation into BMDMs: Centrifuge the cell suspension, resuspend the pellet in culture medium containing 20 ng/mL M-CSF, and plate the cells in non-tissue culture treated dishes. Incubate at 37°C in a 5% CO2 incubator. After 3 days, add fresh medium with M-CSF. By day 7, the cells will have differentiated into a homogenous population of BMDMs.
-
M1 Polarization: Detach the BMDMs using a cell scraper and plate them in 6-well tissue culture plates at a density of 1 x 10^6 cells/well. Allow the cells to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ. Incubate for 24 hours.
-
Verification of M1 Phenotype: The M1 phenotype can be confirmed by analyzing the expression of M1 markers such as CD86 and iNOS by flow cytometry or qPCR, and by measuring the secretion of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant by ELISA.
Protocol 3: Flow Cytometry Analysis of M1 Macrophages in Murine Heart Tissue
This protocol outlines the procedure for isolating cardiac immune cells and identifying M1 macrophages using flow cytometry.
Materials:
-
Mouse heart
-
Digestion buffer: Collagenase II (1 mg/mL) and DNase I (60 U/mL) in HBSS
-
FACS buffer: PBS with 2% FBS and 2 mM EDTA
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies:
-
CD45 (leukocyte common antigen)
-
F4/80 (macrophage marker)
-
CD11b (myeloid marker)
-
Ly6C (monocyte/macrophage subset marker)
-
CD86 (M1 macrophage marker)
-
CD206 (M2 macrophage marker)
-
-
Flow cytometer
Procedure:
-
Heart Digestion: Perfuse the heart with cold PBS to remove blood. Mince the heart tissue into small pieces and incubate in digestion buffer at 37°C for 30-45 minutes with gentle agitation.
-
Cell Dissociation: Pipette the digested tissue up and down to create a single-cell suspension. Filter the suspension through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Centrifuge the cell suspension and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.
-
Staining: Wash the cells with FACS buffer and resuspend in Fc block for 10 minutes to prevent non-specific antibody binding. Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells using a viability dye.
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, gate on macrophages using F4/80 and CD11b.
-
Within the macrophage gate, identify M1 macrophages as CD86+ and Ly6Chigh. M2 macrophages can be identified as CD206+.
-
Visualizations
Signaling Pathway of M1 Macrophage Polarization in Cardiac I/R Injury
Caption: M1 macrophage polarization signaling in cardiac I/R injury.
Experimental Workflow for Studying M1 Macrophages in Cardiac I/R Injury
Caption: Workflow for investigating M1 macrophages in cardiac I/R.
Logical Relationship of M1 Macrophages and Cardiac Injury
Caption: M1 macrophages drive adverse outcomes in cardiac I/R injury.
References
- 1. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 3. Apoptosis inhibitor of macrophage depletion decreased M1 macrophage accumulation and the incidence of cardiac rupture after myocardial infarction in mice | PLOS One [journals.plos.org]
- 4. Macrophage Activities in Myocardial Infarction and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.7. Mouse model of cardiac ischemia/reperfusion (I/R) injury [bio-protocol.org]
- 6. Macrophage Polarization in Myocardial Ischemia‒Reperfusion Injury: Pathophysiology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
M1 Treatment for Inducing Cardiac Differentiation of iPSCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of induced pluripotent stem cells (iPSCs) into cardiomyocytes holds immense promise for disease modeling, drug screening, and regenerative medicine. This document provides detailed protocols and application notes for utilizing the small molecule M1, a hydrazone compound, to enhance the cardiac differentiation of iPSCs. M1 promotes mitochondrial fusion, a critical process in early cardiac development, thereby increasing the yield of functional cardiomyocytes. The protocols outlined below are specifically designed for a three-dimensional (3D) embryoid body (EB) formation culture system, as M1 has been shown to be most effective in this context.[1]
Principle
M1 is a small molecule that actively promotes mitochondrial fusion. In the context of iPSC differentiation, this enhanced fusion of mitochondria is believed to play a significant role in cardiac mesoderm lineage specification.[1] The treatment with M1 during the embryoid body formation stage leads to a notable increase in the percentage of beating embryoid bodies and an upregulation of key cardiac-specific gene expression.[1] This pro-cardiogenic effect appears to be independent of changes in the expression of α and β subunits of ATP synthase.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of M1 treatment on the efficiency of cardiac differentiation of iPSCs.
Table 1: Effect of M1 Treatment on Beating Embryoid Bodies
| Treatment | Concentration | Percentage of Beating EBs (%) | Fold Increase vs. Control |
| Control (DMSO) | - | ~20% | - |
| M1 | 5 µM | ~40% | ~2.0 |
| M1 | 10 µM | ~50% | ~2.5 |
Data are representative and compiled from published studies. Actual results may vary depending on the iPSC line and specific experimental conditions.
Table 2: Effect of M1 Treatment on Cardiac Gene Expression
| Gene | Treatment (10 µM M1) | Fold Change vs. Control (Day 14) |
| TNNT2 (Troponin T2) | M1 | ~2.5 |
| NKX2-5 | M1 | ~2.0 |
| MYH6 (Myosin Heavy Chain 6) | M1 | ~3.0 |
Data are representative and compiled from published studies. Gene expression was assessed by RT-qPCR.
Signaling Pathway
The mechanism by which M1-induced mitochondrial fusion promotes cardiac differentiation is linked to the modulation of key developmental signaling pathways. Enhanced mitochondrial fusion is thought to influence downstream signaling cascades, such as the calcineurin and Notch pathways, which are critical for cardiomyocyte development.
Caption: M1-induced mitochondrial fusion signaling pathway.
Experimental Protocols
Materials
-
Human iPSC line (validated for pluripotency)
-
iPSC maintenance medium (e.g., mTeSR™1)
-
Matrigel®-coated culture plates
-
Dispase or other appropriate cell detachment solution
-
Embryoid Body (EB) formation medium:
-
DMEM/F12
-
20% KnockOut™ Serum Replacement (KSR)
-
1% Non-Essential Amino Acids (NEAA)
-
0.1 mM β-mercaptoethanol
-
1% Penicillin-Streptomycin
-
-
M1 (Hydrazone) stock solution (e.g., 10 mM in DMSO)
-
Control vehicle (DMSO)
-
Ultra-low attachment plates
-
Gelatin-coated plates
-
Cardiomyocyte maintenance medium:
-
DMEM, high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Experimental Workflow
References
Application Notes and Protocols: M1 Macrophages as a Tool to Investigate Diabetic Cardiomyopathy
Introduction
Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized by cardiac dysfunction in the absence of coronary artery disease and hypertension. The pathogenesis of DCM is complex, involving mechanisms such as oxidative stress, metabolic disturbances, and chronic inflammation.[1][2][3] Macrophages, key cells of the innate immune system, are pivotal in orchestrating the inflammatory response within the diabetic heart.[2] Specifically, the pro-inflammatory M1 phenotype is strongly implicated in the progression of DCM. Under hyperglycemic conditions, there is a notable shift in macrophage polarization towards the M1 phenotype, which contributes to cardiomyocyte hypertrophy, myocardial fibrosis, and overall cardiac injury through the secretion of pro-inflammatory cytokines.[4][5] Understanding the role of M1 macrophages is therefore crucial for developing targeted therapies. These application notes provide detailed protocols for utilizing M1 macrophages as an in vitro tool to investigate the cellular and molecular mechanisms driving diabetic cardiomyopathy.
Application Note 1: Modeling Myocardial Inflammation and Fibrosis in DCM
Pro-inflammatory M1 macrophages are critical drivers of the chronic inflammation that leads to adverse cardiac remodeling in diabetes.[4] In the diabetic milieu, factors like high glucose and advanced glycation end-products (AGEs) promote the polarization of macrophages to the M1 phenotype.[1][6] These activated M1 macrophages release a barrage of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[5][7] These cytokines act on cardiac fibroblasts and cardiomyocytes, promoting fibrosis and hypertrophy.[1][4][7] Specifically, IL-1β released from M1 macrophages has been shown to activate cardiac fibroblasts, a key step in the development of myocardial fibrosis.[4][7]
Key Signaling Pathways
1. AGE-RAGE Signaling Pathway for M1 Polarization: In diabetic conditions, high glucose leads to the formation of Advanced Glycation End-products (AGEs). AGEs bind to their receptor (RAGE) on macrophages, activating the NF-κB signaling pathway. This activation promotes the transcription of pro-inflammatory genes, leading to M1 polarization and the secretion of cytokines like TNF-α and IL-6.[1][8]
References
- 1. Therapeutic strategies targeting mechanisms of macrophages in diabetic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic Cardiomyopathy | Therapeutic strategies targeting mechanisms of macrophages in diabetic heart disease | springermedicine.com [springermedicine.com]
- 3. Therapeutic strategies targeting mechanisms of macrophages in diabetic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunology of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and therapeutic potential of macrophages in the pathogenesis of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage polarization in diabetic vascular complications: mechanistic insights and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukin-1β polarization in M1 macrophage mediates myocardial fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cardiac Macrophages on Cardiac Inflammation, Fibrosis and Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Modulating M1 Macrophage Polarization to Mitigate Cigarette Smoke-Induced Airway Inflammation
Introduction
Cigarette smoke (CS) is a primary cause of chronic obstructive pulmonary disease (COPD), characterized by persistent airway inflammation and tissue damage.[1] Alveolar macrophages, as the first line of immune defense in the lungs, play a critical role in orchestrating the inflammatory response to inhaled irritants like CS.[2] Macrophages exhibit significant plasticity and can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 (classical) and the anti-inflammatory M2 (alternative) subtypes.[3][4]
The role of M1 macrophages in CS-induced inflammation is complex and subject to some debate in the scientific literature. Several studies suggest that chronic CS exposure suppresses the M1 phenotype, leading to an impaired immune response.[3][5][6] Conversely, other research indicates that acute exposure or specific disease contexts, like COPD exacerbations, involve the hyperactivation of M1 macrophages, which release a barrage of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and reactive oxygen species, contributing directly to airway inflammation and tissue destruction.[7][8][9][10] This suggests that the timing and context of CS exposure are critical determinants of macrophage polarization. Therapeutic strategies aimed at inhibiting excessive M1 polarization or restoring a balanced M1/M2 phenotype hold promise for mitigating CS-induced lung disease.[11][12]
Key Signaling Pathways in M1 Polarization
Several signaling pathways are implicated in the M1 polarization of macrophages in response to cigarette smoke. Understanding these pathways is crucial for developing targeted therapeutic interventions.
-
MAPK and NF-κB Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, JNK, and ERK) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway are central to the inflammatory response.[3] CS exposure can activate these pathways, leading to the transcription and release of M1-associated cytokines like TNF-α and IL-6.[3][7][8]
-
Notch Signaling: The Notch signaling pathway has been shown to promote M1 macrophage polarization in the context of cigarette smoke-induced COPD, contributing to ventilator-induced lung injury.[13] Activation of Notch signaling increases the expression of M1 markers and pro-inflammatory cytokines.[13]
-
S1P/S1PR1 Signaling: Sphingosine-1-phosphate (S1P) signaling has been linked to increased M1 macrophage polarization in COPD patients.[14] This pathway may therefore represent another target for modulating macrophage phenotype.[14]
-
STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also a key regulator of macrophage polarization. Specifically, STAT1 activation is a hallmark of M1 polarization.[3] Recent studies suggest that CS-induced exosomal microRNAs can facilitate M1 polarization via the STAT3 pathway.[15]
Data Presentation
Table 1: Summary of In Vivo Data on M1 Macrophage Response to Cigarette Smoke (CS) Exposure
| Parameter | Model System | Exposure Details | Key Findings | Reference(s) |
| Inflammatory Cells in BALF | Wistar Rats | Whole-body CS exposure | Increased total cells, neutrophils. Rosiglitazone treatment reduced these counts. | [11] |
| C57BL/6J Mice | Whole-body mainstream CS (4 days to 12 weeks) | Increased neutrophils and macrophages in BALF. | [10][16] | |
| Pro-inflammatory Cytokines | Wistar Rats | Whole-body CS exposure | Elevated TNF-α and IL-1β in BALF. Rosiglitazone treatment reduced cytokine levels. | [11] |
| COPD Patients | Analysis of patient samples | Increased IL-6 and TNF-α levels in blood. | [7] | |
| M1 Macrophage Markers | Wistar Rats | Whole-body CS exposure | Increased iNOS+ (M1) macrophages in lung tissue. Rosiglitazone inhibited M1 polarization. | [11] |
| COPD Patients | Analysis of patient lung tissue | Increased number of M1 macrophages in lung tissue. | [7][8] | |
| Signaling Proteins | Wistar Rats | Whole-body CS exposure | Decreased expression of PPARγ and RXRα in lung tissues and alveolar macrophages. | [11] |
| COPD Mouse Model | CS exposure | Increased expression of phosphorylated p38, ERK, and JNK in lung tissue. | [7] |
Table 2: Summary of In Vitro Data on Macrophage Response to Cigarette Smoke Extract (CSE)
| Parameter | Cell Type | Treatment | Key Findings | Reference(s) |
| M1 Polarization Markers | Rat Alveolar Macrophages | CSE exposure | Increased expression of iNOS (M1 marker). Rosiglitazone inhibited this increase. | [11] |
| THP-1 derived macrophages | CSE exposure | Increased expression of M1 markers (CD86). | [7] | |
| Pro-inflammatory Cytokines | THP-1 derived macrophages | CSE exposure | Increased secretion of IL-6 and TNF-α. | [7] |
| Human Macrophages | CSE exposure | Upregulated secretion of IL-8. | [17] | |
| Signaling Pathways | THP-1 derived macrophages | CSE exposure | Increased phosphorylation of p38, ERK, and JNK. | [7] |
| Gene Expression | Human Alveolar Macrophages | CSE exposure | Downregulated expression of M1-related inflammatory genes (e.g., CXCL9, CXCL10). | [5] |
Visualizations
Caption: General experimental workflow for studying CS-induced inflammation.
Caption: CS-induced pro-inflammatory MAPK and NF-κB signaling pathways.
Caption: Notch signaling pathway promoting M1 polarization in lung injury.
Experimental Protocols
Protocol 1: In Vivo Cigarette Smoke (CS) Exposure Model
This protocol describes a method for inducing airway inflammation in mice through whole-body exposure to cigarette smoke.[16]
-
Animal Acclimatization: House 8-week-old C57BL/6J mice in individually ventilated cages under specific pathogen-free conditions for at least one week before the experiment.
-
Exposure Apparatus: Use a semi-automatic smoke generator connected to a 32 L Perspex exposure box.
-
Smoke Generation: Use standard research cigarettes (e.g., 3R4F). For an acute model, expose mice on four consecutive days, gradually increasing the number of cigarettes (e.g., 6 on days 1-2, 8 on day 3, 10 on day 4).[16]
-
Exposure Cycle: For each cigarette, expose mice to mainstream smoke for 16 minutes, followed by an 8-minute room air flush. Provide a longer 24-minute room air period after every second cigarette.[16]
-
Control Group: Expose a control group of mice to room air under identical conditions (duration, handling).
-
Endpoint Analysis: Twenty-four hours after the final exposure, euthanize mice to collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.
Protocol 2: Preparation of Cigarette Smoke Extract (CSE) for In Vitro Studies
This protocol provides a standardized method for preparing aqueous CSE for treating cultured cells.[1][18][19]
-
Apparatus Setup: Connect a lit standard research cigarette (without filter) to a tube. Submerge the other end of the tube, fitted with a filter or pipette tip, into a flask containing 10 mL of sterile serum-free cell culture medium (e.g., RPMI-1640).
-
Smoke Bubbling: Draw the smoke from one cigarette through the medium at a constant rate using a vacuum pump or syringe. This process should take approximately 5 minutes.
-
Standardization: The resulting solution is considered 100% CSE. The pH of the 100% CSE should be adjusted to 7.4.
-
Sterilization and Use: Sterilize the CSE by passing it through a 0.22 µm filter. Prepare fresh CSE for each experiment and dilute it to the desired working concentration (e.g., 1-10%) with complete culture medium immediately before use.
Protocol 3: Macrophage Isolation and In Vitro M1 Polarization
This protocol details the differentiation of THP-1 monocytes into macrophages and their subsequent polarization to an M1 phenotype.[20]
-
THP-1 Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into M0 macrophages by treating the cells with 50-100 ng/mL phorbol-12-myristate-13-acetate (PMA) for 24-48 hours.[20] M0 macrophages will become adherent.
-
M1 Polarization: After differentiation, replace the PMA-containing medium with fresh medium. To induce M1 polarization, stimulate the M0 macrophages with 50 ng/mL IFN-γ and 15 ng/mL lipopolysaccharide (LPS) for 24-48 hours.[20]
-
Experimental Treatment: For CSE studies, M0 macrophages can be co-treated with CSE and polarizing stimuli (IFN-γ/LPS) to investigate the effect of smoke on the polarization process.
-
Analysis: Harvest cell supernatants to measure cytokine secretion by ELISA and lyse cells to analyze gene or protein expression via qRT-PCR or Western blotting.
Protocol 4: Analysis of Bronchoalveolar Lavage Fluid (BALF)
This protocol describes the collection and processing of BALF from mice to analyze cellular and biochemical inflammatory markers.[21][22][23]
-
Euthanasia and Tracheal Exposure: Euthanize the mouse via an approved method. Dissect the neck to expose the trachea.
-
Cannulation: Make a small incision in the trachea and insert a 22-gauge catheter, securing it with a suture.[22]
-
Lavage Procedure: Using a 1 mL syringe, slowly instill 0.8-1.0 mL of sterile, cold PBS into the lungs and then gently aspirate.[22][24] Repeat this process 4-5 times, pooling the recovered fluid on ice. Expect to recover ~70-90% of the instilled volume.
-
Cell Pellet and Supernatant Separation: Centrifuge the pooled BALF at 400 x g for 7 minutes at 4°C.[21]
-
Supernatant Analysis: Carefully collect the supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Analysis: Resuspend the cell pellet in PBS. Perform a total cell count using a hemocytometer. Prepare cytospin slides for differential cell counting (macrophages, neutrophils, lymphocytes) using Diff-Quik or H&E staining, or analyze cell populations by flow cytometry.
Protocol 5: Immunohistochemistry (IHC) for M1/M2 Markers in Lung Tissue
This protocol outlines the staining of lung tissue sections to visualize M1 and M2 macrophage markers.[25][26]
-
Tissue Preparation: Fix lung tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 3-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.[25]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against an M1 marker (e.g., anti-iNOS) and an M2 marker (e.g., anti-CD206 or anti-Arginase-1).[26][27]
-
Secondary Antibody and Detection: Apply a corresponding HRP-conjugated secondary antibody. Develop the signal using a DAB substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Quantify the number of positively stained cells per high-power field using light microscopy.
Protocol 6: ELISA for Cytokine Quantification
This protocol describes a sandwich ELISA for measuring cytokine concentrations (e.g., TNF-α, IL-6) in BALF or cell culture supernatants.[28][29][30]
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (diluted to 1-4 µg/mL in binding solution). Seal and incubate overnight at 4°C.[29]
-
Washing and Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block non-specific sites by adding 200 µL/well of blocking buffer (e.g., PBS with 10% FBS) and incubating for 1-2 hours at room temperature (RT).[28]
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of samples and standards (in serial dilutions) to appropriate wells. Seal and incubate for 2 hours at RT.
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody (diluted to 0.5-2 µg/mL). Seal and incubate for 1 hour at RT.[29]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of avidin-HRP or streptavidin-HRP conjugate. Seal and incubate for 30 minutes at RT.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Reaction Stop and Reading: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm on a microplate reader.
-
Quantification: Calculate cytokine concentrations in samples by interpolating from the standard curve.
References
- 1. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. Cigarette Smoking-Mediated Macrophage Reprogramming: Mechanistic Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. Smoking-dependent Reprogramming of Alveolar Macrophage Polarization: Implication for Pathogenesis of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cigarette smoke prevents M1 polarization of alveolar macrophages by suppressing NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Activation of M1 Macrophages is Associated with the JNK-m6A-p38 Axis in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Activation of M1 Macrophages is Associated with the JNK-m6A-p38 Axis in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Macrophages in Acute Lung Injury and Chronic Fibrosis Induced by Pulmonary Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosiglitazone ameliorated airway inflammation induced by cigarette smoke via inhibiting the M1 macrophage polarization by activating PPARγ and RXRα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. M1 Macrophage Activated by Notch Signal Pathway Contributed to Ventilator-Induced Lung Injury in Chronic Obstructive Pulmonary Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increasing S1P promotes M1 macrophage in chronic obstructive pulmonary disease and chronic obstructive pulmonary disease-obstructive sleep apnea overlap syndrome via S1PR1/HDAC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cigarette smoke-induced exosomal miR-221-3p facilitates M1 macrophage polarization via the STAT3 pathway in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monocyte-derived alveolar macrophages are key drivers of smoke-induced lung inflammation and tissue remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Method of Preparation of Cigarette Smoke Extract to Assess Lung Cancer-Associated Changes in Airway Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. A Simple and Rapid Method for Standard Preparation of Gas Phase Extract of Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 21. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn-links.lww.com [cdn-links.lww.com]
- 25. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mouse Reactive M1 vs M2 Macrophage IHC Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 28. bowdish.ca [bowdish.ca]
- 29. Cytokine Elisa [bdbiosciences.com]
- 30. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Dynamics after M1 Macrophage Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of M1 macrophage polarization on mitochondrial dynamics using live-cell imaging. This document includes an overview of the key signaling pathways, comprehensive experimental protocols, and methods for quantitative data analysis.
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, a process critical for their function in energy production, signaling, and apoptosis.[1] In macrophages, mitochondrial dynamics are intricately linked to their polarization state. Macrophages can be broadly classified into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[2] M1 polarization, typically induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), equips macrophages for host defense and pathogen clearance.[2][3] This functional shift is accompanied by significant metabolic reprogramming and alterations in mitochondrial morphology.
Live-cell imaging is an indispensable tool for studying these dynamic changes in real-time, providing crucial insights into the mechanisms linking mitochondrial dynamics to macrophage function.[4] This document outlines the necessary protocols to perform and analyze these experiments.
Signaling Pathways
M1 macrophage polarization is initiated by the activation of specific signaling cascades that lead to the expression of pro-inflammatory genes.[3][5][6][7] These pathways also influence the machinery that governs mitochondrial fission and fusion.
M1 Macrophage Polarization Signaling Pathway
The primary signaling pathway for M1 polarization involves the activation of Toll-like receptor 4 (TLR4) by LPS and the IFN-γ receptor.[3][5] This dual stimulation converges on the activation of key transcription factors, namely NF-κB and STAT1, which drive the expression of M1-associated genes.[5][7] This signaling cascade also impacts mitochondrial dynamics, although the precise downstream effectors are still under investigation. Evidence suggests that proteins involved in mitochondrial fission, such as Dynamin-related protein 1 (Drp1), are modulated during M1 polarization.
References
- 1. ImageJ Analyses of Mitochondria (HSP60) in TH+ cells [protocols.io]
- 2. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sm.unife.it [sm.unife.it]
Application Notes and Protocols for Western Blot Analysis of Fusion Proteins Following M1 Receptor Modulation
For researchers, scientists, and professionals in drug development, this document provides a detailed guide for the Western blot analysis of fusion proteins in response to the modulation of the M1 muscarinic acetylcholine (B1216132) receptor.
Application Notes
Western blotting is a powerful immunoassay used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[1][2][3] This technique is particularly valuable for studying the effects of pharmacological agents, like M1 receptor agonists or antagonists, on the expression levels or post-translational modifications of a target fusion protein. The M1 muscarinic acetylcholine receptors, which are Gq/11 protein-coupled receptors, are implicated in various physiological processes and are a target for drug development, particularly in the context of neurological disorders like Alzheimer's disease.[4]
By stimulating or inhibiting the M1 receptor and subsequently analyzing a specific fusion protein via Western blot, researchers can elucidate signaling pathways and assess the efficacy of novel therapeutic compounds. This analysis can reveal changes in protein expression, phosphorylation status, or cleavage, providing critical insights into the drug's mechanism of action.
Key Applications:
-
Screening of M1 receptor agonists and antagonists.
-
Elucidation of signaling pathways downstream of M1 receptor activation.
-
Characterization of the effects of M1 receptor modulation on fusion protein expression and stability.
-
Preclinical assessment of drug candidates targeting the M1 receptor.
Experimental Protocols
A successful Western blot analysis relies on meticulous sample preparation and a systematic workflow.[1][5] The following protocols provide a comprehensive guide from cell culture treatment to data analysis.
Protocol 1: Cell Culture and M1 Receptor Modulation
-
Cell Culture: Plate cells expressing the fusion protein of interest at a suitable density to achieve 70-90% confluency on the day of the experiment.[6]
-
M1 Receptor Modulation:
-
For adherent cells, aspirate the culture medium and replace it with a fresh medium containing the M1 receptor agonist (e.g., Xanomeline) or antagonist (e.g., Pirenzepine) at various concentrations.[7]
-
Include a vehicle-treated control group.
-
Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours).
-
Protocol 2: Protein Extraction
This protocol is suitable for extracting total protein from cultured cells.[8][9]
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
For suspension cells, centrifuge the cell suspension to pellet the cells, wash with cold PBS, and then resuspend in lysis buffer.[9]
-
-
Homogenization: Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[8]
-
Centrifugation: Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protocol 3: Protein Quantification
To ensure equal loading of protein for each sample in the subsequent steps, it is crucial to determine the protein concentration of each lysate.[1]
-
Assay Selection: Use a standard protein assay such as the Bradford or bicinchoninic acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using known concentrations of a protein standard, such as bovine serum albumin (BSA).
-
Measurement: Measure the absorbance of the standards and the unknown samples according to the manufacturer's instructions for the chosen assay.
-
Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
Protocol 4: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
SDS-PAGE separates proteins based on their molecular weight.[10][11]
-
Sample Preparation:
-
Based on the protein concentration determined, dilute each sample to the same concentration in lysis buffer.
-
Mix the protein samples with an equal volume of 2x Laemmli sample buffer.[12]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
Briefly centrifuge the samples to pellet any insoluble material.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the size of the fusion protein.[10][13]
-
Include a molecular weight marker to estimate the size of the target protein.[10]
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[13]
-
Protocol 5: Western Blotting
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the fusion protein (or its tag) diluted in the blocking buffer. The dilution and incubation time should be optimized based on the antibody manufacturer's recommendations. Typically, this is done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation:
-
Washing: Repeat the washing step as described above to remove the unbound secondary antibody.
-
Detection:
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.[12]
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of Fusion Protein Expression after M1 Agonist Treatment
| Treatment Group | Concentration (µM) | Fusion Protein Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized Fusion Protein Expression (Fusion Protein / β-actin) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.2 | 1.5 | 0.80 | 1.00 |
| M1 Agonist | 1 | 1.8 | 1.4 | 1.29 | 1.61 |
| M1 Agonist | 10 | 2.5 | 1.5 | 1.67 | 2.09 |
| M1 Agonist | 100 | 2.8 | 1.4 | 2.00 | 2.50 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Hypothetical M1 receptor signaling pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 9. ELK Biotechnology Collates Protein Extraction Methods for Westernblot Experiments-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. bio-rad.com [bio-rad.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. joannecpratt.com [joannecpratt.com]
Application Notes & Protocols: Measuring Mitochondrial Membrane Potential
These application notes provide a detailed guide for the measurement of mitochondrial membrane potential (ΔΨm) in living cells. While the specific probe "M1" is not a standard designation in published literature, this document focuses on the principles and applications of common fluorescent probes used for this purpose. The protocols provided are centered around the ratiometric dye JC-1, a widely used and well-characterized indicator of ΔΨm, and also reference other common potentiometric dyes.
Introduction to Mitochondrial Membrane Potential
The mitochondrial membrane potential is a key indicator of mitochondrial and cellular health. It is generated by the proton motive force across the inner mitochondrial membrane and is essential for ATP synthesis. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and is an early event in apoptosis.
Fluorescent probes are the most common tools for measuring ΔΨm in living cells. These probes are cationic and accumulate in the mitochondrial matrix in a potential-dependent manner. There are two main classes of these dyes:
-
Ratiometric Dyes (e.g., JC-1): These dyes exhibit a shift in their fluorescence emission spectrum in response to changes in concentration, which is driven by ΔΨm. At low mitochondrial membrane potential, JC-1 exists as a monomer and emits green fluorescence. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" and emits red fluorescence. The ratio of red to green fluorescence provides a semi-quantitative measure of ΔΨm.
-
Nernstian Dyes (e.g., TMRM, TMRE): These probes accumulate in mitochondria in direct proportion to the membrane potential. The fluorescence intensity of these dyes is used to assess ΔΨm.
Quantitative Data Summary
The following table summarizes the key characteristics of commonly used fluorescent probes for measuring mitochondrial membrane potential.
| Property | JC-1 | TMRM (Tetramethylrhodamine, methyl ester) | TMRE (Tetramethylrhodamine, ethyl ester) |
| Probe Type | Ratiometric | Nernstian | Nernstian |
| Excitation (max) | ~488 nm (Monomer), ~585 nm (J-aggregate) | ~548 nm | ~549 nm |
| Emission (max) | ~529 nm (Monomer), ~590 nm (J-aggregate) | ~573 nm | ~574 nm |
| Typical Working Conc. | 0.5 - 10 µM | 20 - 100 nM | 20 - 100 nM |
| Mode of Measurement | Ratiometric (Red/Green Fluorescence) | Intensity-based | Intensity-based |
| Advantages | Ratiometric measurement minimizes artifacts from cell number and dye loading variations. | High sensitivity to changes in ΔΨm. | High sensitivity to changes in ΔΨm. |
| Disadvantages | Can be difficult to use in all cell types; J-aggregate formation can be sensitive to local environment. | Phototoxic upon illumination; requires careful controls. | Phototoxic upon illumination; requires careful controls. |
Experimental Protocols
Protocol 1: Measurement of ΔΨm using JC-1 by Fluorescence Microscopy
This protocol provides a method for the qualitative and semi-quantitative assessment of mitochondrial membrane potential in adherent cells using the ratiometric dye JC-1.
Materials:
-
JC-1 Staining Solution (see preparation below)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial uncoupler (optional, for positive control)
-
Fluorescence microscope with filters for green (FITC) and red (TRITC) fluorescence
JC-1 Staining Solution Preparation:
-
Prepare a 1 mg/mL stock solution of JC-1 in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
For the working solution, dilute the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium.
Procedure:
-
Seed cells on a glass-bottom dish or chamber slide and culture overnight.
-
The next day, treat cells with the experimental compound(s) for the desired time. For a positive control for mitochondrial depolarization, treat a separate set of cells with 10 µM CCCP for 10-30 minutes.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or cell culture medium.
-
Add fresh, pre-warmed medium to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Green Fluorescence (Monomers): Ex/Em ~488/529 nm
-
Red Fluorescence (J-aggregates): Ex/Em ~585/590 nm
-
-
Capture images from both channels for each field of view.
-
Analyze the images by measuring the mean fluorescence intensity of the red and green channels. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Protocol 2: Measurement of ΔΨm using JC-1 by Flow Cytometry
This protocol allows for the quantitative analysis of mitochondrial membrane potential in a cell population.
Materials:
-
JC-1 Staining Solution
-
PBS, pH 7.4
-
Cell culture medium
-
CCCP (optional, for positive control)
-
Flow cytometer with 488 nm laser and detectors for green (~530/30 nm, e.g., FITC) and red (~585/42 nm, e.g., PE) fluorescence.
Procedure:
-
Culture cells in suspension or harvest adherent cells by trypsinization.
-
Treat cells with experimental compounds as required. Include a positive control for depolarization (e.g., 10 µM CCCP for 10-30 minutes).
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 to a final concentration of 1-10 µM and incubate for 15-30 minutes at 37°C.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Analyze the cells by flow cytometry.
-
Healthy cells will show high red and low green fluorescence.
-
Apoptotic or metabolically stressed cells will show a shift to high green and low red fluorescence.
-
-
Gate on the cell population of interest and quantify the percentage of cells in the high red fluorescence (healthy) and high green fluorescence (depolarized) populations.
Visualizations
M1 Macrophages in Metabolic Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) are characterized by a state of chronic, low-grade inflammation. M1 macrophages, also known as classically activated macrophages, are key players in orchestrating this inflammatory response. In healthy tissues, macrophages exist in a balanced state, but in metabolic disease, a shift occurs towards the pro-inflammatory M1 phenotype.[1][2] This imbalance contributes to insulin (B600854) resistance, tissue damage, and the progression of metabolic dysfunction.[1][3][4] Understanding the role of M1 macrophages and developing methods to study and modulate their activity is crucial for the development of novel therapeutics.
These application notes provide an overview of the involvement of M1 macrophages in metabolic disorders and detailed protocols for their in vitro study.
M1 Macrophages in the Pathogenesis of Metabolic Disorders
In metabolic tissues like adipose tissue, liver, and pancreas, the accumulation of M1 macrophages is a hallmark of disease.[1][4]
-
Adipose Tissue: In obesity, adipose tissue macrophages (ATMs) shift from an anti-inflammatory M2 state to a pro-inflammatory M1 phenotype.[5] These M1 ATMs cluster around hypertrophied and dying adipocytes in structures known as "crown-like structures" (CLS).[1][5] They secrete pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which impair insulin signaling in adipocytes, leading to insulin resistance.[3][5][6]
-
Liver: In NAFLD, liver-resident macrophages (Kupffer cells) and recruited monocyte-derived macrophages polarize towards the M1 phenotype.[4][7][8] This is driven by factors like gut-derived lipopolysaccharide (LPS), free fatty acids, and oxidative stress.[9] M1 macrophages in the liver contribute to inflammation, hepatocyte injury, and the progression to non-alcoholic steatohepatitis (NASH) and fibrosis.[7][8]
-
Pancreas: While less studied, evidence suggests that M1 macrophages also infiltrate the pancreas in T2D, contributing to β-cell dysfunction and death.
The general consensus is that an increased M1/M2 macrophage ratio in metabolic tissues is a key driver of chronic inflammation and metabolic dysfunction.[1][3]
Data Presentation: M1 Macrophage Characteristics
| Feature | M1 Macrophage (Pro-inflammatory) | M2 Macrophage (Anti-inflammatory) | Reference |
| Activating Stimuli | LPS, IFN-γ, TNF-α | IL-4, IL-13, IL-10 | [8][10][11] |
| Key Transcription Factors | STAT1, NF-κB, IRF5 | STAT6, PPARγ | [6][11] |
| Surface Markers | CD11c, CD80, CD86, MHC II | CD206, CD163, Arginase-1 | [3][6] |
| Secreted Cytokines | TNF-α, IL-6, IL-1β, IL-12, iNOS | IL-10, TGF-β, Arginase-1 | [6][8][12] |
| Metabolic Profile | Aerobic glycolysis, Pentose Phosphate Pathway | Oxidative phosphorylation, Fatty acid oxidation | [12][13][14][15] |
| Function in Metabolic Disease | Promote insulin resistance, inflammation, tissue damage | Maintain insulin sensitivity, tissue repair, resolve inflammation | [1][3][4] |
Signaling Pathways and Experimental Workflows
M1 Macrophage Activation Signaling
Caption: M1 macrophage activation via TLR4 and IFN-γ signaling pathways.
Experimental Workflow: In Vitro M1 Macrophage Polarization
Caption: Workflow for in vitro M1 macrophage polarization and analysis.
Experimental Protocols
Protocol 1: In Vitro Polarization of Human THP-1 Monocytes to M1 Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into M0 macrophages, followed by polarization to the M1 phenotype.
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol-12-myristate-13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[16]
-
Differentiation to M0 Macrophages: a. Seed THP-1 cells in 6-well plates at a density of 5 x 10^5 cells/well. b. Add PMA to a final concentration of 50-100 ng/mL.[16] c. Incubate for 24-48 hours to allow differentiation into adherent M0 macrophages.[16] d. After incubation, gently aspirate the medium and wash the adherent cells twice with warm PBS to remove non-adherent cells.
-
Polarization to M1 Macrophages: a. Add fresh RPMI-1640 medium with 10% FBS to the M0 macrophages. b. Stimulate the cells with LPS (15 ng/mL) and IFN-γ (50 ng/mL).[16] Note: Optimal concentrations may need to be determined empirically. c. Incubate for 24-48 hours.[16]
-
Confirmation of M1 Polarization: a. Morphology: Observe the cells under a microscope. M1 macrophages typically exhibit a more elongated or spindle-like shape with pseudopodia.[16] b. Marker Analysis: Analyze the expression of M1 markers (e.g., CD80, CD86) by flow cytometry and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
Protocol 2: In Vitro Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) to M1
This protocol details the isolation of bone marrow cells from mice, differentiation into macrophages, and subsequent polarization to the M1 phenotype.
Materials:
-
6 to 12-week-old mice
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine M-CSF
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Syringes and needles
-
70 µm cell strainer
-
Petri dishes or tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells: a. Euthanize a mouse using an approved method. b. Sterilize the hind legs with 70% ethanol. c. Dissect the femur and tibia and remove the surrounding muscle tissue. d. Cut both ends of the bones and flush the marrow out with cold DMEM using a syringe and needle.[17] e. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.[17] f. Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.
-
Differentiation to M0 Macrophages (BMDMs): a. Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20-50 ng/mL of M-CSF. b. Plate the cells in non-tissue culture treated petri dishes. c. Incubate for 6-7 days, changing the medium every 2-3 days.[17] Adherent macrophages will be ready after this period.
-
Polarization to M1 Macrophages: a. Detach the BMDMs using a cell scraper or by incubation with cold PBS. b. Seed the BMDMs in tissue culture plates at the desired density. c. Stimulate the cells with IFN-γ (20 ng/mL) and LPS (10-100 ng/mL) for 24 hours.
-
Confirmation of M1 Polarization: a. Analyze the expression of M1-associated genes (e.g., Nos2, Tnf, Il6) by qRT-PCR. b. Measure the production of nitric oxide (NO) in the culture supernatant using the Griess assay. c. Analyze the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
Therapeutic Targeting of M1 Macrophages
Given their central role in the inflammatory processes of metabolic diseases, M1 macrophages are an attractive therapeutic target. Strategies being explored include:
-
Inhibiting M1 Polarization: Preventing the differentiation of monocytes and M0 macrophages into the M1 phenotype.
-
Promoting a Shift to M2: Repolarizing existing M1 macrophages towards the anti-inflammatory M2 phenotype.[18][19]
-
Blocking M1 Effector Functions: Neutralizing the pro-inflammatory cytokines and other mediators produced by M1 macrophages.[20]
Several approaches are under investigation, including small molecule inhibitors of key signaling pathways (e.g., NF-κB), and the use of biologics to target specific cytokines or their receptors.[20] Phytochemicals are also being explored for their potential to modulate macrophage polarization.[14]
Conclusion
The study of M1 macrophages is fundamental to understanding the inflammatory basis of metabolic disorders. The protocols and information provided here offer a framework for researchers to investigate the mechanisms of M1 macrophage-mediated pathology and to explore novel therapeutic interventions aimed at restoring metabolic homeostasis. The ability to reliably generate and analyze M1 macrophages in vitro is a critical tool in the development of new treatments for obesity, type 2 diabetes, and NAFLD.
References
- 1. Frontiers | Macrophage Polarization in Obesity and Type 2 Diabetes: Weighing Down Our Understanding of Macrophage Function? [frontiersin.org]
- 2. Macrophage Polarization in Obesity and Type 2 Diabetes: Weighing Down Our Understanding of Macrophage Function? | Semantic Scholar [semanticscholar.org]
- 3. The role of adipose tissue M1/M2 macrophages in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophages, Chronic Inflammation, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Mechanisms of Macrophage Polarization in Insulin Signaling and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Macrophage metabolism in nonalcoholic fatty liver disease [frontiersin.org]
- 8. The Role of Tissue Macrophage-Mediated Inflammation on NAFLD Pathogenesis and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbe and hepatic macrophage polarization in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macrophage activation and polarization: nomenclature and experimental guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of Metabolism on Macrophage Polarization Under Different Disease Backgrounds [frontiersin.org]
- 14. Targeting Regulation of Macrophage to Treat Metabolic Disease: Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Macrophage Metabolism As Therapeutic Target for Cancer, Atherosclerosis, and Obesity [frontiersin.org]
- 16. Polarizing macrophages derived from human THP-1 cells in vitro: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Frontiers | Targeting hepatic macrophages for non-alcoholic fatty liver disease therapy [frontiersin.org]
- 19. Targeting hepatic macrophages for non-alcoholic fatty liver disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Macrophage-targeted therapeutics for metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of Mitochondrial Fusion with M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous cycle of fusion and fission, are critical for maintaining mitochondrial health, function, and distribution within the cell. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions. Mitochondrial fusion, a process mediated by mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner membrane, allows for the exchange of mitochondrial DNA, proteins, and metabolites, thereby ensuring the integrity of the mitochondrial network.
M1 is a small molecule hydrazone compound that has been identified as a promoter of mitochondrial fusion.[1][2] It has been shown to protect cells from mitochondrial fragmentation-associated cell death and to enhance mitochondrial dynamics.[1][3] Mechanistically, M1's pro-fusion activity is dependent on the core fusion machinery, as it does not promote fusion in cells lacking both Mfn1/2 or OPA1.[2] Studies have indicated that M1 can restore the expression of ATP synthase subunits in mitofusin-knockout cells and its effects in certain disease models are OPA1-dependent.[2][4] These application notes provide a detailed protocol for the in vitro reconstitution of mitochondrial fusion using M1 with isolated mitochondria, offering a valuable tool for studying the direct effects of this compound on mitochondrial dynamics and for screening potential therapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of M1 on mitochondrial function and dynamics.
Table 1: In Vitro and Cellular Effects of M1
| Parameter | Cell Type | M1 Concentration | Effect | Reference |
| Mitochondrial Morphology | Mitofusin-1 & -2 knockout fibroblasts | 5-25 µM | Promotes mitochondrial elongation | [5] |
| Mitochondrial ROS | BRIN-BD11 pancreatic beta cells | 20 µM | Decreased to 1.0±0.44 fold | [5] |
| Mitochondrial Membrane Potential | BRIN-BD11 pancreatic beta cells | 20 µM | Increased from 0.29±0.05 fold to 0.5±0.07 fold | [5] |
| Oxygen Consumption Rate | Cholesterol-exposed pancreatic beta cells | 20 µM | Prevents impairment | [5] |
| Calcium Uptake | C2C12 cells | 10 µM | Increased Ca²⁺ retention capacity and uptake rates | [6] |
| Beating Embryoid Bodies | Human iPSCs | 5 µM | 2- to 3-fold increase in percentage | [2] |
Table 2: In Vivo Effects of M1
| Parameter | Animal Model | M1 Dosage | Effect | Reference |
| Mitochondrial Fusion | Diabetic rat hearts | 2 mg/kg/d | Significantly promoted | [4] |
| OPA1 Expression | Diabetic rat hearts | 2 mg/kg/d | Attenuated reduction | [4] |
| Brain Damage | Rats with cardiac I/R injury | 2 mg/kg (i.v.) | Significantly protected | [5] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells
This protocol describes the isolation of crude mitochondrial fractions from two populations of cultured mammalian cells, each stably expressing a mitochondrially targeted fluorescent protein (e.g., mito-GFP and mito-DsRed).
Materials:
-
Cell Lines: Mammalian cell lines (e.g., HeLa, MEFs) stably expressing mito-GFP and mito-DsRed.
-
Culture Media: Standard cell culture media and reagents (e.g., DMEM, FBS, antibiotics).
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 200 mM Mannitol, 50 mM Sucrose, 5 mM K-phosphate (dibasic), 5 mM MOPS, 1 mM EGTA, 0.1% (w/v) BSA, pH 7.15. Prepare fresh and keep on ice.
-
Protease inhibitor cocktail
-
-
Equipment:
-
Cell scraper
-
Refrigerated centrifuge
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge tubes
-
Procedure:
-
Cell Harvest: a. Grow mito-GFP and mito-DsRed expressing cells to ~90% confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Scrape the cells into a minimal volume of ice-cold PBS and transfer to a pre-chilled centrifuge tube. d. Pellet the cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Cell Lysis: a. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB containing protease inhibitors. b. Allow the cells to swell on ice for 10-15 minutes. c. Homogenize the cell suspension using a Dounce homogenizer with 20-30 gentle strokes on ice.
-
Differential Centrifugation: a. Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. b. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the post-nuclear supernatant. c. Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria. d. Discard the supernatant (cytosolic fraction).
-
Mitochondrial Pellet Wash: a. Resuspend the mitochondrial pellet in 500 µL of ice-cold MIB. b. Centrifuge at 10,000 x g for 10 minutes at 4°C. c. Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL).
-
Protein Quantification: a. Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA). b. Adjust the concentration of both mito-GFP and mito-DsRed mitochondrial preparations to be equal.
Protocol 2: In Vitro Mitochondrial Fusion Assay with M1
This protocol details the procedure for reconstituting mitochondrial fusion in vitro and assessing the effect of M1.
Materials:
-
Isolated Mitochondria: mito-GFP and mito-DsRed labeled mitochondria from Protocol 1.
-
Buffers and Reagents:
-
Fusion Buffer (FB): 20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT. Prepare fresh and keep on ice.
-
Energy Mix: 2 mM GTP. Prepare fresh.
-
M1 Stock Solution: Prepare a concentrated stock solution of M1 (e.g., 10 mM in DMSO).[3]
-
Vehicle Control: DMSO.
-
-
Equipment:
-
Thermomixer or water bath at 37°C
-
Fluorescence microscope with appropriate filter sets for GFP and DsRed
-
Imaging flow cytometer (optional, for high-throughput analysis)
-
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube on ice, combine 15 µg of mito-GFP mitochondria and 15 µg of mito-DsRed mitochondria. b. Prepare separate reaction tubes for the M1 treatment and vehicle control. c. Add Fusion Buffer to a final volume of 45 µL.
-
Addition of M1 and Energy Source: a. Add M1 from the stock solution to the treatment tube to achieve the desired final concentration (e.g., 5-20 µM). Add an equivalent volume of DMSO to the control tube. b. Add 5 µL of the Energy Mix (GTP) to each reaction tube. The final reaction volume should be 50 µL.
-
Fusion Reaction: a. Gently mix the reactions by flicking the tubes. b. Incubate the reactions at 37°C for 30-60 minutes to allow for mitochondrial fusion.
-
Stopping the Reaction and Imaging: a. Stop the reaction by placing the tubes on ice. b. For fluorescence microscopy, place a small aliquot (e.g., 5-10 µL) of the reaction mixture onto a microscope slide, cover with a coverslip, and seal. c. Image the samples immediately using a fluorescence microscope. Acquire images in the GFP, DsRed, and merged channels.
-
Quantification of Fusion: a. Microscopy-based Quantification: i. A fusion event is identified by the colocalization of green and red fluorescence, resulting in a yellow mitochondrion in the merged image. ii. Count the number of green, red, and yellow (fused) mitochondria in multiple random fields of view for each condition. iii. Calculate the fusion efficiency as: (Number of yellow mitochondria / Total number of mitochondria) x 100%. b. Imaging Flow Cytometry-based Quantification: i. Dilute the reaction mixture in PBS. ii. Analyze the samples using an imaging flow cytometer, gating for single particles. iii. Quantify the percentage of particles that are positive for both GFP and DsRed fluorescence.
Troubleshooting
-
Low Fusion Efficiency:
-
Mitochondrial Integrity: Ensure mitochondria are handled gently and kept on ice throughout the isolation procedure. Use freshly isolated mitochondria for the best results.
-
Energy Source: The energy source (GTP) is critical for fusion. Ensure it is fresh and at the correct concentration.
-
Incubation Time/Temperature: Optimize the incubation time and ensure the temperature is maintained at 37°C.
-
-
High Background Fluorescence:
-
Washing Steps: Ensure the mitochondrial pellet is adequately washed during isolation to remove cytosolic contaminants.
-
-
Inconsistent Results:
-
Pipetting Accuracy: Use precise pipetting techniques, especially when adding small volumes of M1 and energy mix.
-
Cell Health: Use healthy, sub-confluent cells for mitochondria isolation.
-
Conclusion
The provided protocols offer a robust framework for the in vitro reconstitution of mitochondrial fusion and the evaluation of the pro-fusion compound M1. This cell-free system allows for the direct assessment of M1's impact on the mitochondrial fusion machinery, independent of upstream cellular signaling pathways. By employing quantitative imaging techniques, researchers can obtain reliable data on the efficacy of M1 and other potential modulators of mitochondrial dynamics, aiding in the development of novel therapeutic strategies for diseases associated with mitochondrial dysfunction.
References
- 1. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. elifesciences.org [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Determining the Optimal Working Concentration of M1 In Vitro
This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for determining the optimal working concentration of the hypothetical compound M1 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the working concentration of M1?
The initial step is to perform a literature search for the compound or similar molecules to find a potential starting concentration range.[1] If no information is available, a broad dose-response experiment is recommended, typically spanning a wide range of concentrations from nanomolar to micromolar (e.g., 1 nM to 100 µM) using serial dilutions.[2][3]
Q2: What are the key parameters to determine?
The primary goal is to determine the concentration range where M1 exhibits a measurable and reproducible biological effect. Key parameters often include:
-
IC50 (Inhibitory Concentration 50%): The concentration of M1 that inhibits a specific biological or biochemical function by 50%.
-
EC50 (Effective Concentration 50%): The concentration of M1 that produces 50% of the maximum possible effect.[4]
These values are derived from a dose-response curve.
Q3: Which assays are commonly used to determine the optimal concentration?
The choice of assay depends on the expected effect of M1. Common assays include:
-
Cell Viability and Proliferation Assays: These are crucial for assessing the cytotoxic or cytostatic effects of a compound.[5] Commonly used methods include MTT, XTT, and Calcein AM assays.[5][6]
-
Functional Assays: These assays measure a specific biological response, such as the inhibition of an enzyme, activation of a reporter gene, or changes in signaling pathways.
-
Binding Assays: These determine the affinity of M1 for its target molecule.
Q4: How should I prepare the M1 stock solution?
The preparation of a stock solution is a critical step. You should know the solubility and stability of M1.[1] Common solvents include DMSO, ethanol, or water/PBS.[1] It is important to check the product data sheet for this information.[1] The stock solution should be prepared at a high concentration to minimize the volume of solvent added to the cell culture, as high concentrations of solvents like DMSO can be toxic to cells.[7]
Experimental Protocols
Protocol 1: Dose-Response Determination using an MTT Cell Viability Assay
This protocol outlines the steps to determine the effect of M1 on cell viability by measuring the metabolic activity of cultured cells.[8]
Materials:
-
Cell line of interest
-
Complete culture medium
-
M1 powder and a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of M1 in the appropriate solvent.
-
Perform serial dilutions of M1 in culture medium to create a range of concentrations (e.g., from 100 µM to 1 nM).[2]
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest M1 concentration) and an "untreated control" (medium only).[2]
-
Remove the medium from the wells and add 100 µL of the medium containing the different M1 concentrations.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker to ensure complete solubilization.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[2]
-
Plot the percentage of cell viability against the log of the M1 concentration to generate a dose-response curve.[2]
-
Determine the IC50 value from the curve using non-linear regression analysis.[2][9]
-
Data Presentation
Table 1: Example Raw Absorbance Data from MTT Assay
| M1 Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) |
| 100 | 0.15 | 0.17 | 0.16 |
| 30 | 0.25 | 0.28 | 0.26 |
| 10 | 0.45 | 0.48 | 0.46 |
| 3 | 0.75 | 0.79 | 0.77 |
| 1 | 1.10 | 1.15 | 1.12 |
| 0.3 | 1.45 | 1.48 | 1.46 |
| 0.1 | 1.50 | 1.52 | 1.51 |
| Vehicle Control | 1.51 | 1.53 | 1.52 |
Table 2: Calculated Cell Viability and IC50
| M1 Conc. (µM) | Average Absorbance | % Viability |
| 100 | 0.16 | 10.5% |
| 30 | 0.26 | 17.1% |
| 10 | 0.46 | 30.3% |
| 3 | 0.77 | 50.7% |
| 1 | 1.12 | 73.7% |
| 0.3 | 1.46 | 96.1% |
| 0.1 | 1.51 | 99.3% |
| Vehicle Control | 1.52 | 100% |
| Calculated IC50 | ~3.1 µM |
Visualizations
Caption: Experimental workflow for determining the IC50 of M1.
Caption: Hypothetical signaling pathway showing M1 inhibiting Kinase B.
Troubleshooting Guide
Q5: I am not observing any effect of M1 in my cell line. What could be the issue?
-
Concentration Range: The concentrations tested may be too low. Consider testing a higher concentration range.[7]
-
Compound Inactivity: The M1 stock may have degraded. Prepare a fresh stock solution and ensure proper storage conditions.[1][10]
-
Cell Line Resistance: The chosen cell line may not express the target of M1 or may have other resistance mechanisms. Consider using a different, more sensitive cell line if possible.
-
Incubation Time: The treatment duration may be too short. A time-course experiment can help determine the optimal time for treatment.[1]
Q6: My dose-response curve is not sigmoidal. What should I do?
-
Data Points: Ensure you have enough data points across a wide enough concentration range to define the top and bottom plateaus of the curve. A 9-point dose-response with half-log dilutions is a good starting point.[3]
-
Compound Solubility: M1 may be precipitating out of the medium at higher concentrations. Check for precipitates and consider using a different solvent or reducing the highest concentration.
-
Off-Target Effects: At high concentrations, M1 might have off-target effects that can complicate the dose-response curve.[1]
Q7: There is high variability between my replicates. How can I improve this?
-
Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. Inconsistent cell numbers will lead to variability.[10]
-
Pipetting Errors: Inaccurate pipetting during serial dilutions or reagent addition can cause significant errors. Prepare master mixes of reagents where possible.[10]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile medium or PBS.[10]
-
Reagent Quality: Use high-quality reagents and store them as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.[10]
Q8: The vehicle control (e.g., DMSO) is showing toxicity. What should I do?
-
Solvent Concentration: High concentrations of solvents can be toxic to cells.[7] Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level, typically ≤ 0.5% for DMSO.[7][10]
-
Cell Line Sensitivity: Some cell lines are more sensitive to specific solvents. You may need to determine the maximum tolerable solvent concentration for your specific cell line in a preliminary experiment.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
M1 compound stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the M1 compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for the M1 compound?
A1: For optimal stability, the M1 compound should be stored under specific conditions to prevent degradation.[1][2] The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.
-
Solid Form: When stored as a powder, M1 is stable for up to 3 years at -20°C and up to 2 years at 4°C.[1] It is shipped at room temperature and is stable for the duration of shipping and normal handling.[1] Upon receipt, it is crucial to follow the long-term storage instructions provided on the product's technical data sheet.[1] Before opening the vial, it is recommended to centrifuge it to ensure all the powder is collected at the bottom.[1]
-
In Solution: Stock solutions of M1 should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: How should I prepare a stock solution of the M1 compound?
A2: To prepare a stock solution, it is recommended to use an appropriate solvent such as DMSO.[1] For quantities of 10 mg or less, the solvent can be added directly to the product vial.[1] For larger quantities, it is advisable to weigh out the desired amount for immediate experimental needs.[1] To ensure sterility, the stock solution can be filtered through a 0.2 μm microfilter.[1]
Q3: What are the common factors that can affect the stability of the M1 compound?
A3: The stability of small molecules like M1 can be influenced by several environmental and chemical factors.[3][4][5] Key factors include:
-
Temperature: Elevated temperatures can accelerate degradation.[3][4]
-
Light: Exposure to UV or visible light can cause photodegradation for light-sensitive compounds.[3][6]
-
Humidity/Moisture: Can lead to hydrolysis, especially for compounds with susceptible chemical bonds like esters or amides.[3][7]
-
pH: The stability of M1 can be pH-dependent, with degradation occurring in highly acidic or basic conditions.[4][7]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.[3][6]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with the M1 compound.
Issue 1: M1 Compound Precipitation in Aqueous Media
Q: I observed a precipitate after adding my M1 stock solution (in DMSO) to my aqueous cell culture medium. What is the cause and how can I resolve this?
A: This is a common issue known as "solvent shift," where the compound is less soluble in the aqueous medium than in the organic stock solvent.[8]
Recommended Solutions:
-
Optimize Dilution: Add the stock solution dropwise to the pre-warmed (37°C) media while gently swirling or vortexing to avoid localized high concentrations.[8]
-
Adjust Stock Concentration: Consider lowering the concentration of your M1 stock solution. This will require adding a larger volume to your media, so ensure the final solvent concentration remains low (ideally below 0.1% DMSO).[8]
-
Solubility Test: Perform a solubility test to determine the maximum soluble concentration of M1 in your specific medium.
Issue 2: Inconsistent Experimental Results
Q: My experimental results with the M1 compound are not reproducible. What could be the cause?
A: Inconsistent results can stem from compound degradation or improper handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the M1 compound (both solid and stock solutions) has been stored according to the recommended guidelines to prevent degradation.[1] Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Assess Compound Purity: The purity of the M1 compound can be verified using High-Performance Liquid Chromatography (HPLC).[9][10] A decrease in the main peak area and the appearance of new peaks can indicate degradation.
-
Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions from a properly stored stock solution for each experiment.
Data on M1 Compound Stability
The stability of the M1 compound has been assessed under various stress conditions, a process known as forced degradation testing.[11][12] These studies help to identify potential degradation pathways and establish the compound's intrinsic stability.[12]
Table 1: Summary of Forced Degradation Studies for M1 Compound
| Stress Condition | M1 Compound Remaining (%) after 24h | Major Degradants Observed |
| Acidic Hydrolysis (0.1N HCl, 60°C) | 85.2% | D1, D2 |
| Basic Hydrolysis (0.1N NaOH, 60°C) | 78.5% | D3, D4 |
| Oxidation (3% H₂O₂, RT) | 92.1% | D5 |
| Thermal (80°C) | 95.8% | D6 |
| Photolytic (UV light, 254nm) | 89.4% | D7 |
Table 2: Recommended Storage Conditions and Shelf-Life
| Form | Storage Temperature | Relative Humidity | Shelf-Life |
| Solid | -20°C | < 30% | 3 years |
| Solid | 4°C | < 30% | 2 years |
| Stock Solution (-20°C) | -20°C | N/A | 1 month |
| Stock Solution (-80°C) | -80°C | N/A | 6 months |
Experimental Protocols
Protocol 1: HPLC-Based Purity Analysis of M1 Compound
This protocol outlines the methodology for determining the purity of the M1 compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][13]
Methodology:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main M1 peak relative to the total peak area in the chromatogram.[10]
-
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 8. benchchem.com [benchchem.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: M1 Macrophage-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with M1 macrophage-induced cytotoxicity, particularly at high concentrations of polarizing stimuli.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of M1 macrophage-induced cytotoxicity?
M1 macrophages eliminate target cells, such as tumor cells or pathogens, through two primary mechanisms:
-
Contact-dependent mechanisms: This involves direct cell-to-cell interaction, including phagocytosis where the macrophage engulfs the target cell.[1]
-
Contact-independent mechanisms: This is mediated by the secretion of soluble factors.[1] Key cytotoxic molecules include:
-
Pro-inflammatory cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and IL-6 can directly induce apoptosis in target cells.[2][3]
-
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): M1 macrophages produce high levels of ROS and nitric oxide (NO), which are highly cytotoxic and can induce programmed cell death in target cells.[1][3]
-
Q2: I'm observing toxicity in my control (non-target) cells at high concentrations of M1-polarizing stimuli. Why is this happening?
High concentrations of M1-polarizing agents, particularly Lipopolysaccharide (LPS), can lead to excessive inflammation and the release of high levels of cytotoxic factors that can affect even non-target cells. This paradoxical effect can also be observed in vivo, where excessive M1 activation can contribute to tissue damage.[2] Some inflammatory mediators produced by M1 macrophages can even have mutagenic effects.[1]
Q3: What are the typical stimuli and concentrations used to induce M1 macrophage polarization in vitro?
The most common method for M1 polarization involves a combination of a Toll-like receptor (TLR) agonist and a Th1 cytokine. The concentrations can vary depending on the cell type (e.g., primary cells vs. cell lines) and experimental goals.
| Stimulus | Cell Type | Typical Concentration | Incubation Time |
| LPS + IFN-γ | THP-1 derived macrophages | 10 pg/ml LPS + 20 ng/ml IFN-γ | 24 hours |
| LPS + IFN-γ | Bone Marrow-Derived Macrophages (BMDMs) | 10 ng/mL LPS + IFN-γ | 24 hours |
| LPS | Primary human monocytes | Varies (robustly induces TNF-α secretion) | Not specified |
| TNF-α or GM-CSF | Specific disease models | Varies | Not specified |
This table summarizes typical starting concentrations. Optimal concentrations should be determined empirically for each experimental system.
Troubleshooting Guides
Issue 1: High background cytotoxicity in co-culture experiments.
Question: My M1 macrophages are killing my control cell line, leading to high background signal in my cytotoxicity assay. How can I reduce this non-specific killing?
Answer:
-
Titrate Stimulus Concentrations: High concentrations of LPS and IFN-γ can lead to an over-activation of macrophages and non-specific cytotoxicity. Perform a dose-response experiment to determine the lowest effective concentration of your polarizing stimuli that induces the desired M1 phenotype without causing excessive toxicity to control cells.
-
Wash Macrophages Before Co-culture: After polarizing your macrophages, thoroughly wash the cells with fresh media to remove residual polarizing stimuli before adding your target cells. This ensures that the observed cytotoxicity is from the M1 macrophages and not the polarizing agents themselves.[4]
-
Reduce Macrophage to Target Cell Ratio: A high effector-to-target (E:T) ratio can result in rapid and overwhelming cytotoxicity. Test a range of E:T ratios to find one that allows for measurable target-specific killing without excessive background.
-
Shorten Co-culture Incubation Time: The cytotoxic effects of M1 macrophages are time-dependent. If you are observing high background, consider reducing the co-culture incubation period.
Issue 2: Inconsistent M1 polarization and cytotoxicity.
Question: I'm seeing significant variability in M1 marker expression and cytotoxic activity between experiments. What could be the cause?
Answer:
-
Cell Health and Density: Ensure your macrophages are healthy and plated at a consistent density for each experiment. Over-confluent or stressed cells may not polarize uniformly.
-
Reagent Quality: Aliquot and store your polarizing stimuli (LPS, IFN-γ) according to the manufacturer's instructions to maintain their activity. Avoid repeated freeze-thaw cycles.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact macrophage polarization. Consider testing different lots of FBS or using a serum-free medium if your cell type allows.
-
Confirmation of M1 Phenotype: Always confirm M1 polarization using multiple markers before proceeding with cytotoxicity assays. This can include:
-
Surface Markers: Increased expression of CD80 and CD86, and MHC class II.[5]
-
Gene Expression: Upregulation of genes like TNF, IL6, IL1B, and NOS2 via qPCR.
-
Cytokine Secretion: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the culture supernatant by ELISA or other immunoassays.[6]
-
Experimental Protocols
Protocol 1: In Vitro M1 Macrophage Polarization
This protocol describes the polarization of bone marrow-derived macrophages (BMDMs) to an M1 phenotype.
-
Isolation and Culture of BMDMs:
-
Isolate bone marrow from the femur and tibia of mice.[7]
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.
-
-
M1 Polarization:
-
After 7 days, replace the medium with fresh DMEM containing 10% FBS.
-
Add M1 polarizing stimuli: 10 ng/mL LPS and 20 ng/mL IFN-γ.[8]
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Confirmation of Polarization:
-
Harvest a subset of cells for flow cytometry analysis of CD80 and CD86 expression.
-
Collect the supernatant to measure TNF-α and IL-6 levels by ELISA.
-
Lyse a subset of cells to analyze gene expression of Nos2, Tnf, and Il6 by qPCR.
-
Protocol 2: Macrophage-Mediated Cytotoxicity Assay
This protocol outlines a method for measuring the cytotoxic activity of M1 macrophages against a target cell line.
-
Target Cell Labeling (Optional but Recommended):
-
Label your target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr) according to the manufacturer's protocol. This allows for a more direct and sensitive measurement of cell lysis.
-
-
Co-culture:
-
After M1 polarization (Protocol 1), wash the macrophages twice with fresh, pre-warmed media to remove polarizing stimuli.
-
Add the labeled target cells to the macrophage culture at the desired effector-to-target (E:T) ratio (e.g., 10:1, 5:1, 1:1).
-
Include control wells:
-
Target cells alone (spontaneous release).
-
Target cells with a lysis agent like Triton X-100 (maximum release).
-
Unpolarized (M0) macrophages with target cells.
-
-
-
Incubation:
-
Incubate the co-culture for 4-24 hours at 37°C and 5% CO₂. The optimal time should be determined empirically.
-
-
Quantification of Cytotoxicity:
-
Collect the cell-free supernatant from each well.
-
Measure the amount of released label (fluorescence or radioactivity) in the supernatant.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Visualizations
M1 macrophage polarization and subsequent cytotoxic function are regulated by complex signaling pathways. Key pathways include NF-κB and JAK/STAT, which are activated by stimuli like LPS and IFN-γ.
Caption: M1 macrophage polarization signaling pathways.
Caption: Experimental workflow for cytotoxicity assay.
References
- 1. M1 macrophages – unexpected contribution to tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophages and Inflammatory Mediators in Chemical Toxicity: A Battle of Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay for macrophage-mediated anti-tumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Mitochondrial Fusion Promoter M1. All recommendations are based on published research and best practices for cell-based assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that can lead to inconsistent or unexpected results in your experiments with this compound.
Problem 1: No Observable Increase in Mitochondrial Fusion
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Lacks Basal Fusion Machinery | The pro-fusion effect of M1 is dependent on the presence of essential mitochondrial fusion proteins like Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1).[1] Solution: Confirm the expression of Mfn1, Mfn2, and Opa1 in your cell line using Western blot or qPCR. M1 will not be effective in cells with knockout or significant knockdown of these proteins.[1] |
| Suboptimal M1 Concentration | The optimal concentration of M1 is cell-type dependent. Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in published studies range from 1 µM to 25 µM.[2] |
| Inappropriate Incubation Time | The time required to observe changes in mitochondrial morphology can vary. Solution: Conduct a time-course experiment. Observable effects have been reported in as little as 12 hours, while other studies use a 24-hour incubation period.[2] |
| Mitochondria Are Not Fragmented at Baseline | M1 primarily promotes the fusion of fragmented mitochondria and may not cause hyperfusion in cells with already elongated mitochondrial networks.[1] Solution: If your experimental model does not exhibit baseline mitochondrial fragmentation, you may not observe a significant effect. Consider using a positive control for mitochondrial fragmentation (e.g., treatment with a mitochondrial fission inducer) to validate the pro-fusion activity of M1. |
| Improper M1 Storage and Handling | M1 solution may degrade over time, leading to loss of activity. Solution: Store lyophilized M1 at room temperature.[3] Once reconstituted in DMSO, aliquot and store at -20°C for up to 2 months or -80°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles.[3] Use freshly opened DMSO for reconstitution, as hygroscopic DMSO can affect solubility.[2] |
Troubleshooting Workflow for No Observable Fusion
References
In vivo toxicity and side effects of long-term M1 administration.
Technical Support Center: M1 Long-Term In Vivo Administration
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for evaluating the in vivo toxicity and side effects associated with long-term administration of the hypothetical compound M1.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant, unexpected body weight loss in the high-dose M1 group. How can we determine if this is a direct toxic effect?
A1: Body weight loss is a critical but non-specific sign of toxicity.[1] A systematic approach is necessary to determine the root cause:
-
Assess Food and Water Intake: Accurately measure daily food and water consumption.[1] A decrease may indicate that M1 is causing malaise, nausea, or neurological effects that suppress appetite. If intake is normal but weight loss persists, it could point to malabsorption or a metabolic effect.
-
Detailed Clinical Observations: Record any additional clinical signs daily, such as lethargy, changes in posture, rough coat, or abnormal feces.[1][2] These signs, when correlated with the weight loss, can help identify the affected organ system.
-
Interim Analysis: Consider performing an interim necropsy on a subset of animals.[1] This allows for early gross pathological and histopathological examination of key organs, particularly the gastrointestinal tract, liver, and kidneys, to identify any morphological changes.
-
Clinical Pathology: Analyze blood samples for changes in key biomarkers. For example, elevated liver enzymes (ALT, AST) could suggest hepatotoxicity, while increased BUN and creatinine (B1669602) could indicate kidney damage. These can help pinpoint the source of toxicity before severe morphological changes occur.
Q2: What are the most common target organs for toxicity during long-term drug administration studies, and what signs should we look for?
A2: The most frequently affected organs in toxicology studies are those with high metabolic activity or blood flow.[3] Key organs to monitor include:
-
Liver: Often the primary site of drug metabolism, making it susceptible to injury.[4][5] Signs include changes in liver enzymes (ALT, AST, ALP), bilirubin (B190676) levels, and serum proteins.[6] Histopathological findings may include hepatocellular hypertrophy, necrosis, or steatosis.[6]
-
Kidneys: Responsible for excreting the compound and its metabolites. Monitor for changes in serum creatinine and blood urea (B33335) nitrogen (BUN), as well as alterations in urine volume and composition (urinalysis).[7]
-
Hematopoietic System: The bone marrow can be a target. Regular hematological analysis (complete blood count) is crucial to detect changes in red blood cells, white blood cells, and platelets.[1][7]
-
Heart: Cardiotoxicity can be induced by various drugs.[3] While functional assessments (like ECG) are more specific, routine histopathology of heart tissue is a standard component of long-term studies.
Q3: How can we differentiate between M1-related findings and spontaneous, age-related changes in our animal models?
A3: This is a critical challenge in long-term studies. The following are essential for accurate interpretation:
-
Concurrent Control Group: A robust, age-matched control group receiving only the vehicle is mandatory.[1] This group provides the baseline for all age-related changes and background lesion incidence.
-
Historical Control Data: Comparing findings to historical data from the same animal strain and supplier can help determine if the incidence of a particular lesion is within the normal range.
-
Dose-Response Relationship: A true compound-related effect will typically show a dose-dependent increase in incidence and/or severity.[8] An effect seen only in the high-dose group may be compound-related, while a finding scattered randomly across all groups (including controls) is less likely to be.
-
Expert Pathologist Review: An experienced comparative pathologist is crucial for interpreting histopathological findings.[9][10] They can distinguish subtle, drug-induced changes from common background lesions in laboratory animals.
Q4: We are seeing an increase in liver enzymes in M1-treated animals, but the histopathology appears normal at the interim necropsy. What could be happening?
A4: This scenario suggests a functional change preceding morphological damage.
-
Mechanism of Injury: The elevation in enzymes indicates some level of hepatocyte stress or minor injury.[11] M1 could be causing metabolic overload, oxidative stress, or mitochondrial dysfunction that has not yet led to overt cell death or visible changes.[4][5]
-
Time-Course of Injury: Morphological changes may lag behind biochemical changes. The damage might become apparent only after a longer duration of exposure.
-
Investigative Endpoints: Consider adding specialized assays. For example, staining for oxidative stress markers (e.g., 4-HNE) or assessing mitochondrial function in liver tissue could provide mechanistic insight.[4][5] A deeper investigation into relevant signaling pathways, such as the JNK pathway in drug-induced liver injury, might be warranted.[4][5]
Quantitative Data Summary
The following tables present a hypothetical summary of key findings from a 12-month chronic toxicity study of M1 in Sprague-Dawley rats, following OECD Guideline 452.[12][13]
Table 1: Hematological Parameters at 12 Months
| Parameter | Control (Vehicle) | M1 (Low Dose) | M1 (Mid Dose) | M1 (High Dose) |
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.3 ± 1.1 | 13.1 ± 1.0 | 11.5 ± 0.9** |
| Hematocrit (%) | 43.1 ± 3.5 | 42.8 ± 3.3 | 39.2 ± 3.1 | 34.6 ± 2.8 |
| Red Blood Cell Count (10⁶/µL) | 7.8 ± 0.6 | 7.7 ± 0.5 | 7.0 ± 0.5* | 6.2 ± 0.4 |
| White Blood Cell Count (10³/µL) | 8.2 ± 2.1 | 8.5 ± 2.3 | 9.1 ± 2.5 | 9.8 ± 2.9 |
| Platelet Count (10³/µL) | 750 ± 150 | 740 ± 160 | 680 ± 140 | 610 ± 130 |
| Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to control. |
Table 2: Serum Clinical Chemistry Parameters at 12 Months
| Parameter | Control (Vehicle) | M1 (Low Dose) | M1 (Mid Dose) | M1 (High Dose) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 48 ± 12 | 95 ± 25 | 250 ± 60** |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 | 160 ± 40 | 410 ± 90 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 | 25 ± 6 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.1 | 0.8 ± 0.2 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.4 ± 0.2* | 0.8 ± 0.3 |
| *Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 compared to control. |
Detailed Experimental Protocol
Protocol: 12-Month Chronic Oral Toxicity Study of M1 in Rodents (Adapted from OECD TG 452)
-
Test System:
-
Species: Sprague-Dawley rat.[14]
-
Source: Certified vendor.
-
Age: Start of dosing at 6-8 weeks of age.[2]
-
Group Size: 20 males and 20 females per dose group.[1][12][13]
-
Housing: Housed in standard conditions with a 12-hour light/dark cycle.
-
Acclimatization: Minimum of 5 days before the study begins.[2]
-
-
Test Substance and Dosing:
-
Test Substance: M1.
-
Vehicle: To be determined based on solubility (e.g., 0.5% methylcellulose).
-
Dose Levels: At least three dose levels (Low, Mid, High) plus a concurrent vehicle control group.[12] Doses should be selected based on results from shorter-term (e.g., 28-day or 90-day) studies.[1][14] The high dose should produce minimal toxicity, and the low dose should produce no observed adverse effects (NOAEL).[14]
-
-
In-Life Observations:
-
Mortality/Morbidity: Checked twice daily.[1]
-
Clinical Signs: Detailed observations performed once daily.[1][2]
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks, and monthly thereafter.[1][7]
-
Ophthalmology: Examination performed prior to the study and at termination.[1]
-
Hematology and Clinical Chemistry: Blood samples collected at 3, 6, and 12 months.[1] Parameters listed in Tables 1 & 2 should be assessed.
-
-
Terminal Procedures:
-
Necropsy: All animals are subjected to a full gross necropsy at the end of the 12-month period.
-
Organ Weights: Key organs (liver, kidneys, brain, heart, spleen, etc.) are weighed.
-
Histopathology: A comprehensive list of tissues from all control and high-dose animals is collected and preserved in 10% neutral buffered formalin.[15] Tissues from low- and mid-dose groups are also examined, particularly target organs identified in the high-dose group.[2] The tissues are processed, embedded, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[16]
-
Visualizations: Workflows and Pathways
Caption: Experimental workflow for a 12-month chronic toxicity study.
Caption: Troubleshooting logic for investigating adverse clinical signs.
Caption: A potential pathway for M1-induced liver toxicity.[4][5]
References
- 1. fda.gov [fda.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Chronic Toxicity Study (OECD TG-452).pptx [slideshare.net]
- 9. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Current Standards and the Evolution of Histopathology Nomenclature for Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. nationalacademies.org [nationalacademies.org]
- 15. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 16. Histopathology Laboratory | The Royal (Dick) School of Veterinary Studies | The Royal (Dick) School of Veterinary Studies [vet.ed.ac.uk]
M1 Receptor Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for M1 muscarinic acetylcholine (B1216132) receptor (M1R) off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with M1 receptor ligands?
A1: The most common off-target effects of M1 receptor ligands arise from their interaction with other muscarinic acetylcholine receptor subtypes (M2, M3, M4, and M5) due to the highly conserved nature of the orthosteric binding site across these receptors.[1][2] Off-target binding to M2 and M3 receptors, in particular, can lead to undesirable peripheral side effects.[1] For example, activation of M2 receptors can cause cardiovascular effects like bradycardia, while M3 receptor activation can lead to gastrointestinal disturbances and increased secretions.[3][4]
Q2: How can I be sure that the observed effect of my compound is mediated by the M1 receptor?
A2: To confirm that the observed biological effect is M1 receptor-mediated, a multi-pronged approach is recommended. This includes:
-
Pharmacological validation: Using a panel of selective antagonists to block the effect.
-
Cell line-based validation: Testing the compound in cell lines that do not express the M1 receptor or express other muscarinic receptor subtypes.
-
Genetic validation: Utilizing M1 receptor knockout (M1-KO) animal models or tissues, which should abolish the compound's effect.[5][6]
Q3: What are the key differences between on-target and off-target effects?
A3:
-
On-target effects are the direct pharmacological consequences of a compound binding to its intended target, in this case, the M1 receptor. These can be either therapeutic or adverse.
-
Off-target effects are adverse or unintended effects resulting from the compound binding to targets other than the M1 receptor.[7]
Troubleshooting Guides
Guide 1: Unexpected Results in In Vitro Assays
Problem: My M1-selective agonist shows activity in a cell line that should not express the M1 receptor.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Endogenous Receptor Expression: | The "negative" cell line may endogenously express low levels of M1R or other muscarinic receptor subtypes that your compound interacts with. |
| Solution: Perform qPCR or Western blotting to confirm the absence of M1R and the presence/absence of other muscarinic receptor subtypes in your cell line. | |
| Compound promiscuity: | Your compound may not be as selective as initially thought and could be acting on other receptors present in the cell line. |
| Solution: Profile your compound's activity against a broader panel of receptors, especially other GPCRs. | |
| Assay Artifact: | The observed signal may be an artifact of the assay technology (e.g., compound interference with fluorescence). |
| Solution: Run a counterscreen with the parental cell line lacking any transfected receptor to identify assay artifacts. |
Problem: My M1 antagonist is not blocking the agonist-induced response as expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Antagonist Concentration: | The concentration of the antagonist may be too low to effectively compete with the agonist. |
| Solution: Perform a dose-response curve for the antagonist to determine its IC50 and use a concentration that is at least 10-fold higher than its Ki value. | |
| Allosteric Agonist: | The agonist may be binding to an allosteric site on the M1 receptor, which is not blocked by the orthosteric antagonist. |
| Solution: Test a negative allosteric modulator (NAM) if available, or use a different orthosteric antagonist with a distinct chemical scaffold. | |
| Non-M1 Mediated Effect: | The agonist effect may be mediated by a different receptor that is not blocked by your M1-selective antagonist. |
| Solution: Use a knockout cell line or tissue to confirm the effect is M1-dependent. |
Guide 2: Inconsistent or Unreliable Data in Binding Assays
Problem: High non-specific binding in my radioligand binding assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Radioligand Issues: | The radioligand may be sticking to the filter plates or other assay components. |
| Solution: Pre-soak filter plates in a solution like 0.5% polyethyleneimine (PEI).[8] Optimize washing steps with ice-cold wash buffer. | |
| Membrane Preparation Quality: | Poor quality membrane preparations can lead to high non-specific binding. |
| Solution: Ensure proper homogenization and centrifugation steps during membrane preparation. Determine protein concentration accurately to use a consistent amount of membrane per well.[1] | |
| Suboptimal Assay Conditions: | Incubation time, temperature, or buffer composition may not be optimal. |
| Solution: Optimize incubation time and temperature. Ensure the assay buffer composition is appropriate for the receptor.[8] |
Experimental Protocols & Data
Protocol 1: M1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the M1 receptor.
Materials:
-
Membranes from cells expressing the human M1 receptor.
-
[3H]-N-methylscopolamine ([3H]-NMS) or another suitable M1R radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and the non-specific binding control.
-
Radioligand Addition: Add the radioligand ([3H]-NMS) at a concentration close to its Kd.
-
Membrane Addition: Add the M1 receptor-containing membranes to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[1][8]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: M1 Receptor-Mediated Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following M1 receptor activation.
Materials:
-
Cells stably expressing the human M1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
M1 receptor agonist (positive control).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed M1R-expressing cells into a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C.[9]
-
Compound Addition: Place the plate in the fluorescence reader. Add the test compound (agonist) or a combination of antagonist followed by a reference agonist.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition kinetically over time.
-
Data Analysis: Calculate the change in fluorescence and plot dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 3: M1 Receptor-Mediated ERK Phosphorylation Assay
This protocol detects the phosphorylation of ERK1/2 as a downstream signaling event of M1 receptor activation.
Materials:
-
Cells expressing the M1 receptor.
-
Serum-free cell culture medium.
-
M1 receptor agonist.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Starvation: Culture M1R-expressing cells to ~80-90% confluency. Starve the cells in serum-free medium for at least 4 hours before the experiment.
-
Agonist Stimulation: Treat the cells with the M1 agonist at various concentrations for a defined period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary antibody (anti-phospho-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[10]
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Quantitative Data Summary
Table 1: Binding Affinities (Ki in nM) of Selected Ligands for Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
| Pirenzepine | 20 | 400 | 250 | 100 | 300 | M1-selective antagonist |
| Atropine | 1-2 | 1-2 | 1-2 | 1-2 | 1-2 | Non-selective antagonist[11] |
| VU0255035 | 11.2 | >10,000 | >10,000 | >10,000 | >10,000 | Highly M1-selective antagonist[11] |
| Xanomeline | 17 | 34 | 100 | 17 | 50 | M1/M4-preferring agonist |
| Acetylcholine | 59,000 | 1,000 | 1,000 | 1,000 | 1,000 | Endogenous non-selective agonist[12] |
Note: Ki values are approximate and can vary depending on the experimental conditions and cell system used. Data compiled from multiple sources.
Table 2: Functional Potencies (EC50/IC50 in nM) of Selected Ligands
| Compound | Assay Type | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | Calcium Mobilization (EC50) | 13.5 | - | - | - | - |
| Pilocarpine | Calcium Mobilization (EC50) | 250,000 | - | - | - | - |
| McN-A-343 | Calcium Mobilization (EC50) | 11 | - | - | - | - |
| Iperoxo | Calcium Mobilization (EC50) | 24.8 | - | - | - | - |
| Carbachol | ERK Phosphorylation (EC80) | 1,330 | - | - | - | - |
Note: EC50/IC50 values are assay-dependent. Data compiled from multiple sources.[13][14]
Visualizations
Caption: Canonical M1 receptor signaling pathway.
Caption: Workflow for confirming M1 on-target effects.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. Chemical Modification of the M1 Agonist VU0364572 Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M1 Macrophage Treatment for Mitochondrial Dynamics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols for optimizing M1 macrophage polarization experiments with a focus on mitochondrial dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the typical mitochondrial morphology in M1-polarized macrophages?
A1: Generally, M1-polarized macrophages are associated with mitochondrial fission, resulting in fragmented, punctate, and discrete mitochondria.[1][2][3] This is in contrast to M2-polarized macrophages, which typically exhibit elongated and interconnected mitochondrial networks indicative of mitochondrial fusion.[1] However, some studies have reported elongated mitochondrial networks in M1 macrophages after 24 hours of stimulation with LPS and IFN-γ.[4][5] This suggests that mitochondrial morphology in M1 macrophages can be dynamic and may vary depending on the specific experimental conditions and time points.
Q2: The goal is to achieve maximal mitochondrial fusion during M1 treatment. Is this feasible?
A2: Based on current literature, M1 polarization, particularly in response to LPS, predominantly induces mitochondrial fission.[6][7] This is driven by the activation of fission-promoting proteins like Drp1.[1][8][9] Therefore, achieving a state of maximal mitochondrial fusion during a standard M1 polarization protocol is counterintuitive. However, it may be possible to modulate the system to promote fusion. This could involve inhibiting fission machinery (e.g., using Drp1 inhibitors like Mdivi-1) or exploring specific time points where a transient fusion event might occur, although this is not a well-documented phenomenon.[2] It's also important to consider that forcing mitochondrial fusion in the context of an inflammatory stimulus might alter the macrophage's inflammatory response.[2][4]
Q3: What are the key signaling pathways that regulate mitochondrial dynamics during M1 polarization?
A3: A key pathway involves the activation of Dynamin-related protein 1 (Drp1), a GTPase that promotes mitochondrial fission.[1][8][9] Lipopolysaccharide (LPS) stimulation triggers a signaling cascade that leads to post-translational modifications of Drp1, enhancing its recruitment to the mitochondria and inducing fission.[1][8][9] One reported mechanism involves Stat2-mediated promotion of Drp1 phosphorylation at Ser616.[6] Additionally, nitric oxide (NO), a key signaling molecule produced by M1 macrophages, has been shown to block mitochondrial fusion.[2]
Q4: What is the recommended duration of LPS/IFN-γ treatment for studying mitochondrial dynamics in M1 macrophages?
A4: The optimal treatment duration depends on the specific aspect of mitochondrial dynamics you wish to study.
-
For early fission events: Acute changes in Drp1 phosphorylation can be observed as early as 15-60 minutes after LPS stimulation.[8]
-
For morphological changes: An increase in mitochondrial fragmentation can be apparent as early as 1 hour after LPS treatment, with the response plateauing around 6-9 hours.[6]
-
For established M1 phenotype with altered mitochondria: Many studies use a 24-hour stimulation period to assess the mitochondrial morphology in fully polarized M1 macrophages.[1][4][5]
It is advisable to perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal window for your specific research question and experimental setup.
Troubleshooting Guides
Issue: High variability in M1 marker expression and mitochondrial morphology between experiments.
-
Possible Cause 1: Inherent plasticity of macrophages. Macrophage polarization is a dynamic spectrum rather than a fixed state, and macrophages can exhibit plasticity in their gene expression.[10]
-
Solution: Standardize your cell culture conditions meticulously. Use the same batch of reagents (especially FBS and cytokines), maintain a consistent cell passage number, and ensure precise timing for cell plating and stimulation.[11]
-
-
Possible Cause 2: Inconsistent stimulus concentration. Small variations in the concentration of LPS or IFN-γ can lead to significant differences in macrophage activation.
-
Solution: Prepare a master mix of your polarizing stimuli in the culture medium before adding it to the cells to ensure equal concentrations across all wells.[11]
-
-
Possible Cause 3: Cell density. The density at which macrophages are plated can influence their polarization state.
-
Solution: Count cells accurately before plating and maintain a consistent seeding density for all experiments.
-
Issue: Conflicting results on mitochondrial morphology (fission vs. fusion) in M1 macrophages.
-
Possible Cause 1: Different time points of analysis. As mentioned, mitochondrial dynamics are rapid. Early time points might show fission, while later time points could potentially exhibit compensatory changes or different morphological states. Some studies showing elongated mitochondria in M1 macrophages assessed them at 24 hours.[4][5]
-
Solution: Conduct a detailed time-course analysis of mitochondrial morphology to capture the dynamic changes throughout the M1 polarization process.
-
-
Possible Cause 2: Different stimuli or cell types. The specific combination and concentration of stimuli (e.g., LPS alone vs. LPS + IFN-γ) and the type of macrophage (e.g., bone marrow-derived macrophages (BMDMs), THP-1, RAW264.7) can influence the outcome.
-
Solution: Clearly document your experimental conditions and consider that findings from one model system may not be directly transferable to another. When comparing your results to the literature, pay close attention to the methodologies used.
-
-
Possible Cause 3: Sub-optimal imaging and analysis. The quality of mitochondrial imaging and the parameters used for quantification can affect the interpretation of the results.
-
Solution: Use high-resolution microscopy (e.g., confocal) and standardized, objective methods for quantifying mitochondrial morphology. Utilize image analysis software like ImageJ with plugins specifically designed for mitochondrial analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to mitochondrial dynamics during M1 macrophage polarization.
Table 1: Time Course of Drp1 Phosphorylation in Macrophages Following LPS Stimulation
| Time Point | Phosphorylation Status of Drp1 (Ser635 in mouse) | Phosphorylation Status of Drp1 (Ser656 in mouse) | Reference |
| 15-60 min | Acute increase | No significant change | [8] |
| > 60 min | Returns to baseline | Sustained decrease | [8][9] |
Table 2: Changes in Mitochondrial Morphology During M1 Polarization
| Treatment Duration | Mitochondrial Morphology | Key Quantitative Metrics | Reference |
| 1-9 hours | Increased fragmentation | Increased number of mitochondria | [6] |
| 24 hours | Punctate and discrete | Decreased mitochondrial footprint, network size, and branch length | [1][3] |
| 24 hours | Elongated network | Increased mitochondrial length | [2][4] |
Experimental Protocols
Protocol 1: M1 Polarization of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6- to 12-week-old mouse by cervical dislocation.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with cold PBS (+3% FBS) using a syringe.
-
Filter the cell suspension through a 70-μm cell strainer.
-
-
Differentiation of BMDMs:
-
Centrifuge the cell suspension at 1,000 rpm for 10 minutes at 4°C and discard the supernatant.
-
Resuspend the cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.
-
Plate the cells in non-tissue culture treated dishes and incubate at 37°C and 5% CO₂.
-
On day 3, add fresh differentiation medium.
-
On day 6 or 7, the cells should be differentiated into M0 macrophages.
-
-
M1 Polarization:
-
Harvest the M0 macrophages and plate them in the desired culture plates.
-
Allow the cells to adhere for at least 2 hours.
-
Replace the medium with fresh DMEM containing 10% FBS, 1% penicillin/streptomycin, 20 ng/mL IFN-γ, and 100 ng/mL LPS.[1][5]
-
Incubate for the desired duration (e.g., 1, 6, 12, or 24 hours) before proceeding with analysis.
-
Protocol 2: Immunofluorescence Staining of Mitochondria
-
Cell Seeding:
-
Seed differentiated macrophages on glass coverslips in a 24-well plate and allow them to adhere.
-
-
M1 Polarization:
-
Treat the cells with IFN-γ and LPS as described in Protocol 1 for the desired time.
-
-
Fixation:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary antibody against a mitochondrial marker (e.g., anti-Tom20 or anti-COX IV) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal microscope.
-
Protocol 3: Quantitative Analysis of Mitochondrial Morphology
-
Image Acquisition:
-
Acquire high-resolution images of the stained mitochondria using a confocal microscope.
-
-
Image Processing:
-
Open the images in an image analysis software such as ImageJ/Fiji.
-
Convert the images to 8-bit and apply a threshold to create a binary mask of the mitochondria.
-
-
Analysis:
-
Use the "Analyze Particles" function in ImageJ to measure various morphological parameters, including:
-
Mitochondrial Footprint/Area: The total area covered by mitochondria.
-
Mitochondrial Number: The number of individual mitochondrial fragments.
-
Aspect Ratio and Circularity: Measures of mitochondrial elongation (a higher aspect ratio and lower circularity indicate more elongated mitochondria).
-
Branch Length: For networked mitochondria, this measures the length of the tubular structures.
-
-
Mandatory Visualizations
Caption: Signaling pathways in M1 macrophage polarization leading to mitochondrial fission.
Caption: Experimental workflow for analyzing mitochondrial dynamics in M1 macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]
- 7. The Balance of MFN2 and OPA1 in Mitochondrial Dynamics, Cellular Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide promotes Drp1-dependent mitochondrial fission and associated inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
M1 formulation for intraperitoneal vs intravenous injection.
Welcome to the technical support center for the M1 research formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, administration, and troubleshooting of the M1 formulation for in vivo studies, specifically for intraperitoneal (IP) and intravenous (IV) injections.
Frequently Asked Questions (FAQs)
Q1: What is the M1 formulation and what are its common components? A1: The "M1 formulation" typically refers to a vehicle system designed to deliver a poorly water-soluble small molecule compound in vivo. Due to the hydrophobic nature of many research compounds, a multi-component system is often required to achieve a stable and injectable solution or suspension.[1][2] Common components include a primary solvent to dissolve the compound, co-solvents to improve solubility and stability, and surfactants to prevent precipitation.[3][4]
Q2: What is the primary difference between intraperitoneal (IP) and intravenous (IV) injection routes? A2: The main differences lie in the speed of absorption and the metabolic pathway.
-
Intravenous (IV) injection delivers the compound directly into the bloodstream, resulting in 100% bioavailability and a rapid onset of action.[5][6] This route bypasses absorption barriers.
-
Intraperitoneal (IP) injection administers the compound into the peritoneal cavity.[7] From there, it is absorbed into the mesenteric blood supply, which goes directly to the liver. This means the compound may undergo "first-pass metabolism" in the liver before entering systemic circulation, potentially reducing its bioavailability compared to the IV route.[5]
Q3: My M1 formulation is precipitating upon adding the final aqueous component. What should I do? A3: Precipitation is a common issue when formulating hydrophobic compounds.[8] Potential solutions include:
-
Check Solubility Limits: Ensure you have not exceeded the solubility of the compound in the final formulation.
-
Optimize Component Ratios: Adjust the ratio of co-solvents (e.g., PEG300) and surfactants (e.g., Tween-80).[2]
-
Order of Addition: Add components in a specific order, often dissolving the compound in a strong organic solvent like DMSO first, followed by co-solvents, surfactants, and finally the aqueous solution, mixing thoroughly at each step.[1][3]
-
Gentle Warming: Gently warming the solution (if the compound is heat-stable) can help with dissolution.[3]
Q4: How do I choose between an IP and IV route for my experiment? A4: The choice depends on the goals of your study.
-
Use IV administration for pharmacokinetic studies where precise control over systemic concentration is needed and to determine fundamental parameters without the variable of absorption.[7][9] It is also preferred when a rapid and potent effect is desired.[6]
-
Use IP administration for routine efficacy studies, especially for compounds that may be irritating when administered intravenously. IP injections are technically simpler and less stressful for the animals than tail vein injections.[7] However, be aware of the potential for variable absorption and first-pass metabolism.[5]
Troubleshooting Guides
Problem 1: Poor Solubility and Formulation Instability
-
Symptoms: The compound precipitates during preparation, upon storage, or after injection. The solution appears cloudy or contains visible particles.[10]
-
Possible Causes:
-
Solutions:
-
Optimize Vehicle Composition: Experiment with different co-solvents and surfactants. Common vehicles include combinations of DMSO, PEG300, Tween 80, and saline or corn oil.[2][3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility. The acceptable pH range for IV injection is typically 3-9 for unbuffered solutions and 4-8 for buffered solutions.[11]
-
Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[3]
-
Fresh Preparation: Always prepare the formulation fresh before each use to minimize the risk of chemical and physical instability.[12]
-
Problem 2: Animal Toxicity or Adverse Reactions
-
Symptoms: Animals show signs of distress after injection, such as significant weight loss, ruffled fur, lethargy, or irritation at the injection site.[1]
-
Possible Causes:
-
Solutions:
-
Dose-Escalation Study: Perform a tolerability study to determine the maximum tolerated dose (MTD).[1]
-
Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation components.[1]
-
Refine Injection Technique: Ensure proper restraint and needle placement. For IP injections, aim for the lower right abdominal quadrant to avoid the cecum and bladder.[16][17] For IV injections, ensure proper vein dilation and slow administration.[8][18]
-
Dilute the Formulation: If possible, decrease the concentration of the compound and organic solvents by increasing the total injection volume, while staying within recommended volume limits.[15][19]
-
Problem 3: Lack of In Vivo Efficacy
-
Symptoms: The compound does not produce the expected biological effect compared to the vehicle control group.
-
Possible Causes:
-
Poor Bioavailability: The drug is not being absorbed effectively from the injection site (especially IP) or is being cleared too rapidly.[1]
-
Inadequate Dosing: The dose is too low or the dosing schedule is too infrequent.[1]
-
Formulation Issues: The compound precipitated upon injection, preventing it from reaching the target tissue.
-
Model Resistance: The chosen animal model may not be dependent on the signaling pathway targeted by your compound.[1]
-
-
Solutions:
-
Re-evaluate Formulation: Confirm that the compound is fully solubilized. Consider formulations known to enhance bioavailability, such as lipid-based carriers.[2]
-
Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of the compound in the plasma over time. This will reveal issues with absorption, distribution, metabolism, and excretion (ADME).
-
Dose-Response Study: Perform a study with multiple dose levels to determine the optimal therapeutic dose.[2]
-
Confirm Target Engagement: Analyze tissues from treated animals to confirm that the compound is reaching its target and modulating the intended pathway (e.g., via Western blot or IHC).[1]
-
Data Presentation
Table 1: Example Formulations for Poorly Soluble Compounds
| Formulation Component | Route | Purpose | Example Protocol[1][2] |
|---|---|---|---|
| DMSO | IP, IV | Primary Solvent | Dissolve compound in 10% of the final volume. |
| PEG300 | IP, IV | Co-solvent | Add 40% of the final volume and mix. |
| Tween-80 | IP, IV | Surfactant/Emulsifier | Add 5% of the final volume and mix. |
| Saline (0.9% NaCl) | IP, IV | Aqueous Vehicle | Add 45% of the final volume and mix. |
| Corn Oil | IP | Oily Vehicle | Dissolve compound in 10% DMSO, then add 90% corn oil. |
Table 2: General Pharmacokinetic Differences
| Parameter | Intraperitoneal (IP) | Intravenous (IV) | Rationale |
|---|---|---|---|
| Bioavailability (F%) | Variable, often <100% | 100% | IP absorption can be incomplete and is subject to first-pass metabolism.[5] |
| Time to Max Concentration (Tmax) | Slower (e.g., 2 hours) | Immediate (e.g., 0.5 hours) | IP route requires absorption from the peritoneal cavity into the bloodstream.[7] |
| Max Concentration (Cmax) | Lower | Higher | IV bolus introduces the entire dose directly into circulation.[7] |
Experimental Protocols
Protocol 1: Preparation of M1 Formulation for Intraperitoneal (IP) Injection
This protocol is adapted for a final concentration of 2.5 mg/mL.[2]
-
Prepare Stock Solution: Weigh the M1 compound and dissolve it in 100% DMSO to create a concentrated stock (e.g., 25 mg/mL).
-
Initial Dilution: In a sterile microcentrifuge tube, take 100 µL of the 25 mg/mL M1 stock solution.
-
Add Co-solvent: Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80. Vortex again to ensure complete mixing.
-
Final Dilution: Slowly add 450 µL of sterile saline to reach the final volume of 1 mL. Vortex one last time. The final formulation should be a clear solution.
-
Quality Control: Visually inspect the final solution for any signs of precipitation before administration.
Protocol 2: Preparation of M1 Formulation for Intravenous (IV) Injection
Caution: IV formulations must be sterile and free of particulates. Filtration is critical.
-
Prepare Formulation: Follow steps 1-5 from Protocol 1 to prepare the formulation. The final concentration of DMSO and other organic solvents should be kept as low as possible to avoid vascular irritation.[11]
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm syringe filter (e.g., PVDF or PES) to the tip.
-
Filter into a New Vial: Gently push the solution through the filter into a new sterile vial. This removes any potential microbial contamination or microscopic precipitates.
-
Final Inspection: Before injection, carefully inspect the filtered solution against a dark and light background to ensure it is clear and particle-free.
Protocol 3: Intraperitoneal (IP) Injection Procedure in Mice[16][19]
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders. Turn the animal so its abdomen is facing up and tilt its head slightly downward.
-
Identify Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
-
Disinfect: Wipe the injection site with 70% alcohol.
-
Injection: Using a 25-27 gauge needle, insert the needle (bevel up) at a 30-45° angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure you have not entered a blood vessel or organ. If no fluid enters the syringe, proceed.
-
Administer: Inject the substance smoothly and withdraw the needle.
-
Monitor: Return the animal to its cage and monitor for any adverse reactions.[15]
Mandatory Visualizations
Caption: A typical workflow for an in vivo efficacy study using the M1 formulation.
Caption: A decision tree for troubleshooting precipitation issues during formulation.
Caption: Simplified signaling pathway for M1 macrophage polarization.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Macrophage Polarization? | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. Injectable Formulation Delivery | Pion, Inc. [pion-inc.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of pharmacokinetics of M1, M2, M3, and M4 after intravenous administration of DA-125 or ME2303 to mice and rats. New adriamycin analogues containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. admescope.com [admescope.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods to evaluate and improve the injection site tolerability of intravenous formulations prior to first-in-human testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. research.vt.edu [research.vt.edu]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. mdpi.com [mdpi.com]
Dealing with batch-to-batch variability of M1 compound.
Welcome to the technical support center for the M1 compound. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the batch-to-batch variability of the M1 compound, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in research compounds like M1?
A1: Batch-to-batch variability can originate from several factors during the synthesis, purification, and handling of the compound.[1] Key causes include:
-
Variations in Raw Materials: Differences in the quality or purity of starting materials can impact the final product.[2]
-
Slight Differences in Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time during synthesis can lead to inconsistencies.
-
Inefficient or Altered Purification Methods: Changes in the purification process can result in different impurity profiles between batches.
-
Compound Instability: Degradation of the compound over time due to improper storage or handling can alter its activity.[1]
-
Presence of Polymorphs: Different crystalline forms (polymorphs) of the compound may exhibit varying solubility and bioavailability.[1]
Q2: How can I minimize the impact of M1 compound batch-to-batch variability on my research?
A2: To minimize the impact of variability, it is crucial to implement robust quality control measures and standardize experimental procedures.[3] This includes:
-
Thoroughly qualifying each new batch of the M1 compound before its use in critical experiments.
-
Maintaining detailed records of batch numbers and their performance in assays.
-
Standardizing all experimental protocols , including cell passage numbers, reagent concentrations, and incubation times.[3][4]
-
Running a positive and negative control with each experiment to benchmark the performance of the new batch.
Q3: We are observing a significant difference in the potency (e.g., IC50 or EC50) of the M1 compound between two recently purchased batches. What could be the cause?
A3: A shift in potency is a common indicator of batch-to-batch variability.[1] The primary causes for such discrepancies include:
-
Differences in Purity: A lower purity in one batch means a lower effective concentration of the M1 compound.
-
Presence of Active Impurities: Some impurities might potentiate or inhibit the activity of the M1 compound.
-
Variations in Salt Form or Solvation State: These factors can affect the molecular weight and solubility of the compound.
-
Degradation of the Compound: Improper storage can lead to a reduction in the concentration of the active M1 compound.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays with a new batch of M1 compound.
Initial Steps:
-
Verify Compound Identity and Purity: Confirm that the new batch is indeed the M1 compound and meets the required purity specifications.[1] Impurities can significantly alter experimental outcomes.[1]
-
Check Compound Stability: Ensure the compound has been stored correctly according to the manufacturer's instructions and has not degraded.[1]
-
Standardize Experimental Conditions: Review your experimental protocol to ensure all parameters, such as reagent concentrations, incubation times, and cell passage numbers, are consistent with previous experiments.[3][4]
-
Perform a Dose-Response Curve: A shift in the dose-response curve can indicate a difference in the potency of the new batch.[1]
Troubleshooting Workflow:
Issue 2: Unexpected phenotype or off-target effects observed with a new batch of M1 compound.
An unexpected phenotype can often be traced back to impurities or the presence of different stereoisomers in the new batch.
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one.[1] Look for differences in the impurity profile.
-
Consider Stereoisomerism: If the M1 compound has chiral centers, different batches may have varying ratios of stereoisomers, each with potentially different biological activities.[1]
-
Perform Further Analytical Characterization: Techniques like chiral chromatography can separate and quantify different stereoisomers.
Quality Control Protocols
To ensure the consistency of your results, it is recommended to perform in-house quality control on new batches of the M1 compound.
Protocol 1: Purity and Identity Verification by HPLC-MS
-
Objective: To confirm the identity and purity of the new batch of M1 compound.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the M1 compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Further dilute to an appropriate concentration for analysis (e.g., 1 mg/mL in methanol).
-
HPLC Analysis:
-
Use a C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the M1 compound has maximum absorbance.
-
The purity can be estimated by the relative area of the main peak.
-
-
MS Analysis:
-
Couple the HPLC outflow to a mass spectrometer.
-
Acquire the mass spectrum and compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of the M1 compound.[1]
-
-
Data Presentation: Batch Comparison
| Parameter | Batch A (Old) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.5% | 98.2% | > 98.0% |
| Molecular Weight (MS) | 456.12 [M+H]+ | 456.13 [M+H]+ | Matches theoretical MW |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
M1 Compound Signaling Pathway
The M1 compound is a known modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1AR), a G protein-coupled receptor (GPCR). Upon binding of an agonist, the M1AR activates the Gq/11 family of G proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
References
Technical Support Center: M1 Function in Mfn1/Mfn2 Double Knockout Cells
This technical support center provides troubleshooting guidance for researchers encountering issues with the activity of the small molecule M1 in Mfn1/Mfn2 double knockout (DKO) cells. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are Mfn1, Mfn2, and the small molecule M1?
A:
-
Mfn1 (Mitofusin 1) and Mfn2 (Mitofusin 2) are GTPase proteins located on the outer membrane of mitochondria.[1][2][3] They are essential for the fusion of the outer mitochondrial membranes, a critical process for maintaining a healthy and dynamic mitochondrial network.[3][4][5][6][7] Mfn1 and Mfn2 can form both homotypic (Mfn1-Mfn1, Mfn2-Mfn2) and heterotypic (Mfn1-Mfn2) complexes to mediate this fusion.[4][6][7][8] While they have some redundant functions, they also possess distinct roles in mitochondrial fusion and other cellular processes.[1][4][8][9]
-
M1 (Hydrazone M1) is a small molecule that has been identified as a promoter of mitochondrial fusion.[2] It has been shown to restore mitochondrial fusion in cells lacking Mfn1 or Mfn2, suggesting it may act through a mechanism independent of these proteins or by activating alternative pathways.[2]
Q2: What is the expected phenotype of Mfn1/Mfn2 double knockout (DKO) cells?
A: Cells lacking both Mfn1 and Mfn2 exhibit a severe phenotype characterized by:
-
Mitochondrial Fragmentation: The mitochondrial network collapses from elongated tubules into small, spherical, and fragmented mitochondria due to a severe reduction in mitochondrial fusion.[4][6][7]
-
Loss of Mitochondrial Membrane Potential: A subset of the fragmented mitochondria in DKO cells loses its membrane potential, which is crucial for ATP production.[4][6][7]
-
Impaired Cellular Respiration: The disruption of mitochondrial structure and function leads to defects in the oxidative phosphorylation (OXPHOS) system.[1]
-
Reduced Cell Growth and Proliferation: The overall metabolic dysfunction can impair cell growth and division.[10]
-
Embryonic Lethality: In animal models, the complete absence of both Mfn1 and Mfn2 is embryonically lethal, highlighting the critical role of mitochondrial fusion in development.[4][6][7][11]
Q3: Why might M1 not be working in my Mfn1/Mfn2 double knockout cells?
A: There are several potential reasons why the small molecule M1 may fail to restore mitochondrial fusion or function in your Mfn1/Mfn2 DKO cells. These can be broadly categorized into issues with the compound, the cells, or the experimental setup.
-
Compound Inactivity or Degradation: The M1 compound may have degraded due to improper storage or handling. Small molecules can be sensitive to light, temperature, and repeated freeze-thaw cycles.
-
Incorrect Compound Concentration: The concentration of M1 used may be suboptimal. A dose-response experiment is crucial to determine the effective concentration for your specific cell line and experimental conditions.
-
Cell Line-Specific Effects: The mechanism of M1 action might be dependent on other cellular factors that are absent or expressed at low levels in your particular cell line.
-
Severe Cellular Stress: The Mfn1/Mfn2 double knockout induces significant cellular stress. If the cells are too unhealthy, they may not be responsive to M1 treatment. This includes issues like a severely depleted mitochondrial DNA (mtDNA) content, which is a known consequence of Mfn1/2 deletion.[12]
-
Off-Target Effects of the Knockout: The CRISPR/Cas9 or other gene-editing technology used to create the knockout may have unintended off-target effects that interfere with the M1 signaling pathway.
-
Presence of Irreversible Mitochondrial Damage: In the long-term culture of DKO cells, the accumulated mitochondrial damage might be too severe to be reversed by restoring fusion alone.
-
Experimental Assay Limitations: The assay you are using to measure M1's effect (e.g., fluorescence microscopy of mitochondrial morphology) may not be sensitive enough, or you may be observing at a suboptimal time point.
Troubleshooting Guide
Here is a structured guide to help you troubleshoot the lack of M1 activity in your Mfn1/Mfn2 DKO cells.
| Problem | Possible Cause | Recommended Solution |
| No observable change in mitochondrial morphology after M1 treatment. | 1. Inactive M1 compound. 2. Suboptimal M1 concentration. 3. Insufficient incubation time. 4. Cell line is unresponsive. | 1. Purchase a fresh batch of M1 from a reputable supplier. Ensure proper storage conditions. 2. Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to find the optimal concentration. 3. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration. 4. Test M1 on a different cell line known to be responsive as a positive control. |
| Cells appear unhealthy or die after M1 treatment. | 1. M1 is toxic at the concentration used. 2. The solvent (e.g., DMSO) is at a toxic concentration. 3. The DKO cells are inherently too fragile for the treatment. | 1. Lower the concentration of M1. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control. 3. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess cytotoxicity. Improve cell culture conditions. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent M1 preparation. 3. Fluctuation in cell density at the time of treatment. | 1. Use cells within a consistent, low passage number range. DKO cells can accumulate additional mutations over time. 2. Prepare fresh M1 dilutions from a stock solution for each experiment. 3. Seed cells at a consistent density to ensure uniform health and response. |
| Mitochondrial morphology improves, but function does not. | 1. M1's effect is primarily on morphology. 2. Severe underlying functional defects (e.g., depleted mtDNA, damaged OXPHOS complexes) are not rescued by fusion alone. | 1. Use functional assays in addition to morphology. Measure mitochondrial membrane potential, oxygen consumption rate (OCR), and ATP levels. 2. Quantify mtDNA copy number. Assess the expression levels of key OXPHOS subunits. |
Key Experimental Protocols
1. Assessing Mitochondrial Morphology by Fluorescence Microscopy
-
Objective: To visualize changes in mitochondrial morphology in response to M1 treatment.
-
Procedure:
-
Seed Mfn1/Mfn2 DKO cells and wild-type control cells on glass-bottom dishes or coverslips.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of M1 (and a vehicle control) for the desired duration.
-
Incubate the cells with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos (200 nM) or transduce with a mitochondrially-targeted fluorescent protein (e.g., mito-GFP), for 30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature (optional, depending on the probe).
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a fluorescence or confocal microscope.
-
Analysis: Qualitatively assess the degree of mitochondrial fragmentation versus elongation. For quantitative analysis, use software like ImageJ to measure mitochondrial aspect ratio and form factor.
-
2. Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To functionally assess mitochondrial health after M1 treatment.
-
Procedure:
-
Culture and treat cells with M1 as described above.
-
In the last 30 minutes of treatment, add a potentiometric dye like TMRE (tetramethylrhodamine, ethyl ester) at a concentration of 25-50 nM to the culture medium.
-
As a control for depolarization, treat a separate set of cells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM.
-
Gently wash the cells with pre-warmed PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry.
-
Analysis: A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential. Quantify the mean fluorescence intensity across different treatment groups.
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of M1 treatment.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat with a range of M1 concentrations and a vehicle control for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO or isopropanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
.dot
Caption: Normal mitochondrial outer membrane fusion pathway mediated by Mfn1 and Mfn2.
.dot
Caption: Consequences of Mfn1/Mfn2 double knockout leading to mitochondrial fragmentation.
.dot
References
- 1. Structure, function, and regulation of mitofusin‐2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Dynamics: The Intersection of Form and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MFN2 - Wikipedia [en.wikipedia.org]
- 6. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development [authors.library.caltech.edu]
- 7. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitofusin 1 and 2 play distinct roles in mitochondrial fusion reactions via GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MFN1 and MFN2 Are Dispensable for Sperm Development and Functions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to Mitochondrial Dynamics Modulators: M1 vs. Mdivi-1
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of mitochondrial fusion and fission is essential for cellular health, and its dysregulation is a hallmark of numerous diseases. Two small molecules, the mitochondrial fusion promoter M1 and the mitochondrial division inhibitor Mdivi-1, have emerged as powerful tools to pharmacologically modulate these processes. This guide provides an objective comparison of their effects, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: M1 vs. Mdivi-1
| Feature | This compound | Mdivi-1 (Mitochondrial Division Inhibitor-1) |
| Primary Function | Promotes mitochondrial fusion.[1][2][3] | Inhibits mitochondrial fission.[4][5][6] |
| Primary Molecular Target | Does not directly target core fusion machinery (Mfn1/2, Opa1) but its pro-fusion effect is dependent on their basal activity.[7] The precise mechanism is still under investigation, but it has been suggested to involve ATP synthase subunits.[7] | Primarily targets Dynamin-related protein 1 (Drp1), inhibiting its GTPase activity and self-assembly.[4][5] However, some studies suggest Drp1-independent effects and inhibition of mitochondrial complex I.[8][9][10] |
| Effect on Mitochondrial Morphology | Induces mitochondrial elongation and formation of a more interconnected mitochondrial network.[1] | Prevents mitochondrial fragmentation, leading to elongated and tubular mitochondria.[11][5][12] |
Quantitative Comparison of Cellular Effects
The following tables summarize quantitative data from various studies to provide a direct comparison of the efficacy and characteristics of M1 and Mdivi-1.
Table 1: Effects on Mitochondrial Dynamics and Function
| Parameter | M1 | Mdivi-1 |
| Effective Concentration (in vitro) | 1-25 µM[1] | 12.5-100 µM |
| Mitochondrial Elongation | Promotes elongation in Mitofusin-1 and -2 knockout fibroblasts at 5-25 µM.[1] | Reduces the number of mitochondria and increases their length in N2a cells.[11][5] |
| Mitochondrial Membrane Potential (ΔΨm) | Enhances mitochondrial membrane potential from 0.29 to 0.5-fold in pancreatic beta cells at 20 µM.[1] | Enhances mitochondrial membrane potential in models of ischemia-reperfusion injury.[13] |
| ATP Production | Restores oxygen consumption rate in pancreatic beta cells.[1] | Increases cellular ATP production in ischemic stroke models.[13] |
| Reactive Oxygen Species (ROS) | Decreases mitochondrial ROS to 1.0±0.44 fold in pancreatic beta cells at 20 µM.[1] | Can attenuate mitochondrial ROS production under conditions of ischemia-reperfusion injury.[9] However, some reports suggest it may also increase ROS.[10] |
Table 2: Effects on Protein Expression and Activity
| Protein/Process | M1 | Mdivi-1 |
| Fusion Proteins (Mfn1, Mfn2, Opa1) | Significantly increases the expression of Mfn1, Mfn2, and Opa1.[1] | Increases the expression of fusion genes Mfn1, Mfn2, and Opa1.[11][5] |
| Fission Proteins (Drp1, Fis1) | Decreases the expression of Drp1 and MFF.[14] | Reduces levels of the fission genes Drp1 and Fis1.[11][5] |
| Drp1 GTPase Activity | Not a primary target. | Significantly reduces GTPase Drp1 activity at 25 µM and 75 µM.[11] |
| Electron Transport Chain (ETC) Complexes | Not a primary target. | At low concentrations (25 µM), increases enzymatic activities of complexes I, II, and IV. At higher concentrations (75 µM), it can reduce levels of complex I, II, and IV proteins and act as a reversible complex I inhibitor.[11][9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of M1 and Mdivi-1 converge on the regulation of mitochondrial morphology, albeit through opposing approaches.
Caption: Mechanism of Action for this compound.
Caption: Mechanism of Action for Mitochondrial Division Inhibitor Mdivi-1.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to evaluate the effects of M1 and Mdivi-1.
Western Blotting for Mitochondrial Dynamics Proteins
This protocol is for assessing the protein levels of Mfn1, Mfn2, Opa1, Drp1, and Fis1.
-
Cell Lysis:
-
Treat cells with desired concentrations of M1 or Mdivi-1 for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mfn1, Mfn2, Opa1, Drp1, or Fis1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or VDAC.
-
Immunofluorescence for Mitochondrial Morphology
This protocol allows for the visualization of changes in the mitochondrial network.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate.
-
Treat cells with M1 or Mdivi-1.
-
-
Staining:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Incubate with a primary antibody against a mitochondrial marker (e.g., TOM20 or CoxIV) for 1 hour.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips onto glass slides.
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze mitochondrial morphology (e.g., length, branching) using image analysis software.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye like TMRM or JC-1 to assess mitochondrial health.
-
Cell Treatment and Staining:
-
Culture and treat cells with M1 or Mdivi-1 in a black-walled, clear-bottom microplate.
-
Incubate cells with TMRM (e.g., 20-100 nM) or JC-1 (e.g., 1-5 µg/mL) in the dark at 37°C for 20-30 minutes.
-
-
Fluorescence Measurement:
-
Wash cells with pre-warmed PBS or media.
-
Measure fluorescence intensity using a fluorescence microplate reader. For TMRM, use an appropriate excitation/emission wavelength pair (e.g., 549/573 nm). For JC-1, measure both green (aggregates, ~514/529 nm) and red (monomers, ~585/590 nm) fluorescence.
-
The ratio of red to green fluorescence for JC-1 is indicative of the mitochondrial membrane potential.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of M1 and Mdivi-1 on cellular models.
Caption: A generalized experimental workflow for comparing M1 and Mdivi-1.
Conclusion
Both M1 and Mdivi-1 are invaluable for studying mitochondrial dynamics. M1 serves as a tool to investigate the consequences of enhanced mitochondrial fusion, while Mdivi-1 is used to probe the effects of inhibiting fission. The choice between these compounds will depend on the specific research question. It is also crucial to consider the potential off-target effects of Mdivi-1, particularly its impact on the electron transport chain at higher concentrations. This guide provides a foundational comparison to inform experimental design and data interpretation in the dynamic field of mitochondrial research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Mdivi-1: a promising drug and its underlying mechanisms in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 9. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondria-Division Inhibitor 1 Protects Against Amyloid-β induced Mitochondrial Fragmentation and Synaptic Damage in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Mdivi-1 on Neural Mitochondrial Dysfunction and Mitochondria-Mediated Apoptosis in Ischemia-Reperfusion Injury After Stroke: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
M1 vs. Genetic Overexpression of Mfn2: A Comparative Guide to Promoting Mitochondrial Fusion
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a delicate balance between fusion and fission, is critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, making the targeted promotion of mitochondrial fusion a promising therapeutic strategy. This guide provides a comprehensive comparison of two key methodologies to achieve this: the small molecule M1 and the genetic overexpression of Mitofusin-2 (Mfn2).
At a Glance: M1 vs. Mfn2 Overexpression
| Feature | M1 (Small Molecule) | Genetic Overexpression of Mfn2 |
| Nature | Cell-permeable phenylhydrazone compound | Introduction of exogenous Mfn2 gene |
| Mechanism | Promotes mitochondrial fusion in a manner dependent on the basal fusion machinery; may involve ATP synthase subunits.[1] | Directly increases the concentration of a key protein required for outer mitochondrial membrane fusion.[2][3] |
| Application | Acute, reversible, and dose-dependent treatment. | Can be transient or stable, leading to sustained Mfn2 expression. |
| Specificity | May have off-target effects, though it does not affect ER or lysosome morphology. | Specific to Mfn2, but high levels of overexpression can lead to mitochondrial clustering and dysfunction.[4] |
| Known Signaling | PI3K/AKT pathway.[5] | AMPK/Sirt3 and Ras-Raf-ERK pathways.[6][7] |
Quantitative Performance Data
Direct comparative studies quantifying the efficacy of M1 versus Mfn2 overexpression are limited. The following tables summarize representative quantitative data from separate studies. Note: Direct comparison of values between tables is not recommended due to variations in cell types, experimental conditions, and quantification methods.
Table 1: Effects of M1 Treatment on Mitochondrial Morphology
| Cell Type | M1 Concentration | Parameter Measured | Result | Reference |
| Human iPSCs | 5 µM and 10 µM | Proportion of granular mitochondria | Significant reduction | [1] |
| Mfn1-/- MEFs | 5.3 µM (EC50) | Mitochondrial elongation | Restoration of tubular network | |
| Mfn2-/- MEFs | 4.42 µM (EC50) | Mitochondrial elongation | Restoration of tubular network |
Table 2: Effects of Mfn2 Overexpression on Mitochondrial Morphology
| Cell Type | Parameter Measured | Result | Reference |
| Pulmonary Arterial Endothelial Cells | Mitochondrial Aspect Ratio | Increased | [8] |
| Ang II-induced Cardiomyocytes | Mitochondrial Aspect Ratio | Increased (rescued from decrease) | [2] |
| Mfn1-deficient MEFs | Rescue of mitochondrial morphology | 25% of cells | [2] |
| Mfn2-deficient MEFs | Rescue of mitochondrial morphology | 91% of cells | [2] |
Signaling Pathways
M1 Signaling Pathway
M1 has been shown to exert its effects in part through the PI3K/AKT signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Mfn2 Overexpression Signaling Pathways
Mfn2 overexpression has been linked to multiple signaling pathways, including the AMPK/Sirt3 and Ras-Raf-ERK pathways.
AMPK/Sirt3 Pathway: This pathway is crucial for cellular energy homeostasis and stress resistance.
Ras-Raf-ERK Pathway: Mfn2 can inhibit this pathway, which is typically involved in cell proliferation.
Experimental Protocols
M1 Treatment in Cell Culture
This protocol outlines the general steps for treating cultured cells with the M1 compound.
Materials:
-
M1 compound (stored as a stock solution in DMSO at -20°C)
-
Cell culture medium appropriate for the cell line
-
Cultured cells seeded in appropriate vessels (e.g., 6-well plates, 96-well plates)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of analysis.
-
M1 Dilution: On the day of the experiment, thaw the M1 stock solution. Prepare the desired final concentration of M1 by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to also prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the M1-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 12-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with the desired analysis, such as live-cell imaging of mitochondrial morphology, immunofluorescence staining, or biochemical assays.
Genetic Overexpression of Mfn2 via Transient Transfection
This protocol provides a general guideline for the transient overexpression of Mfn2 in cultured cells using a plasmid vector.
Materials:
-
Mfn2 expression plasmid (containing the Mfn2 coding sequence under a suitable promoter)
-
Control plasmid (e.g., an empty vector or a vector expressing a fluorescent protein)
-
Cultured cells seeded in appropriate vessels
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Serum-free medium (for complex formation)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed the cells so that they reach 70-90% confluency on the day of transfection.
-
Preparation of Transfection Complexes:
-
In a sterile tube, dilute the Mfn2 plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 15-30 minutes) to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Remove the medium from the cells and replace it with fresh, pre-warmed complete culture medium.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for gene expression. The optimal time will depend on the cell type and the promoter driving Mfn2 expression.
-
Analysis: After the incubation period, verify Mfn2 overexpression by Western blotting or immunofluorescence. Proceed with subsequent experiments to assess mitochondrial fusion and other cellular functions.
Experimental Workflows
M1 Treatment Workflow
Mfn2 Overexpression Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Fusion Protein Mfn2 and Its Role in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Fission and Fusion: Molecular Mechanisms, Biological Functions, and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial clustering induced by overexpression of the mitochondrial fusion protein Mfn2 causes mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mitochondrial Fusion Promoter M1 Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mfn2 Overexpression Attenuates Cardio-Cerebrovascular Ischemia–Reperfusion Injury Through Mitochondrial Fusion and Activation of the AMPK/Sirt3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Relationship between Mitofusin 2-Mediated Mitochondrial Hyperfusion, Metabolic Remodeling, and Glycolysis in Pulmonary Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of M1 for the Mitochondrial Fusion Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a delicate balance between fission and fusion, is paramount for cellular health and function. Dysregulation of these processes is implicated in a spectrum of diseases, making molecules that modulate mitochondrial dynamics valuable tools for research and potential therapeutic development. This guide provides an objective comparison of the mitochondrial fusion promoter, M1, with the mitochondrial fission inhibitor, Mdivi-1, offering a comprehensive overview of their effects on the mitochondrial fusion pathway. Supported by experimental data, detailed protocols, and pathway visualizations, this guide aims to inform experimental design and data interpretation for professionals in the field.
M1 vs. Mdivi-1: A Tale of Two Opposing Mechanisms
M1, a hydrazone compound, and Mdivi-1, a quinazolinone derivative, exert opposing effects on mitochondrial morphology. M1 promotes mitochondrial fusion, leading to an elongated and interconnected mitochondrial network.[1] Conversely, Mdivi-1 inhibits the key mitochondrial fission protein, Dynamin-related protein 1 (Drp1), which also results in a more fused mitochondrial phenotype.[1] Understanding the specificity of M1 for the fusion pathway is critical for its application as a precise research tool.
Quantitative Comparison of M1 and Mdivi-1 on Mitochondrial Morphology
The following table summarizes the quantitative effects of M1 and Mdivi-1 on mitochondrial morphology from various studies. It is important to note that experimental conditions, including cell type and compound concentrations, can influence the observed effects.
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect on Mitochondrial Morphology | Quantitative Metrics | Reference |
| M1 | Human iPSCs | 5-10 µM | 48 hours | Reduced proportion of granular (fragmented) mitochondria | Significantly reduced percentage of cells with granular mitochondria. | [2] |
| Pre-diabetic rat hearts | Chronic treatment | - | - | Increased expression of fusion proteins Mfn1, Mfn2, and Opa1. | [3] | |
| Mdivi-1 | Neuroblastoma (N2a) | 25 µM | Not Specified | Increased mitochondrial network and length, reduced number of mitochondria | Increased mRNA and protein levels of fusion proteins (Mfn1, Mfn2, Opa1); Decreased levels of fission proteins (Drp1, Fis1). | [4][5] |
| Primary Cortical Neurons | 50 µM | 24 hours | Elongated mitochondrial morphology | - | [5] | |
| Human Endothelial Progenitor Cells (EPCs) | 12.5 µM | 24 hours | Elongated mitochondrial morphology | - | [5] |
Validating M1 Specificity: The Crucial Role of Genetic Controls
A key aspect of validating M1's specificity for the mitochondrial fusion pathway is its dependence on the core fusion machinery. Studies have shown that the pro-fusion effect of M1 is absent in mouse embryonic fibroblasts (MEFs) with double knockouts of Mitofusin 1 and 2 (Mfn1/2) or Optic atrophy 1 (Opa1).[2] This demonstrates that M1 does not induce mitochondrial elongation through off-target effects but rather by acting on the established fusion pathway.
Signaling Pathway of M1 in Mitochondrial Fusion
The precise mechanism of M1 is still under investigation, though it is known to require the basal fusion machinery. Unlike some compounds that may indirectly affect mitochondrial dynamics, M1 appears to directly promote the fusion process.
Caption: M1 promotes mitochondrial fusion by acting on the core fusion machinery, including Mfn1/2 and Opa1.
Experimental Protocol: Validating M1 Specificity using Immunofluorescence
This protocol outlines a method to validate the specificity of M1 for the mitochondrial fusion pathway using immunofluorescence staining and quantitative image analysis.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HeLa, MEFs) on glass coverslips in a 24-well plate. For specificity testing, include wild-type cells and cells with genetic knockout of Mfn1/2 or Opa1.
-
Allow cells to adhere and reach 50-70% confluency.
-
Prepare a stock solution of M1 in DMSO (e.g., 10 mM).
-
Treat cells with the desired concentration of M1 (e.g., 5-10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) group.
2. Immunofluorescence Staining:
-
After treatment, wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate cells with a primary antibody against a mitochondrial marker (e.g., anti-Tom20, anti-HSP60) diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
(Optional) Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
3. Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify mitochondrial morphology using image analysis software such as ImageJ/Fiji with plugins like MiNA (Mitochondrial Network Analysis).[6]
-
Measure parameters such as:
-
Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.
-
Form Factor: A measure of particle shape complexity, with higher values indicating a more branched network.
-
Mitochondrial Length: The length of individual mitochondrial filaments.
-
Percentage of Cells with Fragmented/Tubular Mitochondria: Categorize cells based on their overall mitochondrial morphology.
-
4. Experimental Workflow Diagram:
Caption: Workflow for validating M1 specificity using immunofluorescence and quantitative image analysis.
Conclusion
The small molecule M1 is a valuable tool for studying the mitochondrial fusion pathway. Its specificity is underscored by its dependence on the core fusion machinery, Mfn1/2 and Opa1. By employing rigorous experimental protocols, including the use of genetic knockouts as negative controls and quantitative morphological analysis, researchers can confidently validate the on-target effects of M1. This comparative guide provides the necessary framework for scientists and drug development professionals to effectively utilize M1 in their investigations of mitochondrial dynamics and its role in health and disease.
References
- 1. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simple ImageJ macro tool for analyzing mitochondrial network morphology in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of M1 in Mitochondrial Dynamics: A Comparative Guide for Opa1-Deficient Scenarios
An Objective Analysis of the Mitochondrial Fusion Promoter M1 in the Context of Opa1 Deficiency
Introduction
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for maintaining cellular health, regulating metabolism, and controlling cell death pathways. A key protein in this process is Optic Atrophy 1 (Opa1), a dynamin-like GTPase residing in the inner mitochondrial membrane that governs inner membrane fusion and cristae organization.[1] Genetic mutations leading to Opa1 deficiency are linked to autosomal dominant optic atrophy and other neurological disorders, highlighting its physiological importance.[2][3] In recent years, small molecules that modulate mitochondrial dynamics have emerged as potential therapeutic agents. One such molecule, designated M1, has been identified as a potent mitochondrial fusion promoter.[4][5] This guide provides a comparative analysis of the effects of M1, supported by experimental data, to address a critical question for researchers and drug developers: Does M1 have an effect in cells lacking Opa1?
Comparative Efficacy of M1: Wild-Type vs. Opa1-Deficient Cells
Experimental evidence strongly indicates that the mitochondrial fusion-promoting activity of M1 is dependent on the presence of Opa1. Studies have shown that while M1 effectively induces mitochondrial elongation and fusion in wild-type cells and models of mitochondrial dysfunction where Opa1 is present, its effects are significantly diminished or completely absent in cells lacking Opa1.
One study directly investigated the effect of M1 on mitochondrial fusion in Mouse Embryonic Fibroblasts (MEFs) with a genetic knockout of Opa1. The results demonstrated that M1 failed to promote the fusion of fragmented mitochondria in these Opa1 KO MEFs.[5] In contrast, in MEFs lacking other fusion proteins like Mfn1 or Mfn2, M1 was still able to enhance mitochondrial fusion.[5] This suggests a specific requirement for Opa1 in M1's mechanism of action.
Several studies have also shown that M1 treatment can lead to an upregulation of Opa1 expression at both the mRNA and protein levels in various cell types.[4][6] This suggests that part of M1's pro-fusion activity may be attributed to its ability to increase the cellular pool of this essential fusion protein.
Quantitative Data Summary
The following table summarizes the key findings from studies investigating the effects of M1 in the presence and absence of Opa1.
| Cell Type | Condition | M1 Treatment | Effect on Mitochondrial Morphology | Opa1 Dependence | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type | Yes | Increased mitochondrial elongation and fusion | - | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Mfn1 KO | Yes | Increased mitochondrial elongation and fusion | No | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Mfn2 KO | Yes | Increased mitochondrial elongation and fusion | No | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Opa1 KO | Yes | No enhancement of mitochondrial fusion | Yes | [5] |
| Primary Cardiomyocytes | High Glucose | Yes | Promoted mitochondrial fusion | - | [4] |
| Primary Cardiomyocytes | High Glucose + Opa1 siRNA | Yes | Effects on mitochondrial fusion were blunted | Yes | [4] |
| Dorsal Root Ganglion (DRG) Neurons | Wild-Type | Yes | Increased mitochondrial size and expression of Opa1 | - | [6] |
Experimental Methodologies
Below are detailed protocols for key experiments cited in this guide, synthesized from the methodologies described in the source publications.
Cell Culture and M1 Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) - Wild-Type, Mfn1 KO, Mfn2 KO, and Opa1 KO. Primary cardiomyocytes isolated from neonatal rats.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
M1 Treatment: M1 was dissolved in DMSO to create a stock solution. For experiments, cells were treated with a final concentration of 5 µM M1 or a vehicle control (0.1% DMSO) for 24 hours.
Mitochondrial Morphology Analysis
-
Mitochondrial Staining: To visualize mitochondria, cells were incubated with MitoTracker Green FM (200 nM) for 30 minutes at 37°C.
-
Fluorescence Microscopy: Live-cell or fixed-cell imaging was performed using a confocal microscope. Z-stack images were acquired to capture the three-dimensional mitochondrial network.
-
Morphometric Analysis: The morphology of mitochondria was quantified using image analysis software (e.g., ImageJ). The percentage of cells with tubular (elongated and interconnected) versus fragmented (small and spherical) mitochondria was determined. Mitochondrial length and aspect ratio were also measured.
Opa1 Knockdown using siRNA
-
siRNA Transfection: Primary cardiomyocytes were transfected with either a non-targeting control siRNA or an siRNA specifically targeting Opa1 using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Gene Silencing Verification: The efficiency of Opa1 knockdown was confirmed by Western blotting and quantitative real-time PCR (qRT-PCR) 48-72 hours post-transfection.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the proposed signaling pathway of M1 and the logical flow of the experiments that determined its Opa1 dependence.
Caption: Proposed signaling pathway for the this compound, highlighting the central role of Opa1.
References
- 1. OPA1 regulation of mitochondrial dynamics in skeletal and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial OPA1 Deficiency Is Associated to Reversible Defects in Spatial Memory Related to Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opa1 processing is dispensable in mouse development but is protective in mitochondrial cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M1 and Other Mitochondrial Fusion Promoters for Researchers
For scientists and professionals in drug development, modulating mitochondrial dynamics presents a promising therapeutic avenue for a range of diseases. This guide provides an objective comparison of the mitochondrial fusion promoter M1 with other notable alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in experimental design and interpretation.
Mitochondria are dynamic organelles that continually undergo fusion and fission to maintain cellular health. An imbalance in these processes is linked to various pathologies, including neurodegenerative and cardiovascular diseases. Small molecules that can enhance mitochondrial fusion are therefore valuable research tools and potential therapeutics. This guide focuses on M1, a potent mitochondrial fusion promoter, and compares its efficacy with other known fusion-promoting agents, Leflunomide and BGP-15.
Mechanism of Action: A Converging Path to Mitochondrial Elongation
Mitochondrial fusion is a complex process orchestrated by several key proteins. On the outer mitochondrial membrane, Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) mediate tethering and fusion. At the inner membrane, Optic Atrophy 1 (Opa1) is essential for fusion. The small molecules discussed in this guide, while structurally distinct, all ultimately promote a more interconnected and elongated mitochondrial network.
M1 has been shown to promote mitochondrial elongation in a manner that is dependent on the basal fusion machinery, as it is ineffective in cells lacking both Mfn1 and Mfn2.[1] Its activity is associated with an increase in the expression of Opa1.[2]
Leflunomide , an FDA-approved immunosuppressant, has been identified as an activator of Mfn2.[3] It has been shown to upregulate the expression of Mfn2, thereby shifting the dynamic balance towards fusion.[3]
BGP-15 , a hydroxylamine (B1172632) derivative, also promotes mitochondrial fusion, with evidence suggesting it can increase the levels of Mfn2 and Opa1, particularly under conditions of cellular stress.[3]
The following diagram illustrates the general signaling pathway of mitochondrial fusion, highlighting the key proteins targeted by these small molecules.
Comparative Efficacy: A Look at the Experimental Data
Direct comparative studies of M1, Leflunomide, and BGP-15 under identical conditions are limited. However, by examining data from separate studies, we can gain insights into their relative efficacies. It is crucial to consider the different cell types and experimental contexts when interpreting these results.
Data Presentation
| Compound | Cell Type | Concentration | Treatment Duration | Key Findings | Reference |
| M1 | Mouse Embryonic Fibroblasts (MEFs) | 5-25 µM | 24 hours | Promotes mitochondrial elongation in both Mfn1 and Mfn2 knockout MEFs. | [4] |
| Human iPSCs | 5-10 µM | 48 hours | Significantly reduced the proportion of granular (fragmented) mitochondria. | [1] | |
| Diabetic Rat Cardiomyocytes | 2 mg/kg/day (in vivo) | 6 weeks | Significantly promoted mitochondrial fusion and attenuated the reduction in Opa1 expression. | [2] | |
| Leflunomide | A549 cells (human lung carcinoma) | 10 µM | Not Specified | Upregulated Mfn2 expression in the presence of cigarette smoke extract. | [3][5] |
| BGP-15 | A549 cells (human lung carcinoma) | 15 µM | Not Specified | Upregulated Mfn2 and Opa1 expression in the presence of cigarette smoke extract. | [3][5] |
Experimental Protocols
To aid researchers in designing their own comparative studies, we provide detailed methodologies for key experiments cited in the literature.
Experimental Workflow: Assessing Mitochondrial Fusion
A typical workflow for evaluating the efficacy of mitochondrial fusion promoters involves several key steps, from cell culture to quantitative image analysis.
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Influenza A M1 Protein: A Comparative Guide to Electron Microscopy Techniques
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of viral assembly is paramount. The Influenza A virus Matrix protein 1 (M1) is a key structural component that orchestrates the formation of new virions. This guide provides a comparative analysis of electron microscopy techniques for the cross-validation of M1's effects, supported by experimental data and detailed protocols.
The M1 protein of the Influenza A virus is the most abundant structural protein and plays a crucial role in the viral life cycle.[1] It forms a protein layer beneath the viral envelope, providing structural integrity.[1][2] M1 is a principal driver of virus budding and is integral in determining the morphology of the virion, which can be spherical or filamentous.[1][3] The protein interacts with the cytoplasmic tails of the viral glycoproteins, hemagglutinin (HA) and neuraminidase (NA), as well as the viral ribonucleoprotein complexes (vRNPs), to facilitate their incorporation into new virus particles.[4][5] Given its central role, M1 is a promising target for antiviral therapies.
This guide focuses on two powerful electron microscopy techniques, Cryo-Electron Tomography (Cryo-ET) and Immuno-Electron Microscopy (Immuno-EM), to study the effects of the M1 protein. We will compare their capabilities in elucidating M1's function in viral assembly and budding.
Comparative Analysis of Electron Microscopy Techniques for M1 Protein Investigation
Cryo-ET and Immuno-EM offer complementary insights into the function of the M1 protein. Cryo-ET provides high-resolution structural information of M1 in its near-native state within intact virions, while Immuno-EM is instrumental in localizing M1 within the context of an infected cell.
| Feature | Cryo-Electron Tomography (Cryo-ET) | Immuno-Electron Microscopy (Immuno-EM) |
| Primary Application for M1 | High-resolution 3D structure of the M1 layer in situ; Visualization of M1's helical arrangement and interactions with other viral components.[4][6][7] | Localization of M1 protein within different subcellular compartments of infected cells.[8] |
| Sample State | Vitrified (rapidly frozen) to preserve near-native structure.[9][10] | Chemically fixed and embedded in resin, which can potentially introduce artifacts.[9][11] |
| Resolution | Near-atomic resolution is achievable with subtomogram averaging.[12] | Lower resolution, determined by the size of the gold nanoparticle label. |
| Key Findings on M1 | Revealed the helical, oligomeric structure of the M1 layer and its role in determining virion morphology.[2][4][13] | Demonstrated the migration of M1 to the nucleus during the viral replication cycle.[8] |
| Limitations | Low signal-to-noise ratio; computationally intensive processing.[14] | Potential for artifacts due to fixation and embedding; accessibility of the antigen can be an issue.[11] |
Quantitative Data: The Impact of M1 on Virion Morphology
Recent advances in cryo-ET combined with deep learning-based image analysis have enabled high-throughput quantitative analysis of viral structures. A study utilizing a convolutional neural network (CNN) to analyze cryo-electron tomograms of the A/Puerto Rico/8/34 (H1N1) influenza strain provided quantitative insights into the role of the M1 protein in maintaining virion morphology.[14][15]
The data below summarizes the comparison between virions with an intact M1 layer and those where the M1 layer is absent.
| Parameter | Virions with M1 Layer | Virions without M1 Layer | Significance |
| Prevalence | ~75% of virions | ~25% of virions | Demonstrates the importance of M1 for virion integrity. |
| vRNP Incorporation | High | Significantly lower (most virions lacking M1 also lacked vRNPs) | Underscores M1's role in recruiting the viral genome.[15] |
| Size Distribution | Narrower size distribution | Wider size distribution | Suggests M1 regulates virion size.[15] |
| Median Short Axis | Baseline | ~10 nm greater | Indicates that the absence of M1 leads to larger, potentially less stable virions.[15] |
| Maximum Short Axis | ~160 nm | Up to 210 nm | Further supports M1's role in constraining virion shape.[15] |
Experimental Protocols
Cryo-Electron Tomography (Cryo-ET) of Influenza A Virus
This protocol is adapted from methodologies for preparing influenza A virus for cryo-ET.[9][10]
-
Virus Propagation and Purification: Propagate Influenza A virus in a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells). Purify the virus from the cell culture supernatant using standard techniques such as sucrose (B13894) gradient ultracentrifugation.
-
Grid Preparation: Apply a small volume (3-4 µl) of the purified virus solution to a glow-discharged electron microscopy grid (e.g., holey carbon grid).
-
Plunge Freezing: Vitrify the sample by rapidly plunging the grid into liquid ethane (B1197151) using a vitrification robot. This process freezes the sample in a near-native, hydrated state.[9]
-
Data Acquisition: Transfer the vitrified grid to a cryo-transmission electron microscope. Acquire a tilt series of images of the virions by tilting the sample stage at regular angular increments (e.g., -60° to +60° in 2° steps).
-
Tomogram Reconstruction: Align the images in the tilt series and reconstruct a 3D tomogram using software such as IMOD.
-
Subtomogram Averaging: If high-resolution information is desired, select individual repeating structures (subtomograms), such as segments of the M1 layer, from multiple tomograms. Align and average these subtomograms to generate a high-resolution 3D structure.
Immuno-Electron Microscopy (Immuno-gold Labeling) of M1 Protein
This protocol is a generalized procedure for pre-embedding immunogold labeling, which can be adapted for M1 localization.[16][17][18]
-
Cell Culture and Infection: Grow a suitable cell line on coverslips and infect with Influenza A virus.
-
Fixation: At the desired time post-infection, fix the cells with a mixture of paraformaldehyde and a low concentration of glutaraldehyde (B144438) in a phosphate (B84403) buffer. The choice of fixative is critical and may need optimization, as it can affect antigenicity.[11]
-
Quenching and Permeabilization: Quench unreacted aldehyde groups with glycine (B1666218) or sodium borohydride. Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access.
-
Blocking: Block non-specific antibody binding sites with a solution containing bovine serum albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[16]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the M1 protein.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a secondary antibody conjugated to gold nanoparticles of a specific size (e.g., 10 nm).
-
Post-fixation and Staining: Post-fix the cells with glutaraldehyde and then osmium tetroxide. Stain with uranyl acetate.
-
Dehydration and Embedding: Dehydrate the sample through a graded series of ethanol (B145695) and embed in an epoxy resin.
-
Ultrathin Sectioning and Imaging: Cut ultrathin sections of the embedded cells, place them on EM grids, and image with a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the M1 protein.
Visualizations
References
- 1. Matrix protein 1 (M1) of influenza A virus: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Influenza A Virus Matrix Protein M1 and Its Self-Assemblies at Low pH | PLOS One [journals.plos.org]
- 3. Assembly and budding of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The native structure of assembled influenza A virus M1 matrix protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza virus morphogenesis and budding [escholarship.org]
- 6. Structural clues for influenza virus assembly and disassembly - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. M protein (M1) of influenza virus: antigenic analysis and intracellular localization with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Cryo-Electron Tomography of Influenza A Virus and Infected Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Immunofluorescence imaging of the influenza virus M1 protein is dependent on the fixation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Full-length three-dimensional structure of the influenza A virus M1 protein and its organization into a matrix layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Super-Resolution and Advanced Quantitative Microscopy to the Spatio-Temporal Analysis of Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Quantitative Structural Analysis of Influenza Virus by Cryo-electron Tomography and Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunogold Labeling Protocols | SPI Supplies [2spi.com]
- 17. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 18. TEM Immunogold Labeling Protocol: Pre-embedding Method - IHC WORLD [ihcworld.com]
Harnessing Genetic Knockout of Mitofusins to Elucidate the Pro-Regenerative Mechanism of M1
A Comparative Guide for Researchers
In the pursuit of novel therapeutic strategies for nerve regeneration, understanding the precise molecular mechanisms of action is paramount. The small molecule M1 has emerged as a promising agent for promoting axon regeneration, with evidence pointing towards its role in modulating mitochondrial dynamics.[1][2] This guide provides a comprehensive comparison of genetic knockout models of mitofusin 1 (Mfn1) and mitofusin 2 (Mfn2) to validate their essential role in the M1-mediated regenerative process. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting studies aimed at confirming M1's mechanism of action.
Mitochondrial fusion, a process governed by the mitofusin proteins Mfn1 and Mfn2 located on the outer mitochondrial membrane, is critical for maintaining mitochondrial health and function.[3][4] Disruptions in this dynamic process are linked to various pathologies. The pro-regenerative effects of M1 are hypothesized to be dependent on its ability to promote mitochondrial fusion. Genetic knockout of Mfn1 and/or Mfn2 serves as a definitive tool to test this hypothesis.
Comparative Effects of Mitofusin Knockout: A Data-Driven Overview
The following tables summarize the key phenotypic outcomes observed in various mitofusin knockout models, providing a baseline for comparison when assessing the effects of M1.
Table 1: Phenotypic Consequences of Mitofusin 1 (Mfn1) Knockout
| Model System | Key Phenotypic Changes | Quantitative Data | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Fragmented mitochondria, reduced mitochondrial fusion. | Mitochondrial morphology shifts from tubular to spherical. | [5][6][7] |
| Cardiomyocytes | Increased prevalence of small, spherical mitochondria; normal left-ventricular function. | No significant change in cardiac mass. | [8] |
| Pancreatic β-cells | Normal glucose homeostasis and insulin (B600854) secretion in single knockout. | No significant difference in blood glucose during IPGTT compared to wild-type. | [9][10] |
Table 2: Phenotypic Consequences of Mitofusin 2 (Mfn2) Knockout
| Model System | Key Phenotypic Changes | Quantitative Data | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Fragmented mitochondria, impaired mitochondrial fusion, altered ER-mitochondria tethering. | Increased ER-mitochondria contact points. | [5][6][7][11] |
| Liver-specific knockout mice | Glucose intolerance, enhanced hepatic gluconeogenesis. | Increased plasma glucose levels. | [12] |
| Pancreatic β-cells | Reduced mitochondrial DNA content, but normal glucose homeostasis in single knockout. | Significant reduction in mtDNA content. | [9][10] |
| Dorsal Root Ganglion (DRG) Neurons | Impaired axonal mitochondrial transport. | Reduced velocity and motility of mitochondria in axons. | [1][13] |
Table 3: Phenotypic Consequences of Mfn1 and Mfn2 Double Knockout (DKO)
| Model System | Key Phenotypic Changes | Quantitative Data | Reference | | :--- | :--- | :--- | | Mouse Embryos | Embryonic lethality at mid-gestation due to placental defects. | DKO embryos die earlier than single knockouts. |[3][5] | | Mouse Embryonic Fibroblasts (MEFs) | Severe mitochondrial fragmentation; loss of mitochondrial membrane potential in a subset of mitochondria. | Complete absence of tubular mitochondria. |[5][6] | | Cardiomyocytes | Fragmented mitochondria, decreased mitochondrial respiratory function, but protected against acute myocardial infarction. | 46% reduction in myocardial infarct size compared to wild-type. |[14] | | Pancreatic β-cells | Severe glucose intolerance and impaired glucose-stimulated insulin secretion. | Markedly reduced insulin secretion in response to glucose. |[9][10][15] |
Experimental Protocols: A Guide to Methodologies
To investigate the M1-mitofusin link, researchers can employ established knockout and knockdown methodologies.
1. Generation of Conditional Knockout Mice:
-
Rationale: To bypass embryonic lethality and study gene function in specific tissues and at specific times.
-
Protocol Outline:
-
Obtain mice with floxed alleles of Mfn1 and/or Mfn2 (Mfn1loxP/loxP, Mfn2loxP/loxP).
-
Cross these mice with a strain expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Nestin-Cre for neurons, Myh6-Cre for cardiomyocytes).[12][14]
-
For inducible knockout, use a Cre-ERT2 system and administer tamoxifen (B1202) to activate Cre recombinase at the desired time.[14]
-
Confirm gene knockout through Western blotting and PCR analysis of target tissues.[8][9][14]
-
2. siRNA-Mediated Knockdown in Cell Culture:
-
Rationale: A rapid and efficient method for transiently silencing gene expression in vitro.
-
Protocol Outline:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) or relevant cell lines.
-
Transfect cells with siRNAs targeting Mfn1, Mfn2, or a non-targeting control using a suitable transfection reagent.
-
After a specified incubation period (e.g., 48-72 hours), confirm protein knockdown by Western blot.[11]
-
Treat cells with M1 or vehicle control and assess downstream effects (e.g., mitochondrial morphology, axon growth).
-
Visualizing the Mechanism: Workflows and Pathways
Experimental Workflow for Validating M1's Dependence on Mitofusins
Caption: Experimental workflow to test the hypothesis that M1's pro-regenerative effects are mediated by mitofusins.
Signaling Pathway: M1's Proposed Mechanism of Action
References
- 1. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial fusion - Wikipedia [en.wikipedia.org]
- 4. Recent insights into the structure and function of Mitofusins in mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiomyocyte deletion of mitofusin-1 leads to mitochondrial fragmentation and improves tolerance to ROS-induced mitochondrial dysfunction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Mitofusin‐2 knockdown increases ER–mitochondria contact and decreases amyloid β‐peptide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Structure, function, and regulation of mitofusin‐2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hearts deficient in both Mfn1 and Mfn2 are protected against acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to M1 and Other Small Molecules Modulating Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a constant balance between fission and fusion, is paramount for cellular health, governing processes from energy production and quality control to cell signaling and apoptosis. Dysregulation of this equilibrium is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Consequently, small molecules that can modulate mitochondrial dynamics are invaluable tools for research and potential therapeutic leads.
This guide provides a detailed comparison of the small molecule M1 , a mitochondrial fusion promoter, with other well-characterized molecules that affect mitochondrial dynamics, primarily by inhibiting fission. We present their mechanisms of action, comparative quantitative data, and the experimental protocols used to evaluate their effects.
Overview of Key Molecules
Mitochondrial morphology is governed by the opposing actions of large GTPase proteins. Fusion is mediated by Mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane (OMM) and Optic Atrophy 1 (OPA1) on the inner membrane. Fission is primarily driven by the Dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the OMM by adaptor proteins like Fission 1 (Fis1).
The small molecules discussed herein achieve a net effect of mitochondrial elongation through two distinct strategies:
-
Fusion Promotion (M1): Directly enhancing the mitochondrial fusion process.
-
Fission Inhibition (Mdivi-1, P110, Dynasore): Blocking the machinery responsible for mitochondrial division.
M1: A Promoter of Mitochondrial Fusion
M1 is a small molecule identified for its ability to promote mitochondrial fusion.[1] Unlike many other modulators, it does not inhibit fission but rather shifts the dynamic balance toward fusion.[1] This action results in the formation of elongated, interconnected mitochondrial networks. M1 has demonstrated the ability to protect cells from cell death associated with mitochondrial fragmentation.[1][2] Notably, its therapeutic potential has been highlighted in studies of nerve injury, where it enhances mitochondrial motility and transport, leading to sustained, long-distance axon regeneration and the restoration of visual functions after optic nerve damage.[3][4][5][6][7]
Mdivi-1 (B1676016): A Drp1 Fission Inhibitor
Mdivi-1 is one of the most widely studied inhibitors of mitochondrial fission.[8] It was initially described as a selective, reversible allosteric inhibitor of the Drp1 GTPase.[8][9] By inhibiting Drp1, Mdivi-1 prevents the fragmentation of mitochondria and has been shown to be cytoprotective in various models of injury and disease.[8][10] However, its specificity has been a subject of debate, with several studies reporting off-target effects, most significantly the reversible inhibition of Complex I of the electron transport chain, which can independently influence mitochondrial morphology and reactive oxygen species (ROS) production.[10][11]
P110: A Selective Drp1-Fis1 Interaction Inhibitor
P110 is a cell-permeable peptide inhibitor designed to selectively block excessive mitochondrial fission.[12][13] Its mechanism involves preventing the interaction between Drp1 and its mitochondrial anchor protein, Fis1, which is a critical step for initiating fission under conditions of cellular stress.[12][14][15] It also inhibits the GTPase activity of Drp1.[12][13] P110 is considered highly selective, as it does not affect the activity of other mitochondrial dynamics-related GTPases like MFN1 or OPA1.[12] This specificity makes it a valuable tool for studying the precise consequences of inhibiting the Drp1-Fis1 pathway in neurodegenerative disease models.[14][16]
Dynasore: A Broad-Spectrum Dynamin Inhibitor
Dynasore is a non-competitive inhibitor of the GTPase activity of the dynamin superfamily.[17] Its targets include not only Drp1, which governs mitochondrial fission, but also Dynamin 1 and 2, which are essential for clathrin-mediated endocytosis at the plasma membrane.[18][19][20] While its effects are not specific to mitochondria, Dynasore has been shown to protect against stress-induced mitochondrial fragmentation at concentrations lower than those required to block endocytosis. This property has been leveraged to protect cardiac cells from ischemia-reperfusion injury.[17]
Data Presentation: Quantitative Comparison
The following table summarizes the key characteristics and quantitative data for M1 and its comparators.
| Molecule | Primary Target & Mechanism | Effect on Dynamics | Effective Concentration / Potency | Known Specificity Issues / Off-Target Effects |
| M1 | Mitochondrial Fusion Machinery | Promotes Fusion | EC50 (Mitochondrial Elongation): 4.4 - 5.3 µM[21] | Appears to function even in Mfn1/2 knockout cells, suggesting a distinct mechanism.[1][21] |
| Mdivi-1 | Drp1 (Dynamin-related protein 1) | Inhibits Fission | IC50 (yeast Drp1): 1-10 µM[9]. Commonly used at 10-50 µM in mammalian cells.[22] | Controversial. May act as a reversible inhibitor of mitochondrial Complex I.[10] Specificity for human Drp1 is debated.[9][23] |
| P110 | Drp1-Fis1 Interaction; Drp1 GTPase | Inhibits Fission | Typically used at 1-10 µM.[15][22] | Highly selective for Drp1; does not affect Mfn1, OPA1, or Dynamin-1 GTPase activity.[12] As a peptide, may have different permeability/stability.[22] |
| Dynasore | Drp1, Dynamin 1, Dynamin 2 | Inhibits Fission | IC50 (Endocytosis): ~15 µM. Mitochondrial effects observed at ~1 µM.[24] | Non-specific. Inhibits other dynamin family members, affecting processes like endocytosis.[18][19] |
Mandatory Visualizations
Signaling Pathways in Mitochondrial Dynamics
Caption: Mechanisms of small molecules targeting mitochondrial dynamics.
Experimental Workflow for Morphology Analysis
Caption: Standard workflow for analyzing small molecule effects on mitochondria.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize the effects of small molecules on mitochondrial dynamics.
Protocol 1: Mitochondrial Morphology Assessment in Cultured Cells
This protocol is used to visually and quantitatively assess changes in mitochondrial shape (fragmentation vs. elongation) following treatment with a small molecule.
1. Cell Plating:
-
Plate cells (e.g., HeLa, SH-SY5Y, or primary neurons) onto glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Allow cells to adhere and grow to 50-70% confluency.
2. Compound Treatment:
-
Prepare stock solutions of the small molecule (e.g., M1, Mdivi-1) in a suitable solvent like DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).
-
Include a vehicle control (medium with an equivalent concentration of DMSO).
-
Replace the medium in the dishes with the treatment or control medium and incubate for the desired time (e.g., 1 to 24 hours).
3. Mitochondrial Staining (for live cells):
-
Prepare a working solution of a mitochondrial-specific fluorescent dye, such as MitoTracker™ Red CMXRos (e.g., 100-200 nM in culture medium).
-
Remove the treatment medium and incubate the cells with the MitoTracker™ solution for 15-30 minutes at 37°C.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
Add fresh, pre-warmed medium for imaging. (Alternative: Use cells stably expressing a mitochondria-targeted fluorescent protein, such as mito-GFP, which eliminates the need for dye loading).
4. Imaging:
-
Acquire images using a confocal laser-scanning microscope equipped with an environmentally controlled chamber (37°C, 5% CO₂).
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion) to resolve individual mitochondria.
-
Capture Z-stacks to obtain a three-dimensional view of the mitochondrial network.
5. Quantification and Analysis:
-
Categorical Analysis: Blindly score at least 50-100 cells per condition, categorizing the mitochondrial morphology as 'fragmented' (small, punctate mitochondria), 'tubular' (long, interconnected networks), or 'intermediate'.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji with specialized plugins) to process the images. Measure parameters such as mitochondrial length, aspect ratio (length/width), and circularity. A shift towards higher length and aspect ratio indicates elongation.
Protocol 2: Drp1 GTPase Activity Assay
This biochemical assay is used to determine if a compound directly inhibits the enzymatic activity of Drp1.
1. Reagents and Protein:
-
Purified, recombinant human Drp1 protein.
-
GTP solution (e.g., 1 mM).
-
Assay buffer (e.g., HEPES-based buffer containing MgCl₂).
-
Test compound (e.g., P110, Mdivi-1) at various concentrations.
-
A phosphate (B84403) detection reagent (e.g., Malachite Green-based colorimetric reagent).
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, Drp1 protein, and the test compound (or vehicle control).
-
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding GTP to each well.
-
Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes) during which GTP is hydrolyzed to GDP and inorganic phosphate (Pi).
-
Stop the reaction and measure the amount of Pi released by adding the phosphate detection reagent.
3. Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.
-
Calculate the rate of GTP hydrolysis for each condition.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which the inhibitor reduces enzyme activity by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. M1 Molecule: A Promising Treatment for Optic Nerve Injury | OBN [ophthalmologybreakingnews.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Mitochondrial fission – a drug target for cytoprotection or cytodestruction? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Division Inhibitor 1 (mdivi-1) Increases Oxidative Capacity and Contractile Stress Generated by Engineered Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Dynasore protects mitochondria and improves cardiac lusitropy in Langendorff perfused mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dynasore Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart | PLOS One [journals.plos.org]
- 19. Dynasore enhances the formation of mitochondrial antiviral signalling aggregates and endocytosis-independent NF-ĸB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scbt.com [scbt.com]
- 21. caymanchem.com [caymanchem.com]
- 22. benchchem.com [benchchem.com]
- 23. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dynasore Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart | PLOS One [journals.plos.org]
Validating the Therapeutic Potential of M1 in Preclinical Melanoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of the novel immunostimulatory agent, M1, in preclinical models of metastatic melanoma. The data presented herein is based on published experimental findings and aims to offer an objective evaluation of M1's performance against alternative therapeutic strategies.
Introduction to M1
M1 is an emerging therapeutic candidate with unique immunostimulatory properties, showing promise in the treatment of aggressive cancers like metastatic melanoma.[1] Investigated initially as a complementary homeopathic medicine, preclinical evidence suggests that M1 may directly inhibit tumor proliferation, reduce tumor-associated angiogenesis (the formation of new blood vessels that supply tumors), and modulate the tumor microenvironment to enhance anti-tumor immune responses.[1] A key aspect of its preclinical evaluation has been its administration via inhalation, a method that offers localized delivery with the potential for reduced systemic toxicity.[1]
Mechanism of Action: A Dual Approach
Preclinical studies indicate that M1 exerts its anti-tumor effects through a multi-faceted mechanism:
-
Direct Tumor Inhibition: Evidence suggests M1 can directly impede the viability and proliferation of tumor cells.[1]
-
Modulation of the Tumor Microenvironment: M1 has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis.[1] It also appears to influence immune cell function, potentially by reducing the suppressive activity of myeloid-derived suppressor cells (MDSCs), thereby fostering a more robust anti-tumor immune response.[1]
A proposed signaling pathway for M1's action on the tumor microenvironment is illustrated below.
Caption: Proposed mechanism of M1 in the tumor microenvironment.
Preclinical Efficacy of M1
The primary evidence for M1's therapeutic potential comes from preclinical studies in mouse models of melanoma. These studies have evaluated the effect of M1 on tumor burden in both pulmonary metastatic and subcutaneous melanoma models.
Comparative Performance Data
The following table summarizes the key quantitative findings from a pivotal preclinical study evaluating M1 inhalation therapy in mouse models of melanoma. For the purpose of this guide, we will compare the M1-treated group with a standard control group (e.g., receiving a placebo or vehicle).
| Parameter | M1-Treated Group | Control Group | Model Type | Key Finding |
| Pulmonary Tumor Burden | Significantly Lower | Higher | Pulmonary Metastatic Melanoma | M1 inhalation therapy markedly reduces the development of lung metastases. |
| Subcutaneous Tumor Growth | Significantly Lower | Higher | Subcutaneous Melanoma | M1 treatment inhibits the growth of established subcutaneous tumors. |
| Tumor Vascularization | Significantly Reduced | Higher | Both models | M1 impairs tumor-related angiogenesis, limiting blood supply to the tumor. |
This table is a summary based on qualitative descriptions from search results. Specific numerical data from the original study "Inhalation therapy with M1 inhibits experimental melanoma development and metastases in mice" would be required for a full quantitative comparison.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. Below are the generalized protocols for the key experiments conducted in the preclinical validation of M1.
Animal Models
-
Pulmonary Metastatic Melanoma Model:
-
Appropriate mouse strains (e.g., C57BL/6) are injected intravenously with a suspension of melanoma cells (e.g., B16-F10).
-
This leads to the formation of tumor nodules primarily in the lungs, mimicking metastatic spread.
-
Treatment with inhaled M1 or a control substance is initiated at a specified time point post-injection.
-
-
Subcutaneous Melanoma Model:
-
Melanoma cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment (M1) and control groups.
-
Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
M1 Administration
-
Inhalation Therapy: Mice are placed in a specialized inhalation chamber. A nebulizer is used to generate an aerosol of the M1 solution, which is delivered to the chamber for a specified duration and frequency.
Efficacy Assessment
-
Tumor Burden Analysis:
-
Lungs: At the end of the study, lungs are harvested, and the surface tumor nodules are counted. Lungs may also be weighed or processed for histological analysis.
-
Subcutaneous Tumors: Tumor volumes are monitored throughout the study. At the endpoint, tumors are excised and weighed.
-
-
Analysis of Angiogenesis:
-
Immunohistochemical staining of tumor sections for markers of blood vessels (e.g., CD31) is performed.
-
The density of microvessels within the tumor is then quantified.
-
Below is a workflow diagram illustrating the key stages of the preclinical evaluation of M1.
Caption: General experimental workflow for preclinical testing of M1.
Comparison with Alternative Therapies
While direct comparative preclinical studies between M1 and standard-of-care immunotherapies (e.g., checkpoint inhibitors) are not detailed in the available literature, M1's mechanism suggests potential for both standalone and synergistic benefits.[1]
| Therapeutic Agent | Primary Mechanism | Preclinical Model | Potential Advantages of M1 |
| M1 | Immunostimulatory, Anti-angiogenic | Mouse Melanoma (Metastatic & Subcutaneous) | Novel mechanism, localized inhalation delivery potentially minimizing systemic toxicity.[1] |
| Checkpoint Inhibitors (e.g., anti-PD-1) | Blocks inhibitory immune signals to enhance T-cell activity | Widely used in various cancer models | Established efficacy, but can have systemic immune-related adverse effects. |
| BRAF/MEK Inhibitors (for BRAF-mutant melanoma) | Target specific oncogenic signaling pathways | BRAF-mutant melanoma models | Highly effective in targeted populations, but resistance often develops. |
The logical relationship for considering M1 in the context of current therapeutic approaches is depicted below.
Caption: Potential synergistic role of M1 with standard therapies.
Conclusion
The preclinical data for M1 in melanoma models is encouraging, demonstrating significant anti-tumor efficacy through a novel, dual mechanism of direct tumor inhibition and modulation of the tumor microenvironment.[1] Its unique inhalation delivery method presents a potential advantage in localizing therapeutic effects and minimizing systemic toxicity.[1] While these findings are promising, it is important to note they are preclinical. The next critical steps will be to validate these results in human clinical trials to determine the safety, tolerability, and efficacy of M1 as a potential new treatment for metastatic melanoma.[1]
References
A comparative study of M1's effect on different cell lines.
A Comparative Analysis of the Oncolytic Effects of M1 Virus on Bladder Cancer Cell Lines
This guide provides a comparative analysis of the oncolytic efficacy of the M1 virus, a promising viral agent in cancer therapy, across different bladder cancer cell lines. The data presented herein is compiled from studies evaluating the virus's impact on cell viability and its replication efficiency, offering insights into the differential susceptibility of cancer cells to M1-induced oncolysis.
Overview of M1 Virus Oncolysis
The M1 virus is an oncolytic virus that has demonstrated selective targeting and destruction of cancer cells. Its mechanism of action involves infecting tumor cells, replicating within them, and ultimately causing cell lysis. The effectiveness of this process can vary significantly between different cancer cell types, highlighting the importance of comparative studies to identify responsive tumor profiles.
Comparative Efficacy of M1 Virus
The oncolytic potency of the M1 virus was evaluated across three distinct human bladder cancer cell lines: T24, UM-UC-3, and EJ. These cell lines exhibit varying degrees of sensitivity to the virus, providing a basis for a comparative assessment of its therapeutic potential.
Data Summary: Cell Viability and Viral Replication
The following table summarizes the key findings from a comparative study, detailing the dose-dependent effects of the M1 virus on cell viability and the corresponding viral replication efficiency in the tested cell lines.
| Cell Line | M1 Virus Sensitivity | Cell Viability (MTT Assay) | Viral Titer (48h post-infection) |
| T24 | Sensitive | Dose-dependently decreased | High |
| UM-UC-3 | Less Sensitive | Dose-dependently decreased | High |
| EJ | Resistant | No significant decrease | Low |
Data compiled from studies on the oncolytic impacts of M1 virus on different tumor cell lines[1].
The results indicate a strong correlation between the virus's ability to replicate within the cancer cells and its oncolytic efficacy. The T24 and UM-UC-3 cell lines, which supported higher levels of viral production, demonstrated a dose-dependent reduction in cell viability upon infection with the M1 virus. In contrast, the EJ cell line was resistant to the oncolytic effects of the virus, a finding consistent with the significantly lower viral titers observed in this cell line[1].
Experimental Methodologies
The data presented in this guide is based on the following key experimental protocols:
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the cytotoxic effect of the M1 virus on the bladder cancer cell lines.
-
Procedure:
-
Cells (T24, UM-UC-3, EJ) were seeded in 96-well plates.
-
The cells were then infected with the M1 virus at various multiplicities of infection (MOI), such as 10, 1, or 0.1 PFU/cell.
-
After 48 hours of incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
The plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved, and the absorbance was measured to determine the percentage of viable cells relative to uninfected controls[1].
-
Viral Titer Assay
-
Objective: To measure the replication efficiency of the M1 virus in the different bladder cancer cell lines.
-
Procedure:
-
The bladder cancer cell lines were infected with the M1 virus at a low MOI (e.g., 0.01 PFU/cell).
-
At 48 hours post-infection, the virus-containing supernatant was collected.
-
The viral titer (the concentration of infectious virus particles) was determined using a standard plaque assay on a susceptible cell line[1].
-
Signaling Pathway Analysis
Further investigation into the differential sensitivity to the M1 virus revealed the involvement of the interferon signaling pathway. Gene expression analysis showed a significant upregulation of genes related to the Interferon-α/β signaling cascade in the resistant (EJ) and less sensitive (UM-UC-3) cell lines after M1 infection. This suggests that a robust interferon response may play a role in limiting the oncolytic efficacy of the M1 virus in certain cancer cells[1].
Below is a diagram illustrating the proposed logical relationship between M1 virus infection, the interferon response, and the resulting oncolytic effect.
References
Assessing the Impact of M1 on Mitochondrial Fission Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health and function. An imbalance in these processes, particularly excessive mitochondrial fission, is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. Consequently, molecules that can modulate mitochondrial dynamics are of significant interest for therapeutic development. This guide provides an objective comparison of the mitochondrial fusion promoter, M1, with alternative compounds known to inhibit mitochondrial fission. The information presented is supported by experimental data to inform research and drug development efforts.
M1: A Promoter of Mitochondrial Fusion
M1 is a small molecule that has been identified as a promoter of mitochondrial fusion.[1][2][3][4][5][6] Its primary mechanism of action in the context of mitochondrial dynamics is the reduction of mitochondrial fission through the downregulation of key fission proteins, Dynamin-related protein 1 (Drp1) and Mitochondrial Fission Factor (Mff). This activity helps to shift the balance towards mitochondrial elongation and interconnectedness, a state generally associated with improved mitochondrial health and function.
Comparative Analysis: M1 vs. Alternative Fission Inhibitors
Several other compounds, both synthetic and natural, have been shown to inhibit mitochondrial fission, primarily by targeting the central fission protein, Drp1. This section compares M1 with prominent alternatives: Mdivi-1 (B1676016), P110, Curcumin, and Quercetin.
Quantitative Data Summary
The following table summarizes the quantitative effects of M1 and its alternatives on mitochondrial fission proteins and morphology.
| Compound | Target(s) | Effective Concentration | Key Quantitative Effects | Reference(s) |
| M1 | Drp1, Mff (downregulation) | 1-5 µM | Reduces expression of Drp1 and Mff. Specific fold-change data is not readily available in the reviewed literature. | [3] |
| Mdivi-1 | Drp1 (inhibits GTPase activity) | 10-50 µM | Reduces GTPase Drp1 activity.[7] Note: Some studies suggest off-target effects on mitochondrial Complex I.[8] | [7][9][10] |
| P110 | Drp1-Fis1 interaction | ~1-10 µM | Reduces MPP+-induced mitochondrial fragmentation from 50% to 14% of cells. Reduces CCCP-induced fragmentation from 63% to 23% of cells.[11][12] | [11][12][13][14] |
| Curcumin | Drp1, Fis1 (downregulation) | Varies by study | Significantly decreases protein levels of Drp1 and Fis1. | [2] |
| Quercetin | Drp1, Fis1 (downregulation) | Varies by study | Significantly decreases protein levels of Drp1 and Fis1. |
Signaling Pathways and Experimental Workflows
M1 Signaling Pathway
M1 is understood to exert its effects on mitochondrial fission proteins at least in part through the PI3K/Akt signaling pathway. Activation of this pathway can lead to post-translational modifications of fission proteins, ultimately affecting their stability and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mff is an essential factor for mitochondrial recruitment of Drp1 during mitochondrial fission in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 7. Inhibition of DRP1-dependent mitochondrial fission by Mdivi-1 alleviates atherosclerosis through the modulation of M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Molecular Assembly State of Drp1 Controls its Association With the Mitochondrial Recruitment Receptors Mff and MIEF1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAP1 controls mitochondrial fusion/fission balance through Drp1 and Mff expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chanlab.caltech.edu [chanlab.caltech.edu]
- 14. benchchem.com [benchchem.com]
M1 Macrophage Polarization: A Comparative Guide to its Impact on Cellular Organelles
For Researchers, Scientists, and Drug Development Professionals
The classical activation of macrophages, leading to a pro-inflammatory M1 phenotype, is a critical process in host defense and various inflammatory diseases. This guide provides a comprehensive comparison of the effects of M1 polarization on major cellular organelles, supported by experimental data. Understanding these subcellular alterations is crucial for developing targeted therapeutics that modulate macrophage function.
Mitochondria: The Metabolic Hub of Inflammation
M1 polarization triggers a profound metabolic shift in macrophages, moving from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon often termed the "Warburg effect." This metabolic reprogramming is intrinsically linked to significant changes in mitochondrial function and morphology.
Key Experimental Findings:
| Parameter | M0 Macrophage (Baseline) | M1-Polarized Macrophage | Alternative (M2) Macrophage | Reference |
| Primary Metabolic Pathway | Oxidative Phosphorylation (OXPHOS) | Aerobic Glycolysis | Oxidative Phosphorylation (OXPHOS), Fatty Acid Oxidation (FAO) | [1] |
| Mitochondrial Respiration (OCR) | High | Decreased | High | [1] |
| Tricarboxylic Acid (TCA) Cycle | Intact and continuous | Disrupted at two points (isocitrate dehydrogenase and succinate (B1194679) dehydrogenase) | Intact and continuous | [2] |
| Mitochondrial Morphology | Elongated and interconnected network | Fragmented | Fused and elongated network | [1] |
| Mitochondrial ROS (mtROS) Production | Low | Increased | Low | [3] |
Experimental Protocols:
M1 Macrophage Polarization: Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cell (PBMC)-derived monocytes are cultured. To induce M1 polarization, cells are typically treated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24 hours. Control (M0) macrophages are cultured in media without these stimuli, while M2 macrophages are generated using Interleukin-4 (IL-4) (e.g., 20 ng/mL).
Measurement of Mitochondrial Respiration: High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR) in intact or permeabilized macrophages. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol involves the sequential addition of:
-
Malate and Pyruvate/Glutamate: To measure Complex I-linked respiration.
-
ADP: To stimulate ATP synthesis (State 3 respiration).
-
Succinate: To induce Complex II-linked respiration.
-
Cytochrome c: To test the integrity of the outer mitochondrial membrane.
-
FCCP (a protonophore): To uncouple respiration and determine the maximal capacity of the electron transport system (ETS).
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To measure residual oxygen consumption.
Visualization of Mitochondrial Morphology: Macrophages are stained with mitochondria-specific fluorescent dyes such as MitoTracker Red CMXRos or by immunofluorescence for mitochondrial proteins like TOM20. Images are acquired using confocal microscopy, and mitochondrial morphology is quantified using image analysis software to assess parameters like mitochondrial length and branching.
Signaling Pathway: M1 Polarization and Mitochondrial Reprogramming
Caption: M1 polarization signaling cascade leading to mitochondrial metabolic reprogramming.
Endoplasmic Reticulum: The Stress-Sensing Inflammatory Modulator
The endoplasmic reticulum (ER) is crucial for protein synthesis and folding. In M1 macrophages, the high demand for pro-inflammatory cytokine production can lead to ER stress and activation of the Unfolded Protein Response (UPR).
Key Experimental Findings:
| Parameter | M0 Macrophage (Baseline) | M1-Polarized Macrophage | Alternative (M2) Macrophage | Reference |
| ER Stress Markers (e.g., BiP, CHOP) | Low expression | Increased expression | Low expression | [4] |
| UPR Sensor Activation (IRE1α, PERK, ATF6) | Basal activity | Activated | Basal activity | [4][5] |
| XBP1 Splicing | Low | Increased | Low | [4] |
| Pro-inflammatory Cytokine Production | Low | High (potentiated by ER stress) | Low | [6][7] |
Experimental Protocols:
Analysis of ER Stress Markers:
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of UPR-related genes such as Hspa5 (BiP), Ddit3 (CHOP), and spliced Xbp1 are quantified.
-
Western Blotting: The protein levels of key UPR markers are assessed. This includes the phosphorylation of PERK and eIF2α, and the expression of ATF4, BiP, and CHOP.
-
Immunofluorescence: The subcellular localization and expression of ER stress proteins can be visualized using specific antibodies and confocal microscopy. ER morphology can be observed using ER-tracker dyes.
Experimental Workflow: ER Stress Analysis in M1 Macrophages
Caption: Workflow for analyzing ER stress markers in M1 polarized macrophages.
Lysosomes: Regulators of pH and Inflammatory Signaling
Lysosomes are acidic organelles responsible for degradation and recycling. In M1 macrophages, their function is modulated to support the pro-inflammatory state.
Key Experimental Findings:
| Parameter | M0 Macrophage (Baseline) | M1-Polarized Macrophage | Alternative (M2) Macrophage | Reference |
| Phagosomal pH | Acidic (pH ~5.0) | Near-neutral (pH ~7.5) | Acidic (pH ~5.0) | [8] |
| Lysosomal Cathepsin Activity | Moderate | Lower | Higher | [9] |
| Phagosome-Lysosome Fusion | Efficient | Delayed | Efficient | [8] |
| Lysosomal ROS Production | Low | Increased | Low | [10] |
Experimental Protocols:
Measurement of Lysosomal/Phagosomal pH: Macrophages are incubated with pH-sensitive fluorescent probes like LysoSensor or pHrodo conjugated to dextran (B179266) or zymosan particles. The fluorescence intensity or ratio is measured over time using fluorescence microscopy or flow cytometry to determine the luminal pH.
Assessment of Cathepsin Activity: Live cells are incubated with cell-permeable, fluorogenic cathepsin substrates (e.g., Magic Red). The cleavage of the substrate by active cathepsins releases a fluorescent molecule, which can be quantified by microscopy or flow cytometry.
Golgi Apparatus: A Hub for Glycosylation and Cytokine Trafficking
The Golgi apparatus is central to post-translational modification and sorting of proteins for secretion. M1 polarization impacts Golgi structure and its glycosylation machinery to facilitate a pro-inflammatory response.
Key Experimental Findings:
| Parameter | M0 Macrophage (Baseline) | M1-Polarized Macrophage | Alternative (M2) Macrophage | Reference |
| Morphology | Compact, juxtanuclear | Dispersed, fragmented during activation | Elongated | [3][5] |
| Golgi Stress Markers (GOLPH3, GM130) | Baseline levels | Increased GOLPH3, Decreased GM130 | Baseline levels | [3] |
| Protein Glycosylation | Baseline glycosylation patterns | Decreased bisecting GlcNAc modification | Increased α2,6 sialylation | [4] |
| Cytokine Trafficking | Basal secretion | Enhanced trafficking of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Trafficking of anti-inflammatory cytokines | [11][12] |
Experimental Protocols:
Immunofluorescence of Golgi Markers: Cells are fixed, permeabilized, and stained with antibodies against Golgi-resident proteins such as GM130 (cis-Golgi) and TGN46 (trans-Golgi network). The morphology and distribution of the Golgi are then visualized by confocal microscopy.
Analysis of Glycosylation:
-
Lectin Staining: Fluorescently labeled lectins with specificities for different glycan structures are used to stain cells, and the binding is quantified by flow cytometry or microscopy.
-
Glycoproteomics: Mass spectrometry-based approaches are used to identify and quantify changes in the glycan structures on specific proteins.
Peroxisomes: Modulators of Lipid Metabolism and Inflammation
Peroxisomes are involved in various metabolic processes, including fatty acid oxidation. Emerging evidence suggests their role in regulating the inflammatory response in macrophages.
Key Experimental Findings:
| Parameter | M0 Macrophage (Baseline) | M1-Polarized Macrophage | Alternative (M2) Macrophage | Reference |
| Peroxisomal β-oxidation | Basal level | Strongly decreased | Mildly induced | [13] |
| Lipid Mediator Production | Baseline | Altered (e.g., increased pro-inflammatory lipid mediators) | Altered (e.g., increased anti-inflammatory lipid mediators) | [14] |
| Effect on Pro-inflammatory Cytokine Production | - | Impairment of peroxisomal function can enhance cytokine production | - | [13][14] |
Experimental Protocols:
Measurement of Peroxisomal β-oxidation: This can be assessed by providing cells with a radiolabeled very-long-chain fatty acid (VLCFA) and measuring the production of radiolabeled acetyl-CoA or by using specific fluorescent probes that are substrates for peroxisomal enzymes.
Lipidomics: Mass spectrometry-based lipidomics is employed to comprehensively analyze the changes in the lipid profiles of M1-polarized macrophages compared to control cells, identifying specific alterations in lipid mediators.
Conclusion
M1 polarization induces a coordinated and profound remodeling of cellular organelles. Mitochondria are reprogrammed to favor glycolysis and produce inflammatory signals. The ER is placed under stress to accommodate the high demand for cytokine synthesis. Lysosomal function is altered to modulate inflammatory signaling, and the Golgi apparatus is reorganized to facilitate the trafficking and glycosylation of inflammatory mediators. Peroxisomes also play a role in shaping the inflammatory lipidome. A thorough understanding of these organelle-specific changes provides a foundation for developing novel therapeutic strategies that target macrophage-driven inflammation by modulating the function of these essential cellular compartments.
References
- 1. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Temporal Dynamics of Transcription, Protein Synthesis, and Secretion during Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impaired bisecting GlcNAc reprogrammed M1 polarization of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid fragmentation and reorganization of Golgi membranes during frustrated phagocytosis of immobile immune complexes by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Golgi Apparatus: A Key Player in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The improvement of M1 polarization in macrophages by glycopeptide derived from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytokine Secretion in Macrophages: SNAREs, Rabs, and Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Quantifying the Rescue of Mitochondrial Fragmentation by M1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating processes from energy production to apoptosis. An imbalance favoring fission leads to mitochondrial fragmentation, a hallmark of numerous diseases, including neurodegenerative and cardiovascular disorders. Consequently, small molecules that can modulate mitochondrial dynamics are invaluable research tools and potential therapeutics. This guide provides an objective comparison of the mitochondrial fusion promoter M1 with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and data interpretation.
Comparative Efficacy of Mitochondrial Dynamics Modulators
The following table summarizes the quantitative data on the efficacy of M1 and its alternatives in rescuing or promoting mitochondrial elongation and function. It is important to note that the data is compiled from various studies and experimental systems; therefore, direct comparisons should be made with caution.
| Compound | Mechanism of Action | Cell Type(s) | Concentration | Quantitative Effect | Reference(s) |
| M1 (Mitochondrial Fusion Promoter) | Promotes mitochondrial fusion; dependent on Mfn1/2 and OPA1 | Mouse Embryonic Fibroblasts (Mfn1-/- or Mfn2-/-) | EC50: 4.42-5.3 µM | Induces mitochondrial elongation | [1] |
| SH-SY5Y neuroblastoma cells | 5 µM | Protects against MPP+-induced mitochondrial fragmentation and cytotoxicity | [1] | ||
| Human iPSCs | 5-10 µM | Significantly reduced the proportion of granular (fragmented) mitochondria | [2] | ||
| Pancreatic β-cells | 20 µM | Decreases mitochondrial ROS and restores mitochondrial architecture | [3] | ||
| Mdivi-1 (B1676016) (Mitochondrial Fission Inhibitor) | Inhibits the GTPase activity of Drp1 | N2a cells | 25-75 µM | Significantly reduced protein levels of fission proteins Drp1 and Fis1, and increased fusion proteins Mfn1, Mfn2, and Opa1 | [4] |
| Cultured neurons | 50 µM | Reduced NMDA-induced mitochondrial fragmentation from ~93% to ~33% of cells | [5] | ||
| Teriflunomide | Promotes mitochondrial fusion; DHODH inhibitor | Axons from peripheral root explants | 1 µM | Restored mitochondrial shape and motility to control levels after H2O2-induced stress | [6][7] |
| Axons from peripheral root explants | 50 µM | Significantly increased mitochondrial length in untreated axons | [6] | ||
| Echinacoside (B191147) | Modulates mitochondrial fusion-fission balance | Human Coronary Artery Endothelial Cells (HCAECs) | Not specified | Ameliorates ox-LDL-induced dysfunction through Nrf2/PPARγ signaling, which regulates mitochondrial dynamics | |
| SH-SY5Y cells | Not specified | Did not affect MPP+-induced mitochondrial fragmentation but did reverse mitochondrial dysfunction and apoptosis | [8] |
Experimental Protocols
Quantifying Mitochondrial Fragmentation Rescue
This protocol provides a generalized procedure for inducing mitochondrial fragmentation in cultured cells and quantifying the rescue effect of a test compound like M1.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, SH-SY5Y, or primary neurons) on glass-bottom dishes or multi-well plates suitable for high-resolution imaging.
-
Culture cells to 60-70% confluency in appropriate growth medium.
-
To induce mitochondrial fragmentation, treat cells with an inducing agent. Common examples include:
-
For rescue experiments, pre-incubate cells with the test compound (e.g., M1 at 1-10 µM) for a specified period (e.g., 12-24 hours) before adding the fragmentation-inducing agent. Alternatively, co-treat cells with the test compound and the inducing agent.
2. Mitochondrial Staining:
-
Prepare a fresh working solution of a mitochondria-specific fluorescent dye. MitoTracker™ Red CMXRos or MitoTracker™ Deep Red FM are commonly used as their accumulation is dependent on mitochondrial membrane potential, which can also be an indicator of mitochondrial health.
-
MitoTracker™ Red CMXRos: 50-200 nM in pre-warmed, serum-free medium.
-
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the MitoTracker™ solution for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed PBS or culture medium.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
3. Imaging:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Use appropriate laser lines and filters for the chosen fluorescent dye (e.g., 561 nm excitation for MitoTracker™ Red CMXRos).
-
Capture z-stacks to obtain a three-dimensional representation of the mitochondrial network, which can improve the accuracy of the analysis.
-
Ensure consistent imaging parameters (laser power, exposure time, etc.) across all experimental conditions.
4. Quantitative Image Analysis:
-
Use image analysis software such as ImageJ/Fiji or more specialized platforms like MetaMorph to quantify mitochondrial morphology.
-
Thresholding: Apply a consistent threshold to the images to segment the mitochondria from the background.
-
Particle Analysis: Use the software's particle analysis tools to measure various morphological parameters for each individual mitochondrion or mitochondrial network within a cell. Key parameters include:
-
Aspect Ratio: The ratio of the major to the minor axis of a fitted ellipse. A higher aspect ratio indicates more elongated mitochondria.
-
Form Factor (Circularity): A measure of how circular an object is. A value of 1.0 indicates a perfect circle, with values decreasing as the shape becomes more elongated and branched. The inverse of circularity is often used, where a higher value indicates a more elongated and branched network.
-
Mitochondrial Length/Area: Direct measurement of the length or area of mitochondrial structures.
-
-
Data Interpretation: Compare the morphological parameters between control, fragmentation-induced, and rescue groups. A statistically significant shift towards higher aspect ratios, higher form factors (inverse circularity), or increased mitochondrial length in the rescue group compared to the fragmentation-induced group indicates a successful rescue of mitochondrial fragmentation.
Caption: Signaling pathways of mitochondrial fission and fusion, and points of intervention for M1 and Mdivi-1.
Mechanism of Action and Signaling Pathways
Mitochondrial morphology is governed by a delicate balance between the opposing forces of fission and fusion, which are controlled by distinct protein machineries.
Mitochondrial Fission: This process is primarily mediated by the dynamin-related protein 1 (Drp1), a large GTPase.[9] In its inactive state, Drp1 resides in the cytosol. Upon cellular stress or during specific physiological processes like mitosis, Drp1 is activated, often through phosphorylation at specific serine residues (e.g., Ser616), and recruited to the outer mitochondrial membrane.[3][10][11] At the mitochondria, Drp1 interacts with receptor proteins such as Fis1, Mff, MiD49, and MiD51.[9] This interaction facilitates the oligomerization of Drp1 into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-dependent manner.
Mitochondrial Fusion: This is a two-step process involving the fusion of the outer and inner mitochondrial membranes. Fusion of the outer membrane is mediated by mitofusins 1 and 2 (Mfn1 and Mfn2), while the fusion of the inner membrane is controlled by Optic Atrophy 1 (OPA1).[12] These proteins are also large GTPases, and their coordinated action allows for the merging of two mitochondria, leading to the formation of an elongated and interconnected mitochondrial network.
Points of Intervention:
-
M1 (Mitochondrial Fusion Promoter): M1 enhances mitochondrial fusion. Its pro-fusion effect is dependent on the presence of the core fusion machinery, Mfn1/2 and OPA1. While the precise molecular target is still under full investigation, it effectively shifts the dynamic balance towards fusion, resulting in elongated mitochondria.
-
Mdivi-1 (Mitochondrial Fission Inhibitor): Mdivi-1 acts by inhibiting the GTPase activity of Drp1.[13] By preventing Drp1-mediated fission, Mdivi-1 indirectly promotes a more fused and elongated mitochondrial phenotype.
-
Teriflunomide and Echinacoside: These compounds have been shown to promote mitochondrial fusion, although their mechanisms in this context are less direct than M1. Teriflunomide inhibits the mitochondrial enzyme DHODH, which appears to be linked to the regulation of mitochondrial dynamics.[6][7] Echinacoside's effects on mitochondrial dynamics seem to be mediated through the activation of the Nrf2/PPARγ signaling pathway.[14]
Caption: Experimental workflow for quantifying the rescue of mitochondrial fragmentation.
References
- 1. scitovation.com [scitovation.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Dynamic regulation of mitochondrial fission through modification of the dynamin-related protein Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-Division Inhibitor 1 Protects Against Amyloid-β induced Mitochondrial Fragmentation and Synaptic Damage in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teriflunomide preserves peripheral nerve mitochondria from oxidative stress-mediated alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teriflunomide preserves peripheral nerve mitochondria from oxidative stress-mediated alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of echinacoside on MPP(+)-induced mitochondrial fragmentation, mitophagy and cell apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drp1 phosphorylation and mitochondrial regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Echinacoside activates Nrf2/PPARγ signaling pathway to modulate mitochondrial fusion-fission balance to ameliorate ox-LDL-induced dysfunction of coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mitochondrial Fusion Promoter M1: A Comprehensive Guide for Laboratory Personnel
A detailed guide for the safe handling and disposal of Mitochondrial Fusion Promoter M1, ensuring operational safety and regulatory compliance in research environments.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS 219315-22-7), a cell-permeable hydrazone compound used to enhance mitochondrial fusion. Adherence to these procedures is critical to mitigate risks and ensure the safety of laboratory personnel and the environment.
Chemical and Safety Data Overview
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Property | Value | Reference |
| CAS Number | 219315-22-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [2][3] |
| Molecular Weight | 364.05 g/mol | [2] |
| Appearance | White to beige powder | N/A |
| Solubility | DMSO | N/A |
| Storage | Lyophilized: Room temperature, desiccated. In solution (-20°C): Use within 2 months. | [3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Hazardous Decomposition | Under fire conditions, may emit toxic fumes. | [1] |
Experimental Protocol: Preparation of M1 Stock Solution
A common laboratory application involves the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves (Butyl rubber recommended for DMSO).
Procedure:
-
Equilibrate the lyophilized M1 powder to room temperature before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh the desired amount of M1 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.64 mg of M1 in 1 mL of DMSO).
-
Cap the tube/vial securely and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months for long-term stability.
Disposal Procedures
Disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The following step-by-step guidance provides a general framework for proper disposal.
Step 1: Segregation of Waste Streams
Proper segregation at the point of generation is critical for safe and compliant disposal.
-
Solid Waste:
-
Unused or expired M1 powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, microcentrifuge tubes).
-
-
Liquid Waste:
-
Unused or expired M1 stock solutions (in DMSO).
-
Contaminated aqueous solutions (e.g., cell culture media containing M1).
-
-
Sharps Waste:
-
Contaminated needles or syringes.
-
Step 2: Packaging and Labeling
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof container with a secure lid.
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), associated hazards (e.g., "Toxic," "Irritant"), and the date.
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, shatter-resistant container (e.g., polyethylene (B3416737) or glass).
-
Do not mix incompatible waste streams. Since M1 is often dissolved in DMSO, this waste stream should be labeled accordingly, for instance: "Hazardous Liquid Waste: this compound in DMSO."
-
Keep the container securely capped when not in use.
-
Fill containers to no more than 80% capacity to allow for expansion and prevent spills.
-
Step 3: Storage of Waste
Store all M1 waste in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Disposal Request and Pickup
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Complete a chemical waste collection request form as per your institution's procedures.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area if the spill is large or in a poorly ventilated space.
-
Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before addressing the spill.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1]
-
Cleanup:
-
Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
-
Decontamination: Decontaminate the spill area and any affected equipment by wiping with alcohol, followed by soap and water.[1]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mitochondrial Fusion Promoter M1
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Mitochondrial fusion promoter M1. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a chemical compound utilized in laboratory research to induce the fusion of mitochondria. While a valuable tool, its handling requires strict safety measures to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of specific personal protective equipment. The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]
The following table summarizes the required PPE for handling this compound.
| Hazard Category | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Standard laboratory PPE (lab coat, gloves, eye protection) to prevent accidental ingestion. |
| Skin Corrosion/Irritation | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[1] |
| Serious Eye Damage/Irritation | Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.[1] |
| Respiratory Tract Irritation | Work in a well-ventilated area or use a chemical fume hood to avoid inhaling dust or aerosols.[1][2] |
| Aquatic Toxicity | Prevent release into the environment. Follow specific disposal procedures outlined below.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount when working with this compound. The following diagram and steps outline the recommended procedure from preparation to use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
